molecular formula C14H26O10 B1679203 Peg6-(CH2CO2H)2 CAS No. 77855-76-6

Peg6-(CH2CO2H)2

Cat. No.: B1679203
CAS No.: 77855-76-6
M. Wt: 354.35 g/mol
InChI Key: DCQRSABUSOYSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PEG6-(CH2CO2H)2 is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O10/c15-13(16)11-23-9-7-21-5-3-19-1-2-20-4-6-22-8-10-24-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQRSABUSOYSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC(=O)O)OCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275957
Record name 3,6,9,12,15,18-Hexaoxaeicosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77855-76-6
Record name 3,6,9,12,15,18-Hexaoxaeicosanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77855-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18-Hexaoxaeicosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Utility of Peg6-(CH2CO2H)2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Peg6-(CH2CO2H)2, a homobifunctional crosslinker pivotal in the advancement of targeted protein degradation and other bioconjugation strategies. A detailed examination of its molecular architecture is presented, alongside tabulated physicochemical data. Furthermore, this document outlines a representative synthesis protocol and a detailed experimental procedure for its cornerstone application: the formation of stable amide bonds with primary amines, a critical step in the construction of Proteolysis Targeting Chimeras (PROTACs). Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows, offering a complete resource for researchers in the field of chemical biology and drug discovery.

Introduction to this compound

This compound, chemically known as hexaethylene glycol bis(carboxymethyl) ether, is a well-defined, monodisperse polyethylene glycol (PEG) derivative. Its structure is characterized by a central hexaethylene glycol chain, which imparts hydrophilicity and biocompatibility, flanked by two terminal carboxymethyl ether groups. These terminal carboxylic acid functionalities are the reactive handles of the molecule, enabling covalent linkage to two amine-containing molecules.

The hydrophilic nature of the PEG spacer is a significant attribute, as it can enhance the aqueous solubility and reduce the aggregation of the molecules to which it is conjugated. This property is particularly advantageous in the development of therapeutic agents, such as PROTACs, where poor solubility can be a major obstacle. The defined length of the six-unit ethylene glycol chain provides precise spatial control between the conjugated moieties, a crucial factor in applications like PROTAC design where the distance between the target protein and the E3 ligase is critical for efficient ubiquitination and subsequent degradation.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a 23-atom backbone, providing a flexible and hydrophilic spacer. The two terminal carboxylic acid groups are the key reactive sites for conjugation.

Chemical Structure
  • Chemical Name: Hexaethylene glycol bis(carboxymethyl) ether

  • Synonyms: 3,6,9,12,15,18-Hexaoxaicosanedioic acid

  • Molecular Formula: C14H26O10

  • Canonical SMILES: O=C(O)COCCOCCOCCOCCOCCOCC(O)=O

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight354.35 g/mol PubChem
CAS Number77855-76-6Multiple
AppearanceViscous liquid or solidSupplier Data
SolubilitySoluble in water and polar organic solvents (e.g., DMF, DMSO, alcohols)General PEG Data
pKa of Carboxylic Acids~3-4Estimated
PurityTypically ≥95%Supplier Data

Synthesis of this compound

While various proprietary methods exist for the synthesis of this compound, a common laboratory-scale approach involves the Williamson ether synthesis followed by oxidation. The following is a representative, non-optimized protocol.

Experimental Protocol: Synthesis of Hexaethylene Glycol Bis(carboxymethyl) Ether

Materials:

  • Hexaethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Deprotonation of Hexaethylene Glycol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add hexaethylene glycol (1 equivalent).

    • Dissolve the glycol in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until hydrogen gas evolution ceases.

  • Williamson Ether Synthesis:

    • Cool the reaction mixture back to 0 °C.

    • Add ethyl bromoacetate (2.5 equivalents) dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of the Di-ester Intermediate:

    • Quench the reaction by the slow addition of water.

    • Remove the THF under reduced pressure.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude diethyl ester of this compound.

    • Purify the crude product by flash column chromatography on silica gel.

  • Hydrolysis to the Dicarboxylic Acid:

    • Dissolve the purified diethyl ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 4 equivalents) and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the ethanol under reduced pressure.

    • Cool the aqueous solution in an ice bath and acidify to pH 2 with concentrated HCl.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate in vacuo to yield this compound.

Application in Bioconjugation: Amide Bond Formation

The primary utility of this compound lies in its ability to act as a linker between two amine-containing molecules. This is most prominently demonstrated in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The formation of a stable amide bond is key to this process.

Experimental Protocol: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the coupling of one of the carboxylic acid groups of this compound to a primary amine. A similar reaction can be performed on the other terminus.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a protein ligand with a primary amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

  • Activation of the Carboxylic Acid:

    • In a dry reaction vessel under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • Amide Coupling:

    • In a separate vessel, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.

    • If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA (1.2 equivalents) and stir for 10 minutes.

    • Add the solution of the amine-containing molecule to the pre-activated this compound solution.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

    • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC was used).

    • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired mono-conjugated product.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_structure Molecular Structure of this compound COOH1 HOOC-CH2- PEG_core -O-(CH2CH2O)5-CH2- COOH1->PEG_core COOH2 -COOH PEG_core->COOH2

Figure 1. Simplified representation of the this compound structure.

G cluster_workflow PROTAC Synthesis Workflow start Target Protein Ligand (with Amine) intermediate Ligand-Linker Intermediate start->intermediate Amide Coupling Step 1 linker This compound linker->intermediate e3_ligand E3 Ligase Ligand (with Amine) protac Final PROTAC Molecule e3_ligand->protac intermediate->protac Amide Coupling Step 2

Figure 2. A logical workflow for the synthesis of a PROTAC using a bifunctional linker.

G cluster_pathway Amide Bond Formation Pathway R_COOH R-COOH (Peg6-linker) Activated_Ester R-CO-NHS (Activated Ester) R_COOH->Activated_Ester Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Amide_Bond R-CO-NH-R' (Stable Amide Bond) Activated_Ester->Amide_Bond Coupling Amine R'-NH2 (Target Molecule) Amine->Amide_Bond

Peg6-(CH2CO2H)2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Peg6-(CH2CO2H)2, a critical tool in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document details its chemical properties, and applications, and provides insights into its use in experimental settings.

Core Properties and Applications

This compound, also known as 3,6,9,12,15,18-Hexaoxaicosanedioic acid, is a hydrophilic polyethylene glycol (PEG) linker featuring two terminal carboxylic acid groups.[1][2] The defining characteristic of this molecule is its hexaethylene glycol spacer, which imparts increased solubility in aqueous media, a crucial attribute for biological applications.[1][3][4]

The terminal carboxylic acids are versatile functional groups that can readily react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds. This reactivity makes this compound an ideal component for synthesizing more complex molecules.

A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). Specifically, it has been utilized as a symmetric PEG linker in the synthesis of "Homo-PROTACs". These are bivalent small-molecule dimerizers designed to induce the self-degradation of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular protein degradation machinery.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Weight 354.35 g/mol
Molecular Formula C14H26O10
CAS Number 77855-76-6
Purity Typically ≥98%

Experimental Protocols

While specific, detailed experimental protocols are often proprietary or published within specific research articles, a general methodology for the use of this compound in the synthesis of a PROTAC can be outlined. The following is a generalized workflow for the conjugation of this linker to amine-containing molecules.

Objective: To form a stable amide bond between this compound and a primary amine-containing molecule (e.g., a VHL ligand).

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Amide coupling agent (e.g., EDC, HATU)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC)

Generalized Procedure:

  • Dissolution: Dissolve this compound and the amine-containing molecule in an appropriate anhydrous aprotic solvent within a reaction vessel.

  • Activation: Add the amide coupling agent to the reaction mixture. The specific agent and any necessary additives (e.g., HOBt) will depend on the specific substrates and desired reaction conditions.

  • Reaction: Allow the reaction to proceed at a controlled temperature (often room temperature) with continuous stirring for a specified period (typically several hours to overnight).

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Work-up: Once the reaction is complete, quench any remaining coupling agent according to standard procedures. Perform an appropriate aqueous work-up to remove water-soluble byproducts.

  • Purification: Purify the resulting conjugate using a suitable method, most commonly High-Performance Liquid Chromatography (HPLC), to obtain the desired product with high purity.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow for PROTAC Synthesis

The synthesis of a homo-PROTAC utilizing this compound as a linker follows a logical progression from individual components to the final bivalent molecule. This can be visualized as a straightforward workflow.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis Step cluster_product Final Product Linker This compound Coupling Amide Coupling (e.g., EDC, HATU) Linker->Coupling VHL_Ligand VHL Ligand (with amine) VHL_Ligand->Coupling Homo_PROTAC VHL-Linker-VHL Homo-PROTAC Coupling->Homo_PROTAC

Caption: A simplified workflow for the synthesis of a VHL Homo-PROTAC using this compound.

References

In-Depth Technical Guide: Solubility of Peg6-(CH2CO2H)2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of hexaethylene glycol-bis(carboxymethyl) ether, commonly referred to as Peg6-(CH2CO2H)2. This bifunctional PEG linker is of significant interest in the field of drug development, particularly as a hydrophilic spacer in the design of Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility is critical for its effective handling, reaction setup, and the overall physicochemical properties of the resulting conjugates.

Core Concepts: Structure and Solubility

This compound (Molar Mass: 354.35 g/mol ) possesses a flexible, hydrophilic hexaethylene glycol backbone terminated by two carboxylic acid groups. This structure dictates its solubility profile. The ethylene glycol repeats readily form hydrogen bonds with protic solvents, while the terminal carboxylic acids can ionize, further enhancing aqueous solubility. The hydrophilic PEG spacer is known to increase the solubility of molecules it is conjugated to, a key advantage in drug design.[1][2][3][4]

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in publicly available literature. However, based on manufacturer data sheets and the general properties of polyethylene glycols, the following information has been compiled.

SolventChemical FormulaTypeQuantitative SolubilityQualitative Solubility
WaterH₂OPolar ProticData Not AvailableSoluble.[1] The hydrophilic PEG chain and terminal carboxylic acids confer high aqueous solubility.
EthanolC₂H₅OHPolar Protic100 mg/mL (282.21 mM)Soluble.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic>10 mMVery Soluble. Frequently used as a stock solution solvent for PEG linkers and other small molecules in drug discovery workflows.
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticData Not AvailableVery Soluble. A common solvent for chemical conjugations involving PEG linkers.
ChloroformCHCl₃NonpolarData Not AvailableVery Soluble.
Dichloromethane (DCM)CH₂Cl₂NonpolarData Not AvailableVery Soluble.
TolueneC₇H₈NonpolarData Not AvailableLess Soluble. Heating may be required to improve dissolution.
Diethyl Ether(C₂H₅)₂ONonpolarData Not AvailableNot Soluble.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of this compound in a given solvent. This method relies on allowing a suspension of the compound to reach equilibrium and then measuring the concentration of the dissolved solute.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, Phosphate-Buffered Saline pH 7.4)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or other quantitative analytical technique.

  • Volumetric flasks and pipettes for standard preparation.

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium can vary and may need to be determined empirically.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and dispense the clear filtrate into a clean vial. This step is crucial to remove all undissolved solid particles.

  • Quantification: Dilute the filtrate if necessary to fall within the range of the calibration curve. Analyze the filtered, saturated solution using a validated analytical method (e.g., HPLC) to determine the concentration of dissolved this compound.

  • Calculation: Use the calibration curve generated from the standard solutions to calculate the concentration of this compound in the filtrate. This value represents the thermodynamic solubility.

Logical Workflow: Application in PROTAC Synthesis

This compound is a quintessential linker used to connect a ligand that binds to a target Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this bifunctional linker.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps POI_Ligand POI Ligand (with -NH2 group) Step3 Step 3: Second Coupling Activate second -COOH group React with POI Ligand POI_Ligand->Step3 E3_Ligand E3 Ligase Ligand (with -NH2 group) Step1 Step 1: First Coupling Activate one -COOH group React with E3 Ligand E3_Ligand->Step1 PEG_Linker This compound PEG_Linker->Step1 Step2 Step 2: Purification Isolate Intermediate Step1->Step2 Solvent: DMF/DMSO Reagent: HATU/EDC Step2->Step3 Step4 Step 4: Final Purification Isolate final PROTAC Step3->Step4 Solvent: DMF/DMSO Reagent: HATU/EDC Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC HPLC Purification

Caption: Generalized workflow for the synthesis of a PROTAC using a bifunctional PEG linker.

This workflow demonstrates the sequential coupling of the E3 ligase and POI ligands to the this compound linker. Each coupling step typically involves the activation of a carboxylic acid group using standard coupling reagents in a polar aprotic solvent like DMF or DMSO, where the PEG linker is highly soluble. Purification steps are critical to isolate the desired intermediate and final products.

References

The Hydrophilic Advantage: A Technical Guide to Hexaethylene Glycol (PEG6) Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core hydrophilic properties of hexaethylene glycol (PEG6) linkers and their pivotal role in advancing modern therapeutics. As a discrete and monodisperse polyethylene glycol (PEG) chain, the PEG6 linker offers a unique combination of water solubility, biocompatibility, and precisely defined length, making it an invaluable tool in the design of sophisticated drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical impact of PEG6, summarizes key quantitative data, provides relevant experimental protocols, and visualizes the complex biological processes it enables.

Core Hydrophilic Properties and Their Impact

Polyethylene glycol linkers are synthetic, water-soluble polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O−).[1][2] The hexaethylene glycol (HEG) or PEG6 linker consists of six such units, creating an 18-atom long spacer that is both flexible and highly hydrophilic.[3][4] This hydrophilicity is fundamental to its function in drug design.

The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water molecules, creating a hydration shell around the linker.[5] This "stealth" property imparts several key advantages to the conjugated molecule:

  • Enhanced Aqueous Solubility: Many potent therapeutic agents, particularly cytotoxic payloads used in ADCs and small molecule ligands in PROTACs, are hydrophobic. The incorporation of a PEG6 linker can significantly increase the overall water solubility of the conjugate, preventing aggregation and facilitating formulation for intravenous administration.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy for extending the circulation half-life of therapeutic molecules. By increasing the hydrodynamic radius of the conjugate, the PEG6 linker reduces the rate of renal clearance. This prolonged exposure can lead to improved therapeutic efficacy.

  • Reduced Immunogenicity and Non-Specific Binding: The hydration shell created by the PEG linker can mask potential immunogenic epitopes on the conjugated molecule, reducing the likelihood of an adverse immune response. It also minimizes non-specific binding to other proteins and tissues, which can help reduce off-target toxicity.

  • Increased Stability: The flexible PEG chain can protect the attached biomolecules from enzymatic degradation and chemical instability, thereby increasing their shelf life and stability in vivo.

Applications in Advanced Drug Modalities

The unique properties of PEG6 linkers have made them a cornerstone in the development of targeted therapies.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker is a critical component that connects the antibody to the payload, ensuring stability in circulation and enabling payload release at the target site.

The inclusion of a hydrophilic PEG6 linker is a key strategy to counteract the inherent hydrophobicity of many cytotoxic payloads, which can otherwise lead to ADC aggregation and compromise both stability and in vivo performance. PEG linkers can be incorporated into both cleavable and non-cleavable linker designs. In cleavable systems, the linker is designed to be broken down by specific conditions within the tumor cell, such as low pH in lysosomes or the presence of certain enzymes, to release the active drug.

ADC_Mechanism cluster_bloodstream Bloodstream (pH ~7.4) cluster_tumor Tumor Microenvironment ADC ADC in Circulation (Stable Linker) HealthyCell Healthy Cell (No Target Antigen) ADC->HealthyCell No Binding TumorCell Tumor Cell (Target Antigen+) ADC->TumorCell 1. Binding Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome (Low pH, Enzymes) Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease 4. Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC) with a cleavable linker.
PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins. A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.

The linker is not merely a spacer; its length, flexibility, and composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for ubiquitination and subsequent degradation. PEG linkers are the most common motifs used in PROTAC design, with approximately 54% of reported PROTACs incorporating them. The hydrophilic and flexible nature of the PEG6 linker helps to:

  • Improve the overall solubility and cell permeability of the PROTAC molecule.

  • Provide the optimal length and spatial orientation to bridge the target protein and the E3 ligase effectively, minimizing steric hindrance.

  • Modulate the physicochemical properties of the PROTAC to achieve a favorable balance between degradation potency and drug-like properties.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) TC POI-PROTAC-E3 Complex POI->TC Binds E3 E3 Ubiquitin Ligase E3->TC Recruits PROTAC PROTAC (with PEG6 Linker) PROTAC->TC PolyUb Poly-Ubiquitinated POI TC->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TC Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degrades

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Quantitative Data Summary

While precise values for properties like logP can vary depending on the terminal functional groups, the general physicochemical properties of the hexaethylene glycol linker core are well-understood.

Table 1: Physicochemical Properties of Hexaethylene Glycol (PEG6) Linker Core

PropertyValue/DescriptionRationale/Impact
Chemical FormulaC₁₂H₂₆O₇-
Molecular Weight~282.33 g/mol Contributes to the overall size of the conjugate, influencing renal clearance.
Linker Length18 atomsProvides sufficient spacing to connect large molecules like antibodies and proteins while minimizing steric hindrance.
HydrophilicityHighThe six ether oxygens enhance water solubility of conjugated hydrophobic molecules.
FlexibilityHighThe C-O bonds allow for free rotation, enabling the conjugate to adopt favorable conformations for target binding.
BiocompatibilityHighPEG is generally non-toxic and has low immunogenicity, making it suitable for in vivo applications.

The length of the PEG linker is a critical parameter in PROTAC design, directly impacting its efficacy. Systematic studies have shown that linker length must be optimized for each specific target and E3 ligase pair.

Table 2: General Impact of PEG Linker Length on PROTAC Efficacy

Linker LengthTernary Complex FormationDegradation Potency (DC₅₀)Maximal Degradation (Dₘₐₓ)Potential Issues
Too Short May be sterically hindered, preventing stable complex formation.Often lower (higher DC₅₀).May be reduced.Steric clash between the target protein and E3 ligase.
Optimal (e.g., PEG6) Allows for stable and productive ternary complex formation.High (low DC₅₀).Often highest.The "Goldilocks" length is highly target-dependent.
Too Long May form a non-productive complex where ubiquitination sites are inaccessible.Can decrease (higher DC₅₀).May be reduced.Potential for a "hook effect" at high concentrations; may have poorer cell permeability.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of molecules containing PEG6 linkers.

Protocol: Synthesis of a Heterobifunctional Azide-PEG6-Mesylate Linker

This protocol describes the desymmetrization of hexaethylene glycol to create a versatile heterobifunctional linker compatible with "click chemistry" and other conjugation methods. The procedure is adapted from general methods for synthesizing such linkers.

Materials:

  • Hexaethylene glycol (OH-PEG6-OH)

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Dry tetrahydrofuran (THF)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Workflow Diagram:

Synthesis_Workflow Start Hexaethylene Glycol (OH-PEG6-OH) Step1 Step 1: Monopropargylation (NaH, Propargyl Bromide in THF) Start->Step1 Intermediate1 Alkyne-PEG6-OH Step1->Intermediate1 Step2 Step 2: Conversion to Azide (Mesylation then Azidation) Intermediate1->Step2 SubStep2a a) MsCl, TEA in DCM Step2->SubStep2a SubStep2b b) NaN3 in DMF Step2->SubStep2b Final Azide-PEG6-Alkyne (Heterobifunctional Linker) Step2->Final

Caption: Workflow for the synthesis of a heterobifunctional PEG6 linker.

Procedure:

  • Monopropargylation: Dissolve hexaethylene glycol (1.0 eq) in dry THF. Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Stir for 30 minutes. Add propargyl bromide (1.0 eq) dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water and extract the product with DCM. Purify by column chromatography to obtain Alkyne-PEG6-OH.

  • Mesylation: Dissolve the Alkyne-PEG6-OH (1.0 eq) in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 2 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate in vacuo to obtain Alkyne-PEG6-OMs.

  • Azidation: Dissolve the crude Alkyne-PEG6-OMs in DMF. Add sodium azide (3.0 eq) and heat the reaction to 80 °C for 6 hours. After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield the final Azide-PEG6-Alkyne linker.

Protocol: Protein Degradation Assay by Western Blot

This protocol is used to determine the efficacy of a PROTAC in degrading its target protein.

Materials:

  • 6-well plates

  • Cell culture medium

  • PROTAC compound of interest

  • DMSO (vehicle control)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with loading buffer, and denature by heating. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody for the target protein overnight at 4 °C. Wash the membrane and then incubate with the primary antibody for the loading control.

  • Detection: Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After a final wash, apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control band intensity for each sample. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol: Caco-2 Cell Permeability Assay

This assay is an established in vitro model to predict the intestinal absorption and permeability of drug candidates.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound (e.g., PEG6-linked molecule)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at a high density. Culture the cells for 21-25 days to allow them to differentiate into a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, perform a Lucifer yellow permeability assay; low passage of Lucifer yellow indicates intact tight junctions.

  • Permeability Assay (Apical to Basolateral): Wash the Caco-2 monolayers with pre-warmed transport buffer. Add the test compound (at a known concentration, e.g., 10 µM) to the apical (A) chamber. Add fresh transport buffer to the basolateral (B) chamber.

  • Sampling: Incubate the plates at 37 °C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the removed volume with fresh transport buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculating Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of compound appearance in the basolateral chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the apical chamber. Compounds are typically classified as having low (Papp ≤ 3 × 10⁻⁶ cm/s), moderate (3-15 × 10⁻⁶ cm/s), or high (Papp > 15 × 10⁻⁶ cm/s) permeability.

Conclusion

Hexaethylene glycol (PEG6) linkers provide a powerful combination of hydrophilicity, biocompatibility, and defined chemical structure that is essential for the development of next-generation therapeutics. By enhancing solubility, improving pharmacokinetic profiles, and enabling the precise spatial orientation required for complex biological interactions, PEG6 linkers help overcome significant challenges in drug design. Their successful application in both ADCs and PROTACs underscores the critical importance of linker technology in translating potent biological concepts into effective and safer medicines. The continued exploration and optimization of such linkers will undoubtedly remain a key focus in the ongoing quest for more targeted and efficacious therapies.

References

The Pivotal Role of Dicarboxylic Acid Terminal Groups in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers have become indispensable in the field of bioconjugation, particularly in drug delivery systems like antibody-drug conjugates (ADCs). Their ability to enhance solubility, stability, and pharmacokinetic profiles of conjugated molecules is well-established. The functionality of these linkers is largely determined by their terminal groups. This technical guide provides a comprehensive exploration of dicarboxylic acid-terminated PEG linkers, detailing their synthesis, reactivity, and critical role in the development of advanced therapeutics.

Dicarboxylic acid-terminated PEGs are homobifunctional linkers, meaning they possess the same reactive group at both ends of the polymer chain.[1] These terminal carboxyl groups serve as versatile handles for covalently attaching the PEG linker to amine-containing molecules, such as proteins, peptides, and small-molecule drugs, through the formation of stable amide bonds.[2] This guide will delve into the specifics of commonly used dicarboxylic acid terminal groups, present quantitative data on their characteristics, provide detailed experimental protocols, and visualize key workflows and mechanisms.

Core Concepts: The Chemistry of Dicarboxylic Acid-Terminated PEG Linkers

The fundamental utility of dicarboxylic acid-terminated PEG linkers lies in the reactivity of the carboxyl groups. These groups can be activated to facilitate efficient conjugation with primary amines, such as the lysine residues on the surface of antibodies.[] The most prevalent dicarboxylic acids used for this purpose are succinic acid and glutaric acid, which are typically introduced by reacting the terminal hydroxyl groups of a PEG diol with succinic or glutaric anhydride, respectively.[4][5]

The general reaction scheme involves the formation of an ester linkage between the PEG and the dicarboxylic acid, resulting in a terminal carboxylic acid available for further conjugation. The length of the dicarboxylic acid's carbon chain can influence the linker's properties, including its susceptibility to hydrolysis. For instance, PEG-succinimidyl glutarate (PEG-SG) is suggested to be more resistant to hydrolysis than PEG-succinimidyl succinate (PEG-SS) due to the additional methylene group in the glutarate moiety.

Table 1: Common Dicarboxylic Acid Terminal Groups for PEG Linkers

Dicarboxylic AcidStructure of Terminal GroupKey Features
Succinic Acid-O-CO-CH₂-CH₂-COOHForms a C4 ester linkage. Widely used in bioconjugation.
Glutaric Acid-O-CO-CH₂-CH₂-CH₂-COOHForms a C5 ester linkage. Potentially offers increased stability against hydrolysis compared to succinic acid derivatives.
Adipic Acid-O-CO-(CH₂)₄-COOHForms a C6 ester linkage. Less common but provides a longer spacer.

Quantitative Data on Linker Properties

The choice of a dicarboxylic acid terminal group and the subsequent activation method can significantly impact the stability and reactivity of the PEG linker. One of the most common activation strategies is the conversion of the terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines. The stability of these NHS esters in aqueous solutions is a critical parameter, as hydrolysis competes with the desired amidation reaction.

Table 2: Hydrolysis Half-lives of Activated PEG Esters

Activated Ester StructureEster Name (Symbol)Hydrolysis Half-life (minutes) at pH 8, 25°C
-O-CO-O-NHSCarbonate Succinimidyl ester (SC)~20
-O-CO-CH₂-O-NHSCarboxymethyl Succinimidyl ester (SCM)~10
-O-CO-(CH₂)₂-CO-NHSSuccinimidyl Succinate ester (SS)Data not readily available in a direct comparison
-O-CO-(CH₂)₃-CO-NHSSuccinimidyl Glutarate ester (SG)Potentially more stable than SS

Note: Hydrolysis half-life is dependent on pH, temperature, and buffer composition. The data presented are for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of dicarboxylic acid-terminated PEG linkers and their subsequent conjugation to a protein, such as a monoclonal antibody, to form an antibody-drug conjugate (ADC).

Protocol 1: Synthesis of Succinic Acid-Terminated PEG (HOOC-CH₂CH₂-CO-O-PEG-O-CO-CH₂CH₂-COOH)

This protocol describes the conversion of a PEG diol to a PEG-disuccinate by reaction with succinic anhydride.

Materials:

  • Poly(ethylene glycol) diol (PEG-diol, e.g., MW 3400)

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous 1,4-Dioxane or other suitable solvent

  • Triethylamine (TEA)

  • Diethyl ether

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve PEG-diol (1 equivalent) in anhydrous 1,4-dioxane.

  • Add succinic anhydride (2.2 equivalents) and DMAP (0.2 equivalents) to the solution.

  • Add triethylamine (2.2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Concentrate the solution under vacuum to remove the solvent.

  • Precipitate the crude product by adding the concentrated solution to cold diethyl ether.

  • Purify the product by recrystallization from a suitable solvent system, such as THF/diethyl ether, to yield the dicarboxylic acid-terminated PEG as a white powder.

  • Characterize the final product by ¹H NMR and FTIR to confirm the presence of the terminal carboxylic acid groups. The FTIR spectrum should show a characteristic carbonyl peak for the carboxylic acid around 1732 cm⁻¹.

Protocol 2: Two-Step EDC/Sulfo-NHS Conjugation of a Dicarboxylic Acid-Terminated PEG to an Antibody

This protocol details the conjugation of a dicarboxylic acid-terminated PEG linker to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Dicarboxylic acid-terminated PEG linker

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

Step 1: Activation of the PEG Linker

  • Equilibrate all reagents to room temperature.

  • Dissolve the dicarboxylic acid-terminated PEG linker in Activation Buffer.

  • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of Sulfo-NHS relative to the PEG linker.

  • Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

Step 2: Conjugation to the Antibody

  • Optional: Remove excess and hydrolyzed activation reagents from the activated PEG linker using a desalting column equilibrated with Coupling Buffer.

  • Add the activated PEG linker solution to the antibody solution. A 10- to 20-fold molar excess of the activated linker to the antibody is a common starting point, but this should be optimized.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

  • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted PEG linker, quenched reagents, and any aggregates.

Protocol 3: Characterization of the Antibody-PEG Conjugate

1. Size Exclusion Chromatography (SEC-HPLC)

  • Purpose: To determine the extent of aggregation and fragmentation of the conjugate.

  • Method: Analyze the purified conjugate on an SEC-HPLC system using a suitable mobile phase, such as 150 mM phosphate buffer. The ADC should elute as a single major peak, well-separated from potential aggregates (earlier elution) and fragments (later elution).

2. Hydrophobic Interaction Chromatography (HIC-HPLC)

  • Purpose: To determine the drug-to-antibody ratio (DAR) distribution. The hydrophobicity of the ADC increases with the number of conjugated drug-linker moieties.

  • Method: Analyze the ADC on a HIC column using a mobile phase with a decreasing salt gradient (e.g., ammonium sulfate). Peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) will be resolved. The average DAR can be calculated from the integrated peak areas.

3. Mass Spectrometry (MS)

  • Purpose: To confirm the identity of the conjugate and determine the precise mass, which can be used to verify the DAR.

  • Method: For intact mass analysis, the ADC may be analyzed by LC-MS, often under native conditions for cysteine-linked conjugates. The deconvoluted mass spectrum will show a distribution of species with different numbers of conjugated drug-linkers. Peptide mapping, following enzymatic digestion of the ADC, can be used to identify the specific conjugation sites.

Mandatory Visualizations

experimental_workflow Experimental Workflow for ADC Synthesis cluster_synthesis Linker Synthesis cluster_activation Linker Activation cluster_conjugation Conjugation and Purification cluster_characterization Characterization peg_diol PEG Diol reaction1 Reaction with DMAP/TEA peg_diol->reaction1 anhydride Dicarboxylic Anhydride (e.g., Succinic Anhydride) anhydride->reaction1 dicarboxylic_peg Dicarboxylic Acid-Terminated PEG reaction1->dicarboxylic_peg activation Activation Reaction dicarboxylic_peg->activation edc_nhs EDC / Sulfo-NHS edc_nhs->activation activated_peg Activated PEG-NHS Ester activation->activated_peg conjugation Conjugation Reaction activated_peg->conjugation antibody Monoclonal Antibody (mAb) antibody->conjugation drug Drug Payload drug->activated_peg Pre-conjugation to linker (if applicable) raw_adc Crude ADC conjugation->raw_adc purification Purification (SEC) raw_adc->purification purified_adc Purified ADC purification->purified_adc sec_hplc SEC-HPLC (Aggregation) purified_adc->sec_hplc hic_hplc HIC-HPLC (DAR) purified_adc->hic_hplc mass_spec Mass Spectrometry (Identity, DAR) purified_adc->mass_spec

Caption: Workflow for ADC synthesis using a dicarboxylic acid-terminated PEG linker.

adc_mechanism General Mechanism of Action for an ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) tumor_cell Tumor Cell adc->tumor_cell 1. Binding endosome Endosome tumor_cell->endosome 2. Internalization receptor Tumor Antigen lysosome Lysosome endosome->lysosome 3. Trafficking drug_release Drug Release lysosome->drug_release 4. Linker Cleavage drug Free Drug Payload drug_release->drug target Intracellular Target (e.g., Tubulin, DNA) drug->target 5. Target Binding apoptosis Apoptosis target->apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

tubulin_inhibition_pathway Signaling Pathway of a Tubulin Inhibitor Payload cluster_cell_cycle Cell Cycle g2_phase G2 Phase mitosis Mitosis (M Phase) g2_phase->mitosis cell_division Cell Division mitosis->cell_division mitotic_arrest Mitotic Arrest mitosis->mitotic_arrest tubulin_inhibitor Tubulin Inhibitor (e.g., MMAE, DM1) microtubule_disruption Microtubule Dynamics Disruption tubulin_inhibitor->microtubule_disruption microtubule_disruption->mitosis Inhibition microtubule_disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway of a tubulin inhibitor payload delivered by an ADC.

Conclusion

Dicarboxylic acid-terminated PEG linkers are a cornerstone of modern bioconjugation chemistry, offering a robust and versatile platform for the development of sophisticated drug delivery systems. The ability to readily conjugate these linkers to proteins and other biomolecules via stable amide bonds has made them particularly valuable in the field of antibody-drug conjugates. By understanding the fundamental chemistry, quantitative properties, and experimental protocols associated with these linkers, researchers can make informed decisions in the design and synthesis of next-generation therapeutics. The methodologies and visualizations provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage the power of dicarboxylic acid-terminated PEG linkers in their research and development endeavors.

References

The Pivotal Role of Symmetric PEG Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[2][3] Among the various linker types, symmetric polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable characteristics, including hydrophilicity, biocompatibility, and tunable length.[4] This in-depth technical guide elucidates the mechanism of action of symmetric PEG PROTAC linkers, provides detailed experimental protocols for their evaluation, and presents quantitative data to inform rational PROTAC design.

Mechanism of Action: The Linker as a Modulator of Ternary Complex Formation

The primary function of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, thereby facilitating the transfer of ubiquitin from the E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome. The success of this process is fundamentally dependent on the formation of a stable and productive ternary complex. Symmetric PEG linkers play a multifaceted role in this intricate process.

1.1. Linker Length and Flexibility: The length and flexibility of the PEG linker are paramount in dictating the geometry of the ternary complex. An optimal linker length is required to span the distance between the POI and the E3 ligase without inducing steric hindrance.

  • Too short: A linker that is too short can lead to steric clashes between the two proteins, preventing the formation of a stable complex.

  • Too long: Conversely, an excessively long linker may result in a non-productive complex where the lysine residues on the POI are not correctly positioned for ubiquitination by the E3 ligase. It can also lead to an increased entropic penalty upon binding, potentially decreasing potency.

The inherent flexibility of PEG linkers allows them to adopt various conformations, which can be advantageous in accommodating the topographies of different POIs and E3 ligases. This flexibility can facilitate the necessary protein-protein interactions within the ternary complex that are crucial for efficient ubiquitination.

1.2. Physicochemical Properties: Symmetric PEG linkers are hydrophilic, which can significantly improve the aqueous solubility of the PROTAC molecule. This is a critical attribute, as poor solubility can hinder formulation and limit bioavailability. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further enhancing solubility and potentially forming stabilizing interactions within the ternary complex.

Furthermore, the flexibility of PEG linkers can influence cell permeability. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the ability of PEG linkers to fold can shield the PROTAC's polar surface area, creating a more compact structure that is more conducive to cellular uptake.

1.3. Cooperativity in Ternary Complex Formation: The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency. Some PROTACs exhibit positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other. The linker plays a crucial role in mediating this cooperativity by positioning the two proteins in a way that promotes favorable protein-protein interactions.

Quantitative Analysis of Symmetric PEG PROTAC Linkers

The optimization of a PROTAC's linker is an empirical process that requires the synthesis and evaluation of a library of compounds with varying linker lengths and compositions. The following tables summarize key quantitative data that illustrate the impact of linker length on PROTAC efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation

PROTACLinker Length (atoms)DC50 (µM)
PROTAC 99> 10
PROTAC 1212~1
PROTAC 16 16 ~0.1
PROTAC 1919~1
PROTAC 2121> 10

This data highlights that for ERα degradation, a 16-atom linker length was optimal, with shorter or longer linkers resulting in decreased potency.

Table 2: Impact of Linker Length on BTK Degradation

PROTACNumber of PEG UnitsBTK DC50 (nM)
Degrader 12>1000
Degrader 23100
Degrader 3 4 10
Degrader 4550

In this study on Bruton's tyrosine kinase (BTK) degraders, a PROTAC with a 4-unit PEG linker demonstrated the highest potency.

Experimental Protocols for PROTAC Evaluation

A comprehensive evaluation of a PROTAC's performance requires a combination of biophysical and cell-based assays.

3.1. Assessment of Ternary Complex Formation

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

3.1.1. Surface Plasmon Resonance (SPR)

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.

  • Methodology:

    • Immobilization: Covalently immobilize either the target protein or the E3 ligase onto the sensor chip surface.

    • Binary Interaction Analysis: Inject the PROTAC at various concentrations over the immobilized protein to determine the binary binding affinity (KD).

    • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.

    • Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex. This can also provide insights into the cooperativity of the system.

3.1.2. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Methodology:

    • Place one of the proteins (e.g., the E3 ligase) in the sample cell of the calorimeter.

    • Titrate the PROTAC into the sample cell and measure the heat changes to determine the binary binding affinity.

    • In a separate experiment, titrate the second protein (POI) into a solution containing a pre-formed binary complex of the first protein and the PROTAC.

    • Data Analysis: The resulting thermogram can be analyzed to determine the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation.

3.2. In Vitro Ubiquitination Assay

  • Principle: This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

  • Methodology:

    • Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, target protein, ATP, and biotinylated ubiquitin in a reaction buffer.

    • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture.

    • Incubation: Incubate the reaction at 37°C for a specified time to allow for ubiquitination to occur.

    • Detection: The level of ubiquitinated target protein can be detected by various methods:

      • Western Blot: Separate the reaction products by SDS-PAGE and probe with an antibody specific for the target protein or ubiquitin. A ladder of higher molecular weight bands indicates polyubiquitination.

      • AlphaLISA®: This bead-based immunoassay uses donor and acceptor beads that come into proximity when the target protein is ubiquitinated, generating a chemiluminescent signal.

3.3. Cellular Protein Degradation Assay

  • Principle: This is the definitive assay to determine the ability of a PROTAC to induce the degradation of the target protein in a cellular context.

  • Methodology:

    • Cell Culture and Treatment: Plate cells and treat them with a range of PROTAC concentrations for a specific duration (e.g., 24 hours).

    • Cell Lysis: Lyse the cells to extract total protein.

    • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

    • Western Blot Analysis:

      • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language)

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Degradation E1 E1 Activating Enzyme E1_Ub E1~Ub E1->E1_Ub E2 E2 Conjugating Enzyme E2_Ub E2~Ub E2->E2_Ub Ub Ubiquitin Ub->E1 ATP E1_Ub->E2 E2 Ternary_Complex POI-PROTAC-E3 Ternary Complex E2_Ub->Ternary_Complex Ub Transfer POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ternary_Complex->PROTAC Catalytic Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Workflow Design 1. PROTAC Design (Vary PEG Linker Length) Synthesis 2. Chemical Synthesis Design->Synthesis Biophysical 3. Biophysical Assays (SPR, ITC) Synthesis->Biophysical Ubiquitination 4. In Vitro Ubiquitination Assay Synthesis->Ubiquitination Cellular 5. Cellular Degradation Assay (Western Blot) Synthesis->Cellular Ternary_Complex Ternary Complex Formation & Stability Biophysical->Ternary_Complex Ub_Activity Ubiquitination Efficiency Ubiquitination->Ub_Activity Degradation_Metrics DC50 & Dmax Determination Cellular->Degradation_Metrics Optimization 6. Lead Optimization Degradation_Metrics->Optimization

References

An In-depth Technical Guide to the Applications of Bifunctional PEG Derivatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Bifunctional PEG Derivatives

Poly(ethylene glycol), or PEG, has become a cornerstone in biomedical research due to its unique properties: it is biocompatible, non-immunogenic, and highly soluble in aqueous and organic solvents.[][2] PEGylation, the process of attaching PEG chains to molecules, enhances the pharmacokinetic properties of therapeutics by increasing their hydrodynamic size, which reduces renal clearance and shields them from enzymatic degradation and immune recognition.[][3]

Bifunctional PEG derivatives are a special class of PEG reagents that possess reactive functional groups at both ends of the polymer chain. These molecules are instrumental as crosslinkers or spacers, connecting two entities with high precision.[4] They are broadly categorized into:

  • Homobifunctional PEGs: Feature identical reactive groups at both termini (X-PEG-X). They are primarily used for symmetric cross-linking applications.

  • Heterobifunctional PEGs: Possess two different reactive groups (X-PEG-Y). This dual reactivity allows for sequential, controlled conjugation of two distinct molecules, which is critical in complex bioconjugation schemes.

The ability to customize the terminal functional groups (e.g., NHS esters for amine reactions, maleimides for thiol reactions) and the length of the PEG chain provides researchers with a molecular toolkit to precisely engineer complex biomolecular architectures for a myriad of applications.

Core Applications in Research and Drug Development

Bifunctional PEGs are integral to advancing several key areas of biomedical research.

Drug Delivery: Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker that connects these two components is critical to the ADC's success, and bifunctional PEGs are ideal candidates.

  • Role of PEG Linkers: PEG linkers in ADCs enhance the solubility and stability of the conjugate, reduce aggregation, and can modulate the pharmacokinetic profile. By adjusting the PEG chain length, researchers can optimize the distance between the antibody and the drug, which can influence efficacy and reduce steric hindrance.

  • Improving Drug-to-Antibody Ratio (DAR): Multi-arm heterobifunctional PEGs serve as a scaffold to attach multiple drug molecules to a single antibody, thereby increasing the DAR and delivering a higher payload to the target cell. This can lead to enhanced therapeutic efficacy.

ADC_Structure Antibody Antibody Linker Linker Antibody:f1->Linker:f0 Conjugation Site Drug Drug Linker:f1->Drug:f0 Attachment Site

Quantitative Data for PEG Linkers in ADCs

ParameterDescriptionTypical Values / ExamplesReference(s)
PEG Molecular Weight The size of the PEG chain, influencing solubility and pharmacokinetics.2 kDa, 4 kDa, 5 kDa, 10 kDa, 20 kDa
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to one antibody.2, 4, 8
Conjugation Efficiency The percentage of the targeting molecule that is successfully conjugated.Varies; can be optimized by reaction conditions.
Monomer Purity (%) Percentage of ADC remaining as a monomer after incubation.>90% after 28 days for optimized linkers.
Half-life Extension Increase in circulation half-life compared to non-PEGylated versions.2.5-fold to 11.2-fold increase observed.
Targeted Protein Degradation: PROTACs

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The PROTAC brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome.

  • The Crucial Role of the PEG Linker: The linker is not just a spacer but a critical determinant of PROTAC efficacy. PEG linkers are frequently used because they enhance solubility, improve cell permeability, and provide the necessary flexibility for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). The length and composition of the PEG linker must be optimized for each specific target.

PROTAC_Mechanism POI POI PROTAC PROTAC POI->PROTAC Binds Ternary Ternary POI->Ternary PROTAC->Ternary E3 E3 E3->PROTAC Binds E3->Ternary Ub Ub Ternary->Ub Induces Ub_POI Ub_POI Ub->Ub_POI Leads to Proteasome Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Results in

Tissue Engineering: Hydrogel Formation

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM), making them excellent scaffolds for tissue repair and regeneration. Bifunctional and multi-arm PEGs are widely used to form hydrogels through cross-linking.

  • Cross-linking Mechanism: Homobifunctional PEGs with reactive end groups (e.g., acrylates, amines) can be cross-linked with one another or with other polymers to form a stable hydrogel network. The mechanical properties, swelling behavior, and degradation rate of the hydrogel can be precisely tuned by changing the PEG molecular weight, concentration, and the number of arms.

  • Biofunctionalization: The bio-inert nature of PEG can be overcome by incorporating bioactive molecules. Heterobifunctional PEGs can be used to tether cell-adhesive peptides (like RGD), growth factors, or enzyme-sensitive sequences to the hydrogel scaffold, creating a more suitable environment for cell adhesion, proliferation, and tissue formation.

Hydrogel_Formation cluster_components Components cluster_process Process cluster_result Result p1 Multi-Arm PEG-Amine mix Mixing & Incubation p1->mix p2 Genipin (Crosslinker) p2->mix crosslink Cross-linking Reaction mix->crosslink Spontaneous hydrogel 3D Hydrogel Network crosslink->hydrogel Forms

Quantitative Data for PEG-Based Hydrogels

Parameter4-Arm PEG-Amine Hydrogel8-Arm PEG-Amine HydrogelReference(s)
Crosslinker GenipinGenipin
Gelation Time FasterSlower
Cell Adhesion (hADSCs) EnhancedLower
Application Injectable scaffolds for tissue engineeringInjectable scaffolds for tissue engineering
Surface Modification and Diagnostics

Bifunctional PEGs are crucial for modifying the surfaces of nanoparticles, quantum dots, and biosensors to improve their performance in biological systems.

  • Nanoparticle Functionalization: Attaching heterobifunctional PEGs to the surface of nanoparticles, such as gold nanoparticles, serves two purposes. One end (e.g., a thiol group) anchors the PEG to the nanoparticle surface, while the other end provides a reactive group for conjugating targeting ligands, fluorescent dyes, or drugs. This PEG layer prevents aggregation, reduces non-specific protein adsorption, and prolongs circulation time.

  • Enhanced Immunoassays: In diagnostics, orienting antibodies correctly on a sensor surface is key to sensitivity. A bifunctional PEG linker can be used for site-directed conjugation of antibodies to an electrode or sensor surface, improving the availability of antigen-binding sites and significantly enhancing assay performance compared to random conjugation methods.

Detailed Experimental Protocols

Providing robust and reproducible protocols is essential for research. Below is a representative protocol for a two-step bioconjugation using a heterobifunctional PEG linker.

Protocol: Two-Step Protein Conjugation using Maleimide-PEG-NHS Ester

This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein or peptide containing a free sulfhydryl group (Molecule-SH).

Materials:

  • Maleimide-PEG-NHS Ester (Mal-PEG-NHS)

  • Protein-NH₂ (e.g., an antibody)

  • Molecule-SH (e.g., a cysteine-containing peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid amine-containing buffers like Tris.

  • Anhydrous DMSO or DMF for dissolving the PEG linker.

  • Desalting columns for purification.

Procedure:

Step 1: Reaction of Mal-PEG-NHS with Protein-NH₂

  • Preparation: Equilibrate the vial of Mal-PEG-NHS ester to room temperature before opening to prevent moisture condensation.

  • Protein Solution: Prepare a solution of Protein-NH₂ (e.g., 1-10 mg/mL) in Conjugation Buffer.

  • Linker Dissolution: Immediately before use, dissolve the Mal-PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved Mal-PEG-NHS ester to the Protein-NH₂ solution. The final concentration of organic solvent should be less than 10% to maintain protein stability.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification: Remove the excess, unreacted Mal-PEG-NHS linker using a desalting column equilibrated with Conjugation Buffer. The product is now Protein-Mal.

Step 2: Reaction of Protein-Mal with Molecule-SH

  • Molecule Preparation: Ensure the Molecule-SH has a free, reduced sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent and subsequently remove the agent.

  • Reaction: Combine the purified Protein-Mal with the Molecule-SH in the desired molar ratio.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C. The maleimide group reacts specifically with the sulfhydryl group to form a stable thioether bond.

  • Final Purification: Purify the final conjugate (Protein-PEG-Molecule) using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove any unreacted molecules.

Conjugation_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H

Conclusion

Bifunctional PEG derivatives are indispensable tools in modern biomedical research and drug development. Their utility as linkers and crosslinkers in ADCs, PROTACs, hydrogels, and diagnostic systems allows for the precise engineering of complex biological constructs. The ability to tune their length, functionality, and architecture provides a level of control that is critical for optimizing the safety and efficacy of next-generation therapeutics and the sensitivity of advanced diagnostics. As research continues to push the boundaries of medicine, the innovative applications of these versatile polymers will undoubtedly expand, paving the way for new solutions to pressing healthcare challenges.

References

An In-depth Technical Guide to Peg6-(CH2CO2H)2 (CAS: 77855-76-6): A Homobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Peg6-(CH2CO2H)2, a homobifunctional polyethylene glycol (PEG) linker. It details its chemical properties, core applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and relevant experimental protocols for its use in drug discovery and development.

Core Compound Identification and Properties

This compound, identified by the CAS number 77855-76-6, is a chemical compound widely utilized as a linker in the development of novel therapeutics. Its structure features a hexa-ethylene glycol core, providing hydrophilicity, flanked by two carboxylic acid groups, which allow for covalent conjugation to other molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 77855-76-6[1][2]
IUPAC Name 3,6,9,12,15,18-hexaoxaicosanedioic acid[2]
Molecular Formula C14H26O10[2]
Molecular Weight 354.35 g/mol [2]
Appearance Solid or viscous liquid
Purity Typically ≥98%
Solubility Soluble in water and common organic solvents like DMSO and DMF.
Storage Recommended to be stored at -20°C in a dry environment.

Primary Application: A Linker for Homo-PROTACs

This compound serves as a symmetric, hydrophilic linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.

A key application of this specific linker is in the creation of Homo-PROTACs , which are bivalent small-molecule dimerizers of an E3 ubiquitin ligase designed to induce its own degradation. A notable example is the synthesis of the Homo-PROTAC CM11 , which utilizes this compound to link two ligands of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dimerization triggers the self-degradation of VHL.

Table 2: Biological Activity of CM11 (VHL Homo-PROTAC with Peg6 Linker)

CompoundTargetDC50Cell LinesReference
CM11 pVHL30<100 nMHeLa, U2OS

DC50: Half-maximal degradation concentration.

Signaling Pathway: Homo-PROTAC-Induced VHL Self-Degradation

The mechanism of action for a VHL Homo-PROTAC, such as CM11, involves the recruitment of two VHL E3 ligase complexes into close proximity. This induced dimerization facilitates the ubiquitination of one VHL complex by the other, marking it for degradation by the 26S proteasome. This process is a novel approach for the chemical knockdown of E3 ligases.

VHL_Homo_PROTAC_Mechanism cluster_0 VHL E3 Ligase Complex 1 cluster_1 VHL E3 Ligase Complex 2 VHL1 VHL EloBC1 Elongin B/C TernaryComplex Induced Dimerization (Ternary Complex) VHL1->TernaryComplex Binds Cul2_1 Cullin 2 Rbx1_1 Rbx1 VHL2 VHL EloBC2 Elongin B/C VHL2->TernaryComplex Binds Proteasome 26S Proteasome VHL2->Proteasome Targeted for Degradation Cul2_2 Cullin 2 Rbx1_2 Rbx1 HomoPROTAC Homo-PROTAC (CM11 with Peg6 Linker) HomoPROTAC->TernaryComplex Bridges TernaryComplex->VHL2 Ubiquitinates E2 E2-Ubiquitin Conjugating Enzyme Ub Ubiquitin E2->Ub Carries Ub->TernaryComplex Recruited to Degradation Degraded VHL Complex Proteasome->Degradation Degrades

Caption: Mechanism of VHL self-degradation induced by a Homo-PROTAC.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a Homo-PROTAC using this compound and subsequent biological evaluation.

Synthesis of a VHL Homo-PROTAC (e.g., CM11)

This protocol is adapted from the synthesis described by Maniaci et al., 2017.

Experimental Workflow:

Synthesis_Workflow start Start Materials: - this compound - VHL Ligand (amine-functionalized) - HATU, DIPEA, DMF step1 Dissolve this compound and VHL ligand in anhydrous DMF. start->step1 step2 Add HATU and DIPEA to the reaction mixture. step1->step2 step3 Stir at room temperature for 12-24 hours. step2->step3 step4 Monitor reaction progress by LC-MS. step3->step4 step5 Purify the crude product by reverse-phase HPLC. step4->step5 end Final Product: Homo-PROTAC (e.g., CM11) step5->end

Caption: Workflow for the synthesis of a VHL Homo-PROTAC.

Detailed Protocol:

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve the amine-functionalized VHL ligand (2.2 equivalents) in anhydrous DMF.

  • Coupling Reaction:

    • To the solution of this compound, add the VHL ligand solution.

    • Add HATU (2.2 equivalents) as the coupling agent.

    • Add N,N-Diisopropylethylamine (DIPEA) (4.4 equivalents) as the base.

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring and Purification:

    • Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final Homo-PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Western Blotting for VHL Degradation

This protocol outlines the steps to assess the degradation of the VHL protein in cells treated with a Homo-PROTAC.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or U2OS) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the Homo-PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for VHL overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the extent of VHL degradation relative to the loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is to assess the effect of the Homo-PROTAC on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the Homo-PROTAC. Include a vehicle control.

  • Incubation:

    • Incubate the cells for a desired period (e.g., 72 hours).

  • Viability Assessment (MTT Assay example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting the cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its hydrophilic nature and bifunctional carboxylic acid groups make it an ideal linker for the synthesis of PROTACs. The demonstrated success in its application for creating Homo-PROTACs that induce the self-degradation of the VHL E3 ligase highlights its potential in developing novel therapeutic strategies and chemical probes to study complex biological systems. The experimental protocols provided herein offer a foundation for the practical application of this versatile linker in a research setting.

References

A Technical Guide to the Theoretical Principles of PEGylating Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine. It is employed to enhance the systemic circulation time and improve the therapeutic efficacy of nano-carrier systems.[1] This guide provides an in-depth exploration of the core principles of nanoparticle PEGylation, detailing its impact on physicochemical properties, biological interactions, and pharmacokinetic profiles. It includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for professionals in drug development and research.

Core Principles: The "Stealth" Effect and Steric Hindrance

PEGylation confers "stealth" characteristics to nanoparticles, enabling them to evade the body's natural defense mechanisms, primarily the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[2][3] The fundamental mechanism relies on the physicochemical properties of the PEG polymer.

  • Hydrophilicity and Hydration Layer: PEG is a hydrophilic polyether. When grafted onto a nanoparticle surface, it attracts and coordinates a significant number of water molecules, forming a hydrated cloud or "conformational cloud".[2] This aqueous layer acts as a physical barrier, masking the nanoparticle's core material from the surrounding biological environment.[1]

  • Steric Hindrance: The flexible and voluminous PEG chains create a steric hindrance effect. This physically prevents the adsorption of opsonins—plasma proteins like immunoglobulins and complement factors—onto the nanoparticle surface. Opsonization is a critical first step that marks foreign particles for recognition and clearance by phagocytic cells, such as macrophages in the liver and spleen. By inhibiting opsonization, PEGylation significantly reduces MPS uptake.

  • Protein Corona Modulation: Upon entering the bloodstream, nanoparticles are immediately coated with proteins, forming a "protein corona" that defines their biological identity. PEGylation dramatically alters the composition of this corona. While it doesn't eliminate protein adsorption entirely, it shifts the corona's composition away from high-affinity opsonins towards other, less immunogenic plasma proteins. The formation of the corona is a dynamic process, often described by the Vroman effect, where abundant, low-affinity proteins that arrive first are later replaced by less abundant, high-affinity proteins. PEGylation slows this process and limits the binding of proteins that trigger rapid clearance.

cluster_0 PEGylation Process & Immediate Effects cluster_1 Mechanism of Action cluster_2 Biological Outcome NP Nanoparticle Core PEG PEG Grafting NP->PEG PEG_NP PEGylated Nanoparticle PEG->PEG_NP HL Hydration Layer Formation PEG_NP->HL SH Steric Hindrance HL->SH PO Reduced Opsonin Adsorption (Protein Corona Modulation) SH->PO RM Reduced MPS/RES Recognition (e.g., Macrophages) PO->RM PC Prolonged Systemic Circulation RM->PC

Caption: Logical workflow of the PEG "stealth" effect.

Key Parameters Influencing Efficacy

The effectiveness of PEGylation is not absolute and depends critically on the physicochemical properties of the PEG chains and their arrangement on the nanoparticle surface.

  • PEG Molecular Weight (MW): A higher PEG molecular weight corresponds to a longer polymer chain and a thicker steric barrier. Studies have consistently shown that increasing PEG MW can lead to longer circulation times, up to a certain point. However, excessively long PEG chains can sometimes reduce the stability of certain nanoparticle formulations, like liposomes.

  • PEG Surface Density and Conformation: The number of PEG chains per unit of surface area (grafting density) is a crucial parameter that dictates the conformation of the PEG layer.

    • "Mushroom" Conformation: At low grafting densities, where the distance (D) between PEG chains is greater than the Flory radius (RF) of the polymer, the chains adopt a relaxed, mushroom-like coil. This provides a relatively thin protective layer.

    • "Brush" Conformation: At high grafting densities (D < RF), steric repulsion forces the PEG chains to extend away from the surface, forming a dense "brush" conformation. The brush regime offers a much thicker and more effective steric barrier, leading to superior protein resistance and longer circulation half-lives.

cluster_Mushroom Mushroom Conformation (Low Density) cluster_Brush Brush Conformation (High Density) node_m peg_m1 node_m->peg_m1 D > R_F peg_m2 node_m->peg_m2 peg_m3 node_m->peg_m3 peg_m4 node_m->peg_m4 node_b peg_b1 node_b->peg_b1 D < R_F peg_b2 node_b->peg_b2 peg_b3 node_b->peg_b3 peg_b4 node_b->peg_b4 peg_b5 node_b->peg_b5 peg_b6 node_b->peg_b6

Caption: PEG conformation is dependent on surface grafting density.

Pharmacokinetics and the EPR Effect

The primary goal of PEGylation is to favorably alter the pharmacokinetics (PK) and biodistribution of nanoparticles.

  • Prolonged Circulation: By evading the MPS, PEGylated nanoparticles exhibit significantly longer blood circulation half-lives compared to their non-PEGylated counterparts. This extended circulation is crucial for allowing the nanoparticles to reach their target site, such as a tumor.

  • The Enhanced Permeability and Retention (EPR) Effect: The prolonged circulation afforded by PEGylation allows nanoparticles to take advantage of the EPR effect for passive tumor targeting. Tumors often have disorganized and "leaky" blood vessels with large fenestrations (up to 400 nm), which allows nanoparticles to extravasate into the tumor tissue. Coupled with poor lymphatic drainage in the tumor microenvironment, this leads to the passive accumulation and retention of nanoparticles at the tumor site.

cluster_blood Blood Vessel cluster_tumor Tumor Interstitium NP1 NP NP2 NP NP4 NP NP2->NP4 Extravasation via Leaky Vasculature NP3 NP TCells Tumor Cells NP4->TCells Accumulation NP5 NP NP5->TCells Retention LD Poor Lymphatic Drainage TCells->LD

Caption: The Enhanced Permeability and Retention (EPR) effect.
  • Challenges - Accelerated Blood Clearance (ABC): A significant challenge is the "Accelerated Blood Clearance" (ABC) phenomenon, where repeated administration of PEGylated nanoparticles can lead to a rapid, spleen-dependent clearance of the second dose. This is mediated by the production of anti-PEG IgM antibodies by B-cells in the spleen, which bind to the nanoparticles and activate the complement system, enhancing their uptake by Kupffer cells.

Cellular Interaction and Uptake

While PEGylation is designed to prevent interactions, for therapeutic effect, nanoparticles must eventually interact with and be taken up by target cells.

  • The "PEG Dilemma": The dense, hydrophilic PEG layer that prevents MPS uptake can also hinder the nanoparticle's interaction with target cells, a phenomenon known as the "PEG dilemma". This can reduce cellular uptake and limit the effectiveness of targeting ligands attached to the nanoparticle surface.

  • Receptor-Mediated Endocytosis: To overcome the PEG dilemma, nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells. These ligands are often attached to the distal end of longer PEG chains to ensure they protrude beyond the main PEG brush and are accessible for receptor binding. Binding triggers receptor-mediated endocytosis, a process often involving clathrin-coated pits, which internalizes the nanoparticle into the cell.

cluster_cell Target Cell Membrane Receptor Receptor Clathrin Clathrin-Coated Pit Receptor->Clathrin Binding & Recruitment Endosome Endosome Clathrin->Endosome Internalization NP Functionalized PEG-Nanoparticle NP->Receptor Ligand Binding

Caption: Receptor-mediated endocytosis of a targeted nanoparticle.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature on the effects of PEGylation.

Table 1: Impact of PEGylation on Nanoparticle Pharmacokinetics

Nanoparticle Type Circulation Half-Life (β-phase) Clearance (mL/h/kg) Area Under Curve (AUC) (µg·h/mL)
Non-PEGylated 0.89 h 136.4 7.3
PEG Mushroom 15.5 h 1.0 629.8

| PEG Brush | 19.5 h | 0.68 | 930.5 |

Table 2: Influence of PEG Molecular Weight on Micelle Circulation

PEG Molecular Weight Blood Circulation Half-Life
5 kDa 4.6 min
10 kDa 7.5 min

| 20 kDa | 17.7 min |

Table 3: Effect of PEGylation on Physicochemical Properties of BSA Nanoparticles

Nanoparticle Type Mean Diameter (nm) Zeta Potential (mV)
Non-PEGylated Not specified -31.7

| PEGylated (Optimized) | 217 | -14.0 |

Table 4: Biodistribution of PEGylated Gold Nanoparticles (PEG-AuNPs) in Rats (% Injected Dose/g tissue)

Time Post-Injection Blood Liver Spleen Kidney
1 hour ~15% ~20% ~10% ~2%
24 hours ~2% ~35% ~25% ~1%

| 28 days | <1% | ~30% | ~20% | <1% |

Experimental Protocols

Detailed and reproducible methodologies are essential for developing and validating PEGylated nanoparticles.

Protocol 1: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential

  • Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of PEGylated nanoparticles.

  • Methodology:

    • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl or deionized water) to an optimal concentration to avoid multiple scattering effects. Filter the sample through a 0.22 µm syringe filter to remove dust and large aggregates.

    • Instrument Setup (DLS):

      • Thoroughly clean the cuvette with ethanol and deionized water.

      • Carefully pipette the sample into the cuvette, ensuring no bubbles are present.

      • Place the cuvette in the instrument and allow it to thermally equilibrate for at least 2 minutes.

      • Set the correct parameters for the dispersant (viscosity and refractive index).

    • Measurement (DLS): Perform at least three consecutive measurements. The instrument's software will calculate the intensity-based size distribution, the Z-average diameter, and the PDI. A PDI value below 0.25 is generally considered acceptable for drug delivery applications.

    • Instrument Setup (Zeta Potential):

      • Use a dedicated, clean folded capillary cell.

      • Enter the correct dispersant parameters (viscosity, refractive index, and dielectric constant). _ Measurement (Zeta Potential): Inject the sample into the cell, avoiding bubbles. The instrument applies an electric field and measures the particle velocity to determine the electrophoretic mobility and calculate the zeta potential. Report the average value in millivolts (mV). A shift towards neutral potential post-PEGylation is indicative of successful surface coating.

Protocol 2: Quantification of PEG Surface Density by Thermogravimetric Analysis (TGA)

  • Objective: To quantify the amount of PEG grafted onto the nanoparticle surface.

  • Methodology:

    • Sample Preparation: Prepare lyophilized (freeze-dried) samples of both the non-PEGylated (bare) nanoparticles and the PEGylated nanoparticles. A significant amount of dried sample (typically 5-10 mg) is required.

    • Instrument Setup: Place the dried sample in a TGA crucible. The instrument will heat the sample under a controlled atmosphere (e.g., nitrogen) at a defined heating rate (e.g., 10 °C/min).

    • Measurement: The TGA measures the sample's weight loss as a function of temperature.

    • Data Analysis:

      • Run a scan for the bare nanoparticle core to determine its thermal degradation profile.

      • Run a scan for the PEGylated nanoparticles.

      • Identify the temperature range where PEG degrades but the core material is stable (typically 300-450 °C for PEG).

      • The percentage of weight loss in this specific temperature range corresponds to the mass of PEG in the sample. This can be used to calculate the grafting density if the particle size and number are known.

start PEGylated Nanoparticle Suspension dilute Dilute & Filter (0.22 µm filter) start->dilute split Split Sample dilute->split dls DLS Analysis split->dls For Size/Charge zeta Zeta Potential Analysis split->zeta For Size/Charge lyophilize Lyophilize (Freeze-Dry) split->lyophilize For Quantification end_dls Hydrodynamic Size Polydispersity Index (PDI) dls->end_dls end_zeta Surface Charge (mV) zeta->end_zeta tga TGA Analysis lyophilize->tga end_tga PEG Grafting Density (%) tga->end_tga

Caption: Experimental workflow for nanoparticle characterization.

References

The Strategic Use of PEG Spacers to Mitigate Steric Hindrance in Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Steric hindrance, the obstruction of a chemical reaction or molecular interaction due to the spatial arrangement of atoms, is a significant challenge in the development of complex biologics and drug conjugates. Poly(ethylene glycol) (PEG) spacers have emerged as a versatile and powerful tool to overcome this obstacle. By covalently inserting a flexible, hydrophilic PEG chain between two molecular entities, researchers can precisely control the distance and orientation, thereby minimizing steric clashes that can impede synthesis, reduce binding affinity, or diminish therapeutic efficacy. This guide provides a comprehensive overview of the principles behind PEG spacers, quantitative data on their impact, detailed experimental protocols for their implementation, and visual diagrams to illustrate key concepts and workflows.

Introduction to Steric Hindrance and PEG Spacers

In the intricate world of molecular biology and drug development, the three-dimensional structure of molecules is paramount. Steric hindrance occurs when the bulky nature of molecules or parts of molecules prevents them from fitting together or approaching a reactive site.[1] This can lead to a host of problems, including:

  • Reduced Reaction Efficiency: In bioconjugation, bulky molecules may fail to react efficiently, leading to low yields of the desired product.[2]

  • Impaired Biological Activity: The therapeutic action of a drug, such as an antibody binding to its antigen or an enzyme to its substrate, can be blocked if a conjugated payload physically obstructs the binding site.[3]

  • Increased Aggregation: Hydrophobic drugs conjugated to proteins can lead to aggregation, reducing solubility and stability.[4]

Poly(ethylene glycol) is a biocompatible, non-immunogenic, and highly water-soluble polymer.[5] When used as a spacer or linker, PEG offers a solution to these challenges by providing a flexible, hydrophilic arm that physically separates the conjugated molecules. This separation minimizes steric clashes and can confer a range of benefits, including improved solubility, enhanced stability, and optimized pharmacokinetics. Discrete PEGs (dPEGs), which have a precise and uniform chain length, are particularly valuable in therapeutic applications where batch-to-batch consistency is critical.

Steric_Hindrance_Mitigation cluster_0 Without PEG Spacer cluster_1 With PEG Spacer Bulky Drug Bulky Drug Target Receptor Target Receptor Bulky Drug->Target Receptor Binding Blocked Antibody Antibody Bulky Drug_p Bulky Drug Antibody_p Antibody PEG_Spacer PEG Spacer Target Receptor_p Target Receptor

The Impact of PEG Spacer Length on Molecular Interactions

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. The choice of length represents a trade-off between providing sufficient separation and avoiding potential negative effects.

  • Too Short: A short linker may not adequately separate the conjugated molecules, resulting in persistent steric hindrance.

  • Too Long: An excessively long PEG chain can sometimes wrap around the biomolecule, potentially masking its active site or leading to unexpected conformational changes.

The optimal PEG length depends on the size and nature of the molecules being conjugated, the desired biological outcome, and the specific application, such as in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data on PEG Spacer Effects

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance metrics.

Table 1: Effect of Mini-PEG Spacer Length on Binding Affinity (IC50) of a Bombesin Antagonist

Conjugate (natGa-NOTA-PEGn-RM26)PEG Units (n)IC50 (nM)
PEG223.1 ± 0.2
PEG333.9 ± 0.3
PEG445.4 ± 0.4
PEG665.8 ± 0.3

Data from a study on bombesin antagonists suggests that for this particular small peptide, increasing the mini-PEG spacer length from 2 to 6 units resulted in a slight decrease in binding affinity (higher IC50).

Table 2: Impact of PEG Spacer Length on Bioactivity of PEGylated Staphylokinase (Sak)

PEGylated Sak VariantPEG Size (kDa)Conjugation SiteRelative Bioactivity (%)
Unmodified Sak--100
Sak-mal5k5C-terminusLower than unmodified
Sak-ald5k5N-terminusLower than Sak-mal5k
Sak-mal20k20C-terminusLower than Sak-mal5k
Sak-ald20k20N-terminusLower than Sak-mal20k

This study demonstrates that both PEG size and the site of conjugation affect the bioactivity of Staphylokinase, with larger PEGs and N-terminal conjugation leading to a greater reduction in activity due to steric shielding of the active site.

Table 3: Influence of PEG Spacers on Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR)

Linker-PayloadPEG SpacerAverage DAR
Val-Ala Cleavable TriggerNoneLower
Val-Ala Cleavable TriggerPEG123.0
Val-Cit Cleavable TriggerNoneHigher
Val-Cit Cleavable TriggerPEG122.7

This data highlights the complex interplay between the linker, payload, and PEG spacer, where the addition of a PEG12 spacer had opposite effects on the DAR for two different cleavable triggers, likely due to a trade-off between hydrophobicity and steric hindrance.

Experimental Protocols for PEGylation

The successful implementation of PEG spacers requires robust and well-defined experimental protocols. The choice of conjugation chemistry is critical and depends on the available functional groups on the biomolecule.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_peg_prep PEG Reagent Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Protein_Solution 1. Prepare Protein Solution (e.g., 2-10 mg/mL in amine-free buffer) Add_PEG 3. Add Molar Excess of PEG (10- to 20-fold) to protein solution Protein_Solution->Add_PEG PEG_Stock 2. Prepare PEG-NHS Ester Stock (e.g., 10-50 mg/mL in anhydrous DMSO) PEG_Stock->Add_PEG Incubate 4. Incubate (1-2h at RT or overnight at 4°C) Add_PEG->Incubate Quench 5. Quench Reaction (Optional) (Add quenching buffer, e.g., Tris) Incubate->Quench Purify 6. Remove Excess PEG (Size Exclusion Chromatography or Dialysis) Quench->Purify Analyze 7. Analyze Conjugate (SDS-PAGE, Mass Spec, HPLC) Purify->Analyze

Protocol for Amine-Reactive PEGylation (NHS Ester)

This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS) ester-functionalized PEG to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • NHS-Ester-PEG reagent

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography column)

Methodology:

  • Prepare the Protein: Dissolve the protein in the amine-free buffer to a final concentration of 2-10 mg/mL.

  • Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts using size exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation, determine the degree of PEGylation, and assess purity.

Protocol for Thiol-Reactive PEGylation (Maleimide)

This protocol outlines the steps for conjugating a maleimide-functionalized PEG to a free sulfhydryl group (cysteine) on a protein.

Materials:

  • Protein or peptide with a free cysteine residue

  • Reaction buffer (e.g., Phosphate buffer, pH 6.5-7.0, containing EDTA)

  • Maleimide-PEG reagent

  • (If necessary) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine)

  • Desalting column

  • Purification system (e.g., SEC column)

Methodology:

  • Protein Preparation: Dissolve the protein/peptide in the reaction buffer. If the cysteine is in a disulfide bond, it must first be reduced using a reducing agent like TCEP.

  • Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.

  • Prepare the PEG-Maleimide: Dissolve the Maleimide-PEG reagent in the reaction buffer immediately before use.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using size exclusion chromatography to remove unreacted PEG and other impurities.

  • Characterization: Analyze the purified product using techniques such as mass spectrometry and HPLC to confirm conjugation and purity.

Applications in Drug Development

The strategic use of PEG spacers is particularly impactful in the development of advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Steric hindrance can be a major issue, as the bulky drug payload can interfere with the antibody's ability to bind to its target. PEG spacers are incorporated to:

  • Preserve Binding Affinity: By physically separating the drug from the antibody, the spacer ensures the antigen-binding site remains unobstructed.

  • Improve Solubility: Many cytotoxic drugs are hydrophobic. The hydrophilic PEG linker improves the overall solubility of the ADC, preventing aggregation and improving its pharmacokinetic profile.

  • Enable Higher Drug-to-Antibody Ratios (DAR): PEG linkers can help solubilize hydrophobic payloads, allowing more drug molecules to be attached to each antibody without causing aggregation, potentially increasing potency.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the formation of a stable and productive ternary complex. PEG-based linkers are widely used in PROTAC design because they:

  • Provide Optimal Spacing and Flexibility: The length and flexibility of the PEG linker are critical for allowing the target protein and E3 ligase to adopt the correct orientation for ubiquitination.

  • Enhance Solubility and Permeability: The hydrophilicity of PEG linkers can improve the solubility and cell permeability of the PROTAC molecule, which is essential for its in vivo efficacy.

PROTAC_Mechanism cluster_complex Target_Protein Target Protein (POI) PROTAC PROTAC Target_Protein->PROTAC binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome marks for Degradation Target Protein Degradation Proteasome->Degradation results in

Conclusion

PEG spacers are an indispensable tool in modern bioconjugation and drug development. By providing a means to rationally control intermolecular distances, they effectively mitigate the negative impacts of steric hindrance. The ability to tune the length and chemistry of PEG linkers allows scientists to optimize the properties of complex biologics, leading to more effective, stable, and soluble therapeutics. As our understanding of molecular interactions continues to grow, the strategic application of PEG spacers will remain a cornerstone of innovative drug design and protein engineering.

References

The Rise of the Dimer: A Technical Guide to the Discovery and Development of Homo-PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The field of targeted protein degradation has been revolutionized by Proteolysis Targeting Chimeras (PROTACs), which hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A novel and intriguing subclass of these molecules, known as homo-PROTACs, are bivalent molecules designed to induce the dimerization and subsequent self-degradation of an E3 ubiquitin ligase. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and development of homo-PROTACs, with a focus on seminal examples targeting the VHL and Cereblon E3 ligases. We present key quantitative data, detailed experimental protocols for their evaluation, and visual diagrams of the core mechanisms and workflows to equip researchers and drug developers with a comprehensive understanding of this emerging therapeutic modality.

Introduction: Beyond Inhibition to Induced Degradation

Traditional pharmacology has largely relied on an "occupancy-driven" model, where small molecules inhibit the function of a target protein by binding to its active site. While successful, this approach is limited to proteins with well-defined binding pockets and often requires high systemic exposure to maintain efficacy. Targeted Protein Degradation (TPD) offers a paradigm shift to an "event-driven" mechanism. PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the proteasome.

Within this innovative landscape, homo-PROTACs represent a unique conceptual leap. Instead of targeting a separate disease-causing protein, a homo-PROTAC is composed of two identical (or similar) ligands that bind to an E3 ligase, effectively inducing the E3 ligase to target itself for degradation. This "suicide-type" chemical knockdown provides a powerful tool for studying E3 ligase biology and presents a new therapeutic strategy for diseases where an E3 ligase itself is a key driver.[1]

Core Concept: The Mechanism of Homo-PROTAC Action

The fundamental principle of a homo-PROTAC is to induce the homodimerization of an E3 ligase, creating a scenario where one molecule of the E3 ligase complex acts as the enzyme, and the other acts as the substrate.[1][2] This forced proximity initiates an intra-complex ubiquitination event, leading to the poly-ubiquitination and subsequent proteasomal degradation of the E3 ligase itself.

This process can be broken down into several key steps, as illustrated below.

G Mechanism of Homo-PROTAC Action cluster_0 Cellular Environment E3_1 E3 Ligase (Enzyme) Ternary Dimeric (E3-PROTAC-E3) Ternary Complex E3_1->Ternary E3_2 E3 Ligase (Substrate) E3_2->Ternary PROTAC Homo-PROTAC PROTAC->PROTAC PROTAC->Ternary PolyUb Poly-ubiquitinated E3 Ligase Ternary->PolyUb Poly-ubiquitination Ub_Cascade Ubiquitin (Ub) Cascade (E1, E2) Ub_Cascade->Ternary Ub transfer Proteasome 26S Proteasome PolyUb->Proteasome Degradation E3 Ligase Degradation Proteasome->Degradation

Caption: Homo-PROTACs induce E3 ligase dimerization, leading to self-ubiquitination and proteasomal degradation.

Hijacking the Ubiquitination Cascade

The efficacy of a homo-PROTAC is entirely dependent on its ability to successfully co-opt the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). This intricate pathway involves a three-enzyme cascade (E1, E2, and E3) that sequentially transfers ubiquitin molecules to a substrate protein. The E3 ligase provides the substrate specificity. A homo-PROTAC forces the E3 ligase to recognize another copy of itself as a substrate, initiating the cascade that leads to its own destruction.

G Homo-PROTAC Hijacking of the Ubiquitination Cascade cluster_1 Homo-PROTAC Induced Dimer E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer AMP AMP + PPi E1->AMP E3_Enzyme E3 Ligase (as Enzyme) E2->E3_Enzyme E2~Ub binds E3 Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 PROTAC E3_Enzyme->PROTAC PolyUb_E3 Poly-Ub E3 Ligase E3_Enzyme->PolyUb_E3 Self-Ubiquitination E3_Substrate E3 Ligase (as Substrate) PROTAC->E3_Substrate Proteasome Proteasome Degradation PolyUb_E3->Proteasome

Caption: The E1-E2-E3 cascade is co-opted by a homo-PROTAC to transfer ubiquitin (Ub) onto the E3 ligase itself.

Discovery and Development of Seminal Homo-PROTACs

The proof-of-concept for homo-PROTACs has been demonstrated primarily with molecules targeting the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases, two of the most widely utilized ligases in the broader PROTAC field.

VHL Homo-PROTACs: The CM11 Story

The first compelling demonstration of the homo-PROTAC concept came from the Ciulli lab, which developed bivalent molecules from a potent VHL ligand (VH032).[1][2] By systematically exploring different linker lengths and attachment points on the VHL ligand, they developed CM11, a highly potent and selective degrader of pVHL. CM11 is a symmetrical molecule composed of two VHL ligands joined by a polyethylene glycol (PEG) linker. It was found to induce potent, rapid, and proteasome-dependent self-degradation of the long isoform of VHL (pVHL30) at nanomolar concentrations. Biophysical studies confirmed that CM11 drives the formation of a highly cooperative (VHL)₂:CM11 ternary complex, providing a molecular rationale for its potent cellular activity.

CRBN Homo-PROTACs

Following the success with VHL, researchers applied the same principle to CRBN, the substrate receptor for the CRL4-CRBN E3 ligase complex. Using pomalidomide, a well-characterized CRBN ligand, various groups synthesized homobifunctional PROTACs. These molecules were shown to induce the dimerization of two CRBN molecules, leading to self-ubiquitination and degradation. A key finding was the identification of compound 15a (also referred to as compound 8 in some studies), which proved to be a highly potent and efficient CRBN degrader with minimal off-target effects on CRBN's natural neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3). This high degree of selectivity underscores the potential of homo-PROTACs as precise chemical probes to study E3 ligase function without the confounding effects of modulating downstream substrates.

Quantitative Analysis of Homo-PROTAC Efficacy

The performance of a homo-PROTAC is assessed using several key metrics, including its degradation potency (DC₅₀), maximum level of degradation (Dₘₐₓ), and its binding affinity (Kd) and cooperativity (α) in forming the dimeric ternary complex.

Table 1: Degradation Potency of VHL Homo-PROTAC CM11

Compound Target E3 Ligase Cell Line Time (h) DC₅₀ (nM) Dₘₐₓ Citation(s)
CM11 VHL (pVHL30) HeLa 4 Potent degradation at 10 nM >95%
CM11 VHL (pVHL30) HeLa 24 < 100 >95%

| CM11 | VHL (pVHL30) | U2OS | 1 | Potent degradation at 1 µM | >95% | |

Table 2: Biophysical Characteristics of VHL Homo-PROTAC CM11

Parameter Value Method Description Citation(s)
Binding Affinity (Kd) ≤ 11 nM ITC Binding affinity of CM11 to a single VHL molecule.
Cooperativity (α) 18 ITC Factor of affinity enhancement in forming the (VHL)₂:CM11 ternary complex over the binary complexes.

| Stoichiometry (n) | 2:1 (VHL:CM11) | ITC | Confirms the formation of a dimeric complex. | |

Table 3: Degradation Potency of a Pomalidomide-based CRBN Homo-PROTAC

Compound Target E3 Ligase Cell Line Time (h) Concentration for Effect Dₘₐₓ Citation(s)

| 15a | CRBN | MM1.S | 24 | Active < 100 nM | ~90% | |

Experimental Evaluation Workflow

The development and validation of a homo-PROTAC involves a multi-step workflow, beginning with rational design and culminating in cellular and mechanistic validation. This process ensures that the observed degradation is a direct result of the intended homo-PROTAC mechanism.

G Experimental Workflow for Homo-PROTAC Evaluation Design 1. Design & Synthesis (Ligand, Linker) Binding 2. Biophysical Validation (Binary & Ternary Binding) Design->Binding Test Affinity & Cooperativity (ITC, FP) Degradation 3. Cellular Degradation Assay (Dose & Time Response) Binding->Degradation Confirm Cellular Activity (Western Blot) Mechanistic 4. Mechanistic Validation (Proteasome, Neddylation) Degradation->Mechanistic Confirm MoA (Inhibitor Rescue) Selectivity 6. Selectivity Profiling (Global Proteomics) Degradation->Selectivity Assess Off-Targets Ubiquitination 5. Ubiquitination Assay (In Vitro / In Cell) Mechanistic->Ubiquitination Confirm Ub Transfer

Caption: A stepwise workflow for the design, synthesis, and validation of novel homo-PROTAC molecules.

Detailed Experimental Protocols

Herein, we provide detailed methodologies for key experiments essential for the characterization of homo-PROTACs.

Cellular Degradation Assay (Western Blot)

This assay is the primary method to confirm and quantify the degradation of the target E3 ligase in a cellular context.

  • Objective: To measure the dose- and time-dependent degradation of a target E3 ligase (e.g., VHL or CRBN) upon treatment with a homo-PROTAC.

  • Materials:

    • Cell line expressing the target E3 ligase (e.g., HeLa, MM1.S).

    • Homo-PROTAC compound and DMSO (vehicle control).

    • Cell culture medium and plates (6-well or 12-well).

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-VHL, anti-CRBN, anti-GAPDH, or anti-Tubulin as a loading control).

    • HRP-conjugated secondary antibody.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Protocol:

    • Cell Seeding: Plate cells to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the homo-PROTAC in culture medium. Treat cells for the desired time points (e.g., 1, 4, 8, 24 hours) and concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only control.

    • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of supplemented RIPA buffer to each well, incubate on ice for 20 minutes, then scrape and collect the lysate.

    • Lysate Clarification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add SDS-PAGE loading buffer. Boil samples at 95°C for 5-10 minutes.

    • Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again, apply ECL substrate, and visualize bands using a chemiluminescence imager. Quantify band intensities relative to the loading control to determine the percentage of protein remaining.

In Vitro Ubiquitination Assay

This assay directly demonstrates that the homo-PROTAC induces self-ubiquitination of the target E3 ligase.

  • Objective: To reconstitute the ubiquitination cascade in vitro and observe the formation of poly-ubiquitin chains on the target E3 ligase in the presence of the homo-PROTAC.

  • Materials:

    • Recombinant human E1 activating enzyme.

    • Recombinant human E2 conjugating enzyme (e.g., UBE2D family).

    • Recombinant target E3 ligase complex (e.g., VCB complex).

    • Human ubiquitin.

    • ATP.

    • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).

    • Homo-PROTAC compound and DMSO.

  • Protocol:

    • Reaction Setup: In a microcentrifuge tube on ice, combine the reaction components. A typical 20 µL reaction might include: E1 (e.g., 100 nM), E2 (e.g., 1 µM), E3 ligase (e.g., 500 nM), and ubiquitin (e.g., 50 µM) in 1x reaction buffer.

    • Add Compound: Add the homo-PROTAC to the desired final concentration (e.g., 1 µM). Include a DMSO control.

    • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.

    • Incubation: Incubate the reaction at 37°C for 1-2 hours.

    • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

    • Analysis: Analyze the reaction products by Western blot, probing with an antibody against the E3 ligase. A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination.

Binding Affinity and Thermodynamics (Isothermal Titration Calorimetry)

ITC is the gold standard for quantifying the binding affinity, stoichiometry, and thermodynamic properties of the homo-PROTAC interacting with its target E3 ligase.

  • Objective: To determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) for both the binary (PROTAC:E3) and ternary (PROTAC:(E3)₂) interactions.

  • Materials:

    • Isothermal titration calorimeter.

    • Highly purified, concentrated E3 ligase protein (e.g., VCB complex).

    • Homo-PROTAC compound.

    • Perfectly matched dialysis buffer for both protein and compound to minimize heats of dilution. The buffer should be degassed.

  • Protocol:

    • Sample Preparation: Prepare the E3 ligase solution (e.g., 5-50 µM) in the ITC cell and the homo-PROTAC solution (typically 10-fold higher concentration) in the syringe, both in the identical, matched buffer.

    • Control Titration: First, perform a control experiment by titrating the homo-PROTAC into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.

    • Experimental Titration: Titrate the homo-PROTAC from the syringe into the E3 ligase in the cell using a series of small, timed injections. The instrument will measure the minute heat changes (exothermic or endothermic) upon binding.

    • Data Analysis: The raw data (power vs. time) is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site or two-site sequential binding) to calculate Kd, n, and ΔH. For homo-PROTACs, observing n=0.5 (or n=2 if titrating protein into PROTAC) is indicative of the 2:1 dimeric complex formation.

Ternary Complex Formation (Fluorescence Polarization)

FP is a solution-based, homogeneous technique that can be adapted to study the formation and stability of the dimeric ternary complex.

  • Objective: To quantify the affinity of the ternary complex and determine the cooperativity of its formation.

  • Materials:

    • A fluorescently labeled ligand for the E3 ligase (a "tracer").

    • Purified E3 ligase protein.

    • Homo-PROTAC compound.

    • A plate reader capable of measuring fluorescence polarization.

  • Protocol:

    • Binary Affinity (Competition Assay): First, determine the binary binding affinity of the unlabeled homo-PROTAC. Incubate a constant concentration of E3 ligase and the fluorescent tracer with increasing concentrations of the homo-PROTAC. The unlabeled compound will displace the tracer, causing a decrease in polarization. This data can be used to calculate an IC₅₀, which can be converted to a Ki.

    • Ternary Complex Formation: This is more complex and often requires a pre-formed binary complex. One approach is to saturate the homo-PROTAC with one equivalent of E3 ligase and then titrate this binary complex into a solution containing more E3 ligase. An increase in polarization would indicate the formation of the larger, slower-tumbling ternary complex.

    • Data Analysis: Changes in millipolarization (mP) units are plotted against the concentration of the titrated component. The data is fitted to a binding equation to determine the apparent Kd of the ternary complex. Cooperativity (α) can be calculated by comparing the theoretical and observed affinities of the ternary complex based on the binary affinities.

Impact on Signaling Pathways: The VHL Example

Degrading an E3 ligase can have significant downstream consequences on cellular signaling pathways. VHL is a critical negative regulator of the Hypoxia-Inducible Factor 1α (HIF-1α) transcription factor. By degrading VHL, a homo-PROTAC can phenocopy VHL loss-of-function, leading to the stabilization and accumulation of HIF-1α and the subsequent activation of the hypoxic response. However, potent homo-PROTACs like CM11 were shown to induce VHL degradation without triggering a significant hypoxic response, highlighting the nuanced and context-dependent outcomes of this approach.

G Impact of VHL Homo-PROTAC on HIF-1α Signaling cluster_1 Homo-PROTAC Treatment HIF1a_N HIF-1α PHD PHD Enzymes HIF1a_N->PHD OH_HIF1a Hydroxylated HIF-1α (OH) PHD->OH_HIF1a Hydroxylation O2 O₂ O2->PHD VHL VHL E3 Ligase OH_HIF1a->VHL Recognition Ub_Proteasome_N Ubiquitination & Proteasomal Degradation VHL->Ub_Proteasome_N VHL_Degraded VHL Degraded HomoPROTAC VHL Homo-PROTAC (e.g., CM11) HomoPROTAC->VHL Induces Self-Degradation HIF1a_S HIF-1α (Stabilized) Nucleus Nucleus HIF1a_S->Nucleus Translocation HRE Hypoxia Response Element (HRE) Genes (e.g., VEGF, GLUT1) Nucleus->HRE Transcription Activation

Caption: VHL homo-PROTACs can degrade VHL, potentially stabilizing HIF-1α and activating hypoxic gene expression.

Conclusion and Future Perspectives

Homo-PROTACs have emerged from a creative chemical biology concept into a validated strategy for the selective knockdown of E3 ubiquitin ligases. They represent invaluable research tools for dissecting the complex biology of the ubiquitin-proteasome system and offer a novel therapeutic modality for targeting E3 ligases that are overactive or play a central role in disease pathogenesis. The development of potent and selective degraders for VHL and CRBN provides a strong foundation for this approach.

Future efforts will likely focus on expanding the toolbox of E3 ligases that can be targeted for self-degradation, optimizing the drug-like properties of existing homo-PROTACs to improve their in vivo efficacy, and exploring their therapeutic potential in oncology and beyond. As our understanding of the intricate interplay between ternary complex stability, ubiquitination efficiency, and degradation selectivity continues to grow, the rational design of next-generation homo-PROTACs will undoubtedly accelerate their journey from laboratory tools to clinical candidates.

References

A Technical Guide to Polyethylene Glycol (PEG) in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of PEG in Modern Pharmaceutics

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-toxic polymer that has become a cornerstone in the development of advanced drug delivery systems.[1][2] Its primary function is to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, ranging from small molecules to large biologics and nanoparticles.[3][4] The process of covalently attaching PEG chains to a molecule, known as PEGylation, imparts a "stealth" characteristic, enabling drugs and their carriers to evade the body's immune system and prolonging their circulation time.[5] This modification enhances drug stability, increases solubility, and allows for more controlled release, ultimately improving therapeutic efficacy and patient compliance. This guide provides an in-depth overview of the fundamental concepts of PEG-based drug delivery, including its mechanisms, quantitative effects, and the experimental protocols essential for its development and characterization.

Core Concepts of PEGylation

PEGylation is a versatile technology that leverages the unique physicochemical properties of PEG to overcome common challenges in drug delivery. The fundamental principle lies in creating a hydrated layer around the drug or carrier, which masks it from systemic clearance mechanisms.

The "Stealth" Effect and Mechanism of Action

When a drug or nanoparticle is introduced into the bloodstream, it is often recognized by the immune system's reticuloendothelial system (RES), primarily through the process of opsonization, where plasma proteins (opsonins) bind to its surface, marking it for clearance by phagocytic cells like macrophages. PEGylation provides a protective hydrophilic shield around the therapeutic agent. This steric barrier physically hinders the binding of opsonins and prevents recognition by phagocytes, a phenomenon widely known as the "stealth effect". This evasion of the immune system leads to a significantly extended circulation half-life and allows for greater accumulation at the target site, such as a tumor, through the Enhanced Permeation and Retention (EPR) effect.

G cluster_0 Bloodstream Environment cluster_1 PEGylated System NP Drug/Nanoparticle Opsonin Opsonin (Plasma Protein) NP->Opsonin Opsonization Macrophage Macrophage (RES) Opsonin->Macrophage Recognition Clearance Systemic Clearance Macrophage->Clearance Phagocytosis PEG_NP PEGylated Drug/Nanoparticle BlockedOpsonin Opsonin (Blocked) PEG_NP->BlockedOpsonin Steric Hindrance Evade Immune Evasion (Prolonged Circulation) PEG_NP->Evade

Caption: Mechanism of the PEG "Stealth" Effect.
Advantages of PEGylation

The application of PEGylation technology offers numerous clinical benefits:

  • Prolonged Plasma Half-Life: By reducing renal clearance and RES uptake, PEGylation dramatically increases the circulation time of therapeutics. This allows for less frequent dosing, improving patient quality of life.

  • Enhanced Solubility and Stability: PEG is highly water-soluble and can be conjugated to poorly soluble drugs to improve their dissolution profile and bioavailability. It also protects drugs from enzymatic degradation.

  • Reduced Immunogenicity and Antigenicity: The PEG shield can mask antigenic epitopes on therapeutic proteins, reducing the likelihood of an immune response.

  • Controlled Release: When used in nanoparticle formulations, PEG can help control the rate of drug release from the carrier.

Challenges and Disadvantages

Despite its significant advantages, PEGylation is not without its challenges:

  • The "PEG Dilemma": While the steric hindrance of PEG is beneficial for avoiding immune clearance, it can also interfere with the interaction between the drug and its target receptor or reduce cellular uptake of nanoparticles, potentially lowering therapeutic efficacy.

  • Immunogenicity and Accelerated Blood Clearance (ABC): Contrary to the long-held belief that PEG is non-immunogenic, studies have shown that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies (typically IgM). Upon repeated administration, these antibodies can bind to the PEGylated drug, leading to rapid clearance by the immune system—a phenomenon known as Accelerated Blood Clearance (ABC).

  • Non-Biodegradability: A significant drawback of PEG is its low biodegradability. This raises concerns about the potential for systemic accumulation and long-term toxicity, particularly with high molecular weight PEGs.

  • Manufacturing Complexity: PEGylation adds complexity to the manufacturing process, requiring precise control to ensure consistent product quality and batch-to-batch reproducibility.

Quantitative Impact of PEGylation on Pharmacokinetics

The effects of PEGylation are most evident in the significant improvements to a drug's pharmacokinetic profile. The tables below summarize quantitative data from various studies, illustrating the impact of PEGylation on circulation half-life and stability.

Table 1: Effect of PEGylation on Plasma Half-Life

Therapeutic AgentPEG Size (kDa)Unmodified Half-LifePEGylated Half-LifeFold IncreaseReference(s)
Interferon-α12~2-3 hours27-37 hours~10x
TIMP-1201.1 hours28 hours~25x
PEG Polymer (itself)618 minutes--
PEG Polymer (itself)50-16.5 hours-

Table 2: Effect of PEGylation on Drug Stability Against Enzymatic Degradation

Therapeutic AgentEnzymeIncubation TimeDegradation (Unmodified)Degradation (PEGylated)Reference(s)
InsulinElastase1 hour~70%~10-30%
InsulinPepsin1 hour100%~50-70%

Key Experimental Protocols

The development of PEGylated drug delivery systems requires rigorous characterization. The following sections detail common experimental protocols for evaluating these systems.

Protocol 1: Quantification of PEGylation Efficiency

Objective: To determine the degree of PEGylation, which is the average number of PEG molecules conjugated to a protein or nanoparticle.

Methodology: Colorimetric Barium-Iodide Assay

  • Preparation of Reagents:

    • Barium Chloride Solution: Prepare a 5% (w/v) solution of BaCl₂ in 0.1 M HCl.

    • Iodine Solution: Prepare a 0.05 M solution of iodine (I₂) and potassium iodide (KI) in deionized water.

  • Standard Curve Generation:

    • Prepare a series of standard solutions with known concentrations of the free PEG polymer.

    • To each standard, add the barium chloride solution followed by the iodine solution.

    • Incubate the mixture for 15-20 minutes at room temperature.

    • Measure the absorbance of the resulting colored complex at 535 nm using a UV-Vis spectrophotometer.

    • Plot the absorbance versus PEG concentration to generate a standard curve.

  • Sample Analysis:

    • Purify the PEGylated sample to remove any unreacted, free PEG.

    • Treat the purified PEGylated sample with the barium chloride and iodine solutions in the same manner as the standards.

    • Measure the absorbance at 535 nm.

  • Calculation:

    • Determine the concentration of PEG in the sample by interpolating its absorbance value on the standard curve.

    • Separately, determine the concentration of the protein or nanoparticle.

    • Calculate the molar ratio of PEG to the protein/nanoparticle to determine the degree of PEGylation.

Alternative Methods: Size-Exclusion Chromatography (SEC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) can also be used for more precise quantification.

Protocol 2: Characterization of PEGylated Nanoparticles

Objective: To determine the physical properties of PEGylated nanoparticles, including size, size distribution, and surface charge.

Methodology: Dynamic Light Scattering (DLS) and Zeta Potential Measurement

  • Sample Preparation:

    • Disperse the PEGylated nanoparticles in a suitable solvent (e.g., deionized water or PBS) to an appropriate concentration. The solution should be transparent or slightly turbid.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove dust and large aggregates that could interfere with the measurement.

  • Dynamic Light Scattering (for Size and Polydispersity Index - PDI):

    • Place the sample into a cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature (typically 25°C).

    • Perform at least three consecutive measurements to ensure reproducibility.

    • Data Analysis: The instrument software will report the Z-average diameter (mean hydrodynamic diameter) and the Polydispersity Index (PDI). A PDI value below 0.25 is generally considered desirable for drug delivery applications. Note that the hydrodynamic diameter measured by DLS will be larger than the core size observed via Transmission Electron Microscopy (TEM) because it includes the PEG corona and a solvent layer.

  • Zeta Potential Measurement (for Surface Charge):

    • Dilute the sample as required for the instrument.

    • Inject the sample into a dedicated folded capillary cell.

    • The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

    • Data Analysis: The zeta potential provides information on the colloidal stability of the nanoparticles. A significant change in zeta potential post-PEGylation (e.g., a shift towards neutral) can confirm successful surface modification.

Protocol 3: In Vitro Drug Release Assay

Objective: To evaluate the rate and extent of drug release from the PEGylated carrier in a simulated physiological environment.

Methodology: Dynamic Dialysis Method

  • Setup:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that is large enough to allow the free drug to pass through but small enough to retain the drug-loaded nanoparticles.

    • Place a known amount of the PEGylated drug formulation into a dialysis bag or device (the donor chamber).

    • Submerge the donor chamber in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) in a beaker (the acceptor chamber).

    • Maintain the setup at a constant temperature (e.g., 37°C) with continuous, gentle stirring.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium from the acceptor chamber.

    • Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification:

    • Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to generate a drug release profile.

G cluster_0 Experimental Workflow cluster_1 Characterization Assays Start Start: Drug + Carrier + PEG Synthesis Synthesis & PEGylation Start->Synthesis Purification Purification (e.g., Dialysis, SEC) Synthesis->Purification Characterization Physicochemical Characterization Purification->Characterization DLS DLS (Size, PDI) Characterization->DLS Zeta Zeta Potential Characterization->Zeta Efficiency PEGylation Efficiency Characterization->Efficiency Release In Vitro Release Characterization->Release InVivo In Vivo Studies (Pharmacokinetics) Characterization->InVivo

Caption: Workflow for PEGylated Nanoparticle Development.
Protocol 4: In Vivo Evaluation of Pharmacokinetics

Objective: To determine the circulation half-life, distribution, and clearance of the PEGylated drug delivery system in an animal model.

Methodology: Murine Pharmacokinetic Study

  • Animal Model:

    • Select an appropriate animal model (e.g., Balb/c or C57BL/6 mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Administration:

    • Administer the PEGylated formulation and a non-PEGylated control to different groups of animals via the desired route (e.g., intravenous injection).

  • Blood Sampling:

    • At designated time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h), collect blood samples from the animals (e.g., via tail vein or retro-orbital sinus).

    • Process the blood samples to isolate plasma or serum.

  • Drug Quantification:

    • Quantify the concentration of the drug in the plasma/serum samples using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Pharmacokinetic Analysis:

    • Plot the plasma drug concentration versus time for each group.

    • Use pharmacokinetic modeling software to calculate key parameters, including:

      • Half-life (t½): The time required for the drug concentration to decrease by half.

      • Area Under the Curve (AUC): Represents the total drug exposure over time.

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Compare the parameters between the PEGylated and non-PEGylated groups to determine the in vivo impact of PEGylation.

G PEGylation PEGylation IncSol Increased Solubility PEGylation->IncSol IncStab Increased Stability PEGylation->IncStab IncHalfLife Increased Half-Life PEGylation->IncHalfLife RedClear Reduced Clearance PEGylation->RedClear RedImmuno Reduced Immunogenicity PEGylation->RedImmuno RedBio Reduced Bioactivity PEGylation->RedBio ABC Potential for ABC Phenomenon PEGylation->ABC

Caption: Logical Flow of PEGylation's Effects on Drug Properties.

Conclusion and Future Perspectives

PEGylation remains a gold standard and a powerful strategy in drug delivery, offering substantial improvements in the pharmacokinetic profiles of a wide array of therapeutic agents. The ability of PEG to confer "stealth" properties, enhance stability, and increase solubility has led to the successful development of numerous FDA-approved products. However, the field must continue to address the challenges of potential immunogenicity, the ABC phenomenon, and the "PEG dilemma". Future innovations are focused on developing next-generation PEGylation technologies, such as site-specific conjugation to preserve bioactivity and the use of biodegradable linkers or alternative hydrophilic polymers to mitigate concerns about long-term accumulation. As research advances, a deeper understanding of the complex interactions between PEGylated systems and the biological environment will pave the way for the design of even safer and more effective therapies.

References

Methodological & Application

Application Note: Protocol for Conjugating Peg6-(CH2CO2H)2 to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other molecules. The covalent attachment of PEG chains can enhance solubility, increase in vivo stability, and reduce the immunogenicity of the conjugated molecule.[1][2] This document provides a detailed protocol for the conjugation of a dicarboxylic acid PEG derivative, Peg6-(CH2CO2H)2, to molecules containing primary amines (e.g., lysine residues on proteins or amine-functionalized surfaces). The protocol is based on the widely used and robust carbodiimide chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[3][4]

Principle of the Reaction

The conjugation process is typically a two-step reaction designed to form a stable amide bond between the carboxylic acid groups of this compound and the primary amines of the target molecule.[4]

  • Activation Step: The carboxylic acid groups on the PEG linker are first activated by EDC to form a highly reactive but unstable O-acylisourea intermediate.

  • NHS Ester Formation: This intermediate readily reacts with NHS (or Sulfo-NHS) to create a more stable, amine-reactive NHS ester. This conversion is crucial as it improves the efficiency of the subsequent conjugation and reduces side reactions. The activation is most efficient at a slightly acidic pH (4.7-6.0).

  • Conjugation Step: The purified or in-situ-prepared PEG-NHS ester reacts with primary amines on the target molecule at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct.

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Conjugation to Primary Amine PEG_COOH This compound O_Acylisourea O-acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC (pH 4.7-6.0) EDC EDC PEG_NHS Amine-Reactive PEG-NHS Ester (semi-stable) O_Acylisourea->PEG_NHS + NHS NHS NHS / Sulfo-NHS Conjugate Stable PEG-Amine Conjugate (Amide Bond) PEG_NHS->Conjugate + Primary Amine (pH 7.2-8.5) Primary_Amine Primary Amine (e.g., Protein-NH2)

Caption: EDC/NHS activation and conjugation chemistry pathway.

Experimental Protocols

This section details the methodology for conjugating this compound to a primary amine-containing molecule, such as a protein. A two-step aqueous protocol is highly recommended to maximize efficiency and minimize undesirable side reactions, such as intra-protein cross-linking by EDC.

Required Materials
  • PEG Reagent: this compound

  • Coupling Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0. (Do not use phosphate or carboxylate buffers as they interfere with EDC).

    • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5. (Do not use buffers with primary amines like Tris or glycine).

    • Quenching Buffer: 1 M Tris-HCl, 1 M Glycine, or 1 M hydroxylamine, pH 8.0.

  • Purification: Desalting columns (e.g., Sephadex G-25), dialysis cassettes, or appropriate chromatography system (SEC, IEX).

  • Amine-containing Molecule: Protein, peptide, or other molecule to be conjugated.

Two-Step Aqueous Conjugation Protocol

This is the preferred method for conjugating to proteins in an aqueous environment.

Step 1: Activation of this compound

  • Reagent Preparation: Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening to prevent moisture condensation. Prepare fresh stock solutions immediately before use.

  • Dissolution: Dissolve this compound in Activation Buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation:

    • Add a 5 to 10-fold molar excess of EDC to the dissolved PEG.

    • Immediately add a 2 to 5-fold molar excess of Sulfo-NHS to the reaction mixture.

  • Incubation: Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to Primary Amine

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, the activated PEG-NHS ester can be quickly purified using a desalting column equilibrated with Conjugation Buffer (e.g., PBS, pH 7.2). This step must be performed rapidly as the NHS ester is susceptible to hydrolysis.

  • pH Adjustment: If not performing buffer exchange, increase the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of concentrated Conjugation Buffer.

  • Conjugation Reaction: Immediately add the activated PEG-NHS ester solution to the protein solution (also in Conjugation Buffer). The molar ratio of activated PEG to the protein should be optimized but a common starting point is a 10 to 20-fold molar excess of PEG.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding Quenching Buffer (e.g., Tris-HCl to a final concentration of 50 mM). Incubate for 15-60 minutes at room temperature to deactivate any unreacted PEG-NHS ester.

  • Purification: Proceed immediately to the purification of the PEG-conjugate to remove unreacted PEG, quenching reagents, and other byproducts.

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_final Final Steps prep_reagents Equilibrate Reagents (PEG, EDC, NHS) dissolve_peg Dissolve PEG in Activation Buffer (pH 6.0) prep_reagents->dissolve_peg prep_buffers Prepare Buffers (Activation, Conjugation, Quenching) prep_buffers->dissolve_peg add_edc_nhs Add EDC and NHS dissolve_peg->add_edc_nhs incubate_activation Incubate 15-30 min at RT add_edc_nhs->incubate_activation add_to_protein Add Activated PEG to Protein Solution (pH 7.2-7.5) incubate_activation->add_to_protein incubate_conjugation Incubate 2h at RT or Overnight at 4°C add_to_protein->incubate_conjugation quench Quench Reaction (e.g., Tris Buffer) incubate_conjugation->quench purify Purify Conjugate (SEC, Dialysis, etc.) quench->purify characterize Characterize Conjugate (SDS-PAGE, MS, etc.) purify->characterize

Caption: Experimental workflow for a two-step aqueous conjugation.

Data Presentation: Reaction Parameters

The efficiency of the conjugation reaction is highly dependent on several parameters. The following tables summarize recommended starting conditions, which should be optimized for each specific application.

Table 1: Recommended Molar Ratios of Reagents

ReagentMolar Ratio (relative to PEG-COOH)Molar Ratio (relative to Protein)Purpose
This compound1x10-20xThe amount of PEG linker to add.
EDC-HCl5-10x-Activates the carboxyl groups.
NHS/Sulfo-NHS2-5x-Stabilizes the activated intermediate.

Table 2: Key Experimental Conditions

StepParameterRecommended RangeRationale
Activation pH4.7 - 6.0Optimal for EDC-mediated carboxyl activation.
TemperatureRoom Temperature (20-25°C)Sufficient for rapid activation.
Duration15 - 30 minutesBalances activation with NHS ester stability.
Conjugation pH7.2 - 8.5Ensures primary amines are deprotonated and reactive.
Temperature4°C or Room TemperatureRoom temperature is faster; 4°C can improve stability for sensitive proteins.
Duration2 hours - OvernightLonger incubation can increase conjugation efficiency.

Purification and Characterization

Post-conjugation, the reaction mixture is a heterogeneous mix of the desired PEGylated product, unreacted protein, excess PEG, and reaction byproducts. Effective purification is critical to isolate the conjugate of interest.

Table 3: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Efficiently removes unreacted PEG and small molecule byproducts.May not separate unreacted protein from mono-PEGylated protein effectively if size difference is small.
Ion-Exchange Chromatography (IEX) Separation based on net charge.Can separate protein species with different numbers of attached PEG chains (PEGamers).Requires optimization of buffer and gradient conditions.
Dialysis / Ultrafiltration Separation based on molecular weight cutoff.Simple method to remove small molecule impurities and excess PEG.Slow; may not be effective for removing larger unreacted PEG molecules.
Reverse Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-resolution separation of positional isomers and different PEGylated species.Often requires organic solvents which can denature proteins.

Following purification, the conjugate should be characterized to confirm successful PEGylation.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • Mass Spectrometry (MS): Provides precise mass data to confirm the covalent attachment of the PEG chain and determine the degree of PEGylation.

  • HPLC Analysis: Techniques like SEC-HPLC or IEX-HPLC can be used to assess the purity of the final product and quantify the different species present.

References

A Step-by-Step Guide to Synthesizing VHL-Recruiting Homo-PROTACs Using a PEG6 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for the Synthesis and Evaluation of Homo-PROTACs for Targeted Protein Degradation.

This guide provides a comprehensive protocol for the synthesis of homo-PROTACs, specifically focusing on the dimerization of the von Hippel-Lindau (VHL) E3 ubiquitin ligase using a PEG6-based linker. Homo-PROTACs represent an innovative chemical biology tool designed to induce the self-degradation of an E3 ligase, offering a novel approach for studying the ubiquitin-proteasome system and developing new therapeutic modalities. The following protocols are based on established methodologies and provide a step-by-step approach from the synthesis of the VHL ligand to the final homo-PROTAC assembly and characterization.

Introduction to Homo-PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. A homo-PROTAC is a specialized type of PROTAC composed of two identical ligands for an E3 ubiquitin ligase, connected by a chemical linker. This design induces the dimerization of the E3 ligase, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[1][2] This "suicide-type" chemical knockdown provides a powerful method for probing the function of specific E3 ligases.[1][2]

This document will focus on the synthesis of a VHL-based homo-PROTAC, designated as CM11, which utilizes a PEG6 linker to connect two molecules of the VHL ligand VH032.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesized homo-PROTAC CM11, which employs a PEG linker. This data is essential for assessing the efficacy and purity of the final compound.

CompoundMolecular Weight ( g/mol )Yield (%)Purity (%)DC50 (nM)Dmax (%)
CM111156.4~60%>95%<100>90%

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

Experimental Protocols

Materials and Reagents
  • All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted.

  • Peg6-(CH2CO2H)2 linker.

  • VHL ligand precursor (e.g., based on VH032 synthesis).

  • Coupling agents (e.g., HATU, HOBt).

  • Bases (e.g., DIPEA, TEA).

  • Solvents (e.g., DMF, DCM, TFA).

  • Standard laboratory glassware and equipment for organic synthesis.

  • Purification equipment (e.g., flash chromatography system, HPLC).

  • Analytical instruments (e.g., NMR spectrometer, mass spectrometer).

Synthesis of the VHL Ligand (VH032 Precursor)

The synthesis of the VHL ligand is a multi-step process. A common precursor, compound 7 (as described by Maniaci et al., 2017), is synthesized according to previously reported procedures with minor modifications to improve yield and purity. Key steps often involve the coupling of Boc-L-Hyp and Boc-tert-leucine, where the use of HATU in combination with HOAt is recommended to avoid side products.

Synthesis of the PEG6-Linker Acid

The commercially available this compound can be used directly. However, if a custom synthesis is required, it can be prepared from the corresponding polyethylene glycol diol through a two-step process of tosylation followed by nucleophilic substitution with a protected carboxylate, and subsequent deprotection.

Synthesis of the Homo-PROTAC (CM11)

The final homo-PROTAC is assembled by coupling two equivalents of the VHL ligand to the PEG6 dicarboxylic acid linker.

Step 1: Activation of the Linker

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add a coupling agent such as HATU (2.2 equivalents) and a base like DIPEA (4 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

Step 2: Coupling with the VHL Ligand

  • To the activated linker solution, add the VHL ligand precursor (e.g., the amine-functionalized VH032 derivative, 2 equivalents).

  • Continue stirring the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., DCM/MeOH) to yield the final homo-PROTAC.

Step 4: Characterization

  • Confirm the structure and purity of the synthesized homo-PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Assess the purity by analytical HPLC.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of VHL Homo-PROTAC Action

The following diagram illustrates the mechanism of action of a VHL-recruiting homo-PROTAC. The homo-PROTAC induces the dimerization of the VHL E3 ligase complex, leading to its auto-ubiquitination and subsequent degradation by the proteasome. This results in the stabilization of VHL's primary substrate, HIF-1α, which then translocates to the nucleus and activates the transcription of hypoxia-responsive genes.

homo_protac_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus homo_protac Homo-PROTAC vhl_complex VHL E3 Ligase Complex homo_protac->vhl_complex Binding dimerized_vhl Dimerized VHL Complex vhl_complex->dimerized_vhl Dimerization hif1a HIF-1α vhl_complex->hif1a Normally degrades ub_vhl Ubiquitinated VHL dimerized_vhl->ub_vhl Auto-ubiquitination ubiquitin Ubiquitin ubiquitin->ub_vhl proteasome Proteasome ub_vhl->proteasome Degradation degraded_vhl Degraded VHL proteasome->degraded_vhl stabilized_hif1a Stabilized HIF-1α hif1a->stabilized_hif1a Stabilization due to VHL degradation hif1a_nucleus HIF-1α stabilized_hif1a->hif1a_nucleus Translocation hif_complex HIF-1 Complex hif1a_nucleus->hif_complex hif1b HIF-1β hif1b->hif_complex hre Hypoxia Response Element (DNA) hif_complex->hre Binding gene_transcription Gene Transcription hre->gene_transcription

Caption: Mechanism of VHL homo-PROTAC induced degradation and downstream signaling.

Experimental Workflow for Homo-PROTAC Synthesis

This diagram outlines the key steps in the synthesis and evaluation of a homo-PROTAC.

experimental_workflow start Start synthesis_vhl Synthesis of VHL Ligand start->synthesis_vhl synthesis_linker Synthesis/Procurement of PEG6 Linker start->synthesis_linker coupling Amide Coupling Reaction synthesis_vhl->coupling synthesis_linker->coupling purification Purification (Flash Chromatography/HPLC) coupling->purification characterization Characterization (NMR, MS) purification->characterization biological_eval Biological Evaluation (Western Blot, DC50/Dmax) characterization->biological_eval end End biological_eval->end

Caption: Workflow for the synthesis and evaluation of homo-PROTACs.

References

Application Notes and Protocols for Surface Modification of Gold Nanoparticles with PEG6-(CH2CO2H)2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, with significant potential in biomedical applications such as drug delivery, diagnostic imaging, and therapeutics.[1] Their unique optical and electronic properties, combined with their biocompatibility and ease of surface functionalization, make them an ideal platform for these applications.[2] However, unmodified AuNPs are prone to aggregation in physiological environments and can be rapidly cleared by the reticuloendothelial system.

Surface modification with polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a widely adopted strategy to overcome these limitations. PEGylation imparts a hydrophilic shell to the nanoparticles, which enhances their colloidal stability, reduces non-specific protein adsorption, and prolongs their circulation time in the bloodstream.[3] This application note focuses on the use of a specific bifunctional PEG derivative, PEG6-(CH2CO2H)2 (dicarboxylic acid-terminated polyethylene glycol), for the surface modification of gold nanoparticles. The terminal carboxylic acid groups on this PEG linker provide versatile anchor points for the subsequent conjugation of targeting ligands, therapeutic agents, or imaging probes, making it a valuable tool for the development of advanced nanomedicines.[4]

This document provides detailed protocols for the synthesis of citrate-stabilized gold nanoparticles and their subsequent surface modification with this compound. It also includes a summary of key characterization data and visual workflows to guide researchers in this process.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and surface modification of gold nanoparticles with carboxylated PEG. The data is compiled from various studies and represents expected values.

ParameterCitrate-Stabilized AuNPsAuNPs-PEG6-(CH2CO2H)2Reference
Core Diameter (TEM) 11.5 ± 1.8 nm14.3 ± 0.9 nm[5]
Hydrodynamic Diameter (DLS) ~20-30 nm35.4 ± 0.3 nm
Zeta Potential -22.1 mV to -28.23 mV-13.8 ± 2.0 mV to -45.72 ± 2.53 mV
Surface Plasmon Resonance (λmax) ~520 nm~520-530 nm

Table 1: Physicochemical properties of gold nanoparticles before and after surface modification with carboxylated PEG.

Characterization TechniquePurposeExpected Observations
Transmission Electron Microscopy (TEM) To determine the core size, shape, and monodispersity of the nanoparticles.Spherical nanoparticles with a narrow size distribution. A slight increase in core size may be observed after PEGylation.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution in solution.An increase in hydrodynamic diameter after PEGylation, confirming the presence of the PEG layer.
Zeta Potential Measurement To assess the surface charge and colloidal stability of the nanoparticles.A change in zeta potential upon PEGylation, indicating successful surface modification. The negative charge from the carboxyl groups contributes to stability.
UV-Vis Spectroscopy To monitor the synthesis and stability of the nanoparticles through their surface plasmon resonance (SPR) peak.A characteristic SPR peak around 520 nm for spherical AuNPs. A slight red-shift may occur after surface modification.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the PEG coating on the nanoparticle surface.Appearance of characteristic PEG-related peaks (e.g., C-O-C stretching) and carboxyl group peaks on the modified nanoparticles.

Table 2: Common characterization techniques for PEGylated gold nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of citrate-stabilized gold nanoparticles with a diameter of approximately 10-20 nm, which serve as the core for subsequent surface modification.

Materials:

  • Hydrogen tetrachloroaurate (III) trihydrate (HAuCl4·3H2O)

  • Trisodium citrate dihydrate (Na3C6H5O7·2H2O)

  • Deionized (DI) water (18.2 MΩ·cm)

  • All glassware must be scrupulously cleaned.

Procedure:

  • Prepare a 1.0 mM HAuCl4 solution by dissolving the appropriate amount of HAuCl4·3H2O in DI water.

  • Prepare a 1% (w/v) trisodium citrate solution by dissolving trisodium citrate dihydrate in DI water. This solution should be made fresh.

  • In a clean Erlenmeyer flask, bring 20 mL of the 1.0 mM HAuCl4 solution to a rolling boil on a stirring hot plate with a magnetic stir bar.

  • To the rapidly stirring, boiling solution, quickly add 2 mL of the 1% trisodium citrate solution.

  • The color of the solution will gradually change from pale yellow to colorless, then to a deep red or burgundy, indicating the formation of gold nanoparticles.

  • Continue heating and stirring for an additional 10-15 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • The resulting colloidal gold solution can be stored at 4°C for several weeks.

Protocol 2: Surface Modification of Gold Nanoparticles with this compound

This protocol details the ligand exchange process to replace the citrate capping agent with this compound on the surface of the pre-synthesized gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticle solution (from Protocol 1)

  • This compound (dicarboxylic acid-terminated PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • To the citrate-stabilized gold nanoparticle solution, add an excess of this compound. The exact amount may need to be optimized, but a starting point is a >3 x 10^4 molar excess of PEG to nanoparticles.

  • Stir the mixture vigorously at room temperature overnight to facilitate the ligand exchange process.

  • Purify the PEGylated gold nanoparticles by centrifugation. The centrifugation speed and time will depend on the nanoparticle size but a typical condition is 17,000 x g for 20 minutes.

  • Carefully remove the supernatant, which contains the excess, unbound PEG and displaced citrate ions.

  • Resuspend the nanoparticle pellet in DI water or PBS.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound reagents.

  • After the final wash, resuspend the purified PEGylated gold nanoparticles in the desired buffer for storage or further use.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: AuNP Synthesis cluster_modification Protocol 2: Surface Modification HAuCl4 HAuCl4 Solution Boil Boiling & Stirring HAuCl4->Boil Citrate Trisodium Citrate Citrate->Boil Quick Addition Formation Citrate-Stabilized AuNPs Boil->Formation Mixing Overnight Stirring Formation->Mixing Add to PEG Solution PEG This compound PEG->Mixing Purification Centrifugation & Washing Mixing->Purification Final_Product PEGylated AuNPs Purification->Final_Product

Caption: Experimental workflow for the synthesis and surface modification of gold nanoparticles.

characterization_flow Start Synthesized PEGylated AuNPs UVVis UV-Vis Spectroscopy (SPR Peak) Start->UVVis DLS Dynamic Light Scattering (Hydrodynamic Size) Start->DLS Zeta Zeta Potential (Surface Charge) Start->Zeta TEM Transmission Electron Microscopy (Core Size & Morphology) Start->TEM FTIR FTIR Spectroscopy (Surface Chemistry) Start->FTIR Drug_Delivery Drug Conjugation & Delivery UVVis->Drug_Delivery Imaging Imaging Probe Conjugation UVVis->Imaging Diagnostics Biosensor Development UVVis->Diagnostics DLS->Drug_Delivery DLS->Imaging DLS->Diagnostics Zeta->Drug_Delivery Zeta->Imaging Zeta->Diagnostics TEM->Drug_Delivery TEM->Imaging TEM->Diagnostics FTIR->Drug_Delivery FTIR->Imaging FTIR->Diagnostics

Caption: Characterization and application workflow for PEGylated gold nanoparticles.

Conclusion

The surface modification of gold nanoparticles with this compound is a robust and versatile method for creating stable and functional nanomaterials for a wide range of biomedical applications. The protocols provided herein offer a reliable starting point for researchers entering this field. Proper characterization of the resulting nanoparticles is crucial to ensure their quality and performance in downstream applications. The dicarboxylic acid terminus of the PEG linker opens up numerous possibilities for the covalent attachment of various biomolecules, enabling the development of sophisticated and targeted nanotherapeutics and diagnostic agents.

References

Application Notes and Protocols for PEG6-(CH2CO2H)2 in Lipid Nanoparticle (LNP) Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, underscored by their success in mRNA vaccines. The physicochemical properties of LNPs, which dictate their stability, biodistribution, and cellular uptake, are significantly influenced by their composition. A key component is the PEGylated lipid, which provides a hydrophilic corona to prevent aggregation and reduce clearance by the mononuclear phagocyte system.

This document provides detailed application notes and protocols for the use of a short-chain, dicarboxylic acid-functionalized polyethylene glycol, PEG6-(CH2CO2H)2 , in LNP formulations. While direct incorporation of this hydrophilic molecule into the lipid core is not feasible, it can be conjugated to a lipid anchor, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), prior to LNP formulation. The resulting DSPE-PEG6-(COOH)2 lipid offers a unique tool for surface functionalization, enabling the attachment of targeting ligands and modulating the surface charge of the nanoparticles.

Application Notes

The incorporation of a DSPE-PEG6-(COOH)2 lipid into an LNP formulation provides a versatile platform for advanced drug delivery applications. The terminal carboxylic acid groups serve as chemical handles for covalent conjugation of targeting moieties, while also imparting a negative surface charge to the nanoparticles.

Key Advantages:
  • Surface Functionalization: The two terminal carboxylic acid groups can be activated using carbodiimide chemistry (e.g., EDC/NHS) to form stable amide bonds with primary amines on targeting ligands such as peptides, antibodies, or small molecules. This allows for the development of LNPs with enhanced affinity for specific cell types, potentially increasing therapeutic efficacy and reducing off-target effects.

  • Modulation of Surface Charge: The presence of deprotonated carboxylic acids at physiological pH imparts a negative zeta potential to the LNPs. Surface charge is a critical parameter that influences the biodistribution and cellular uptake of nanoparticles. While highly positive or negative charges can lead to rapid clearance by the liver, a slightly negative surface charge may reduce undesirable clearance by the reticuloendothelial system (RES) and improve blood compatibility.

  • Controlled PEG Layer: The use of a short PEG6 linker provides a defined and relatively thin hydrophilic layer. This can be advantageous in scenarios where the steric hindrance of longer PEG chains might interfere with the interaction of a targeting ligand with its receptor or impede endosomal escape.

Data Presentation: Expected Physicochemical Properties

The incorporation of DSPE-PEG6-(COOH)2 in place of a traditional neutral PEG-lipid (e.g., DSPE-PEG2000) is expected to have a modest impact on particle size and polydispersity, but a significant effect on the zeta potential. The following table summarizes the anticipated properties of LNPs formulated with a standard lipid composition and either a neutral or a carboxylated PEG-lipid.

ParameterLNP with DSPE-PEG2000 (Neutral)LNP with DSPE-PEG6-(COOH)2 (Carboxylated)
Particle Size (nm) 80 - 12085 - 130
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) at pH 7.4 -5 to +5-20 to -40
Encapsulation Efficiency (%) > 90%> 90%

Note: These are expected values based on typical LNP formulations. Actual results may vary depending on the specific lipid composition, molar ratios, and manufacturing process.

Experimental Protocols

Protocol 1: Synthesis of DSPE-PEG6-(COOH)2 Lipid

This protocol describes the conjugation of this compound to DSPE-NH2 using EDC/NHS chemistry to form one of the amide bonds, leaving the other carboxylic acid group free.

Materials:

  • DSPE-NH2 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine with a primary amine)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 2 kDa)

  • Lyophilizer

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.5 molar equivalents to DSPE-NH2) in anhydrous DMF.

    • Add NHS (1.5 molar equivalents) and EDC (1.5 molar equivalents) to the solution.

    • Stir the reaction at room temperature for 1 hour to activate one of the carboxylic acid groups.

  • Conjugation to DSPE-NH2:

    • Dissolve DSPE-NH2 (1 molar equivalent) in anhydrous DMF.

    • Add the DSPE-NH2 solution to the activated PEG solution.

    • Stir the reaction overnight at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane (MWCO 2 kDa).

    • Dialyze against deionized water for 48 hours, changing the water every 12 hours to remove unreacted reagents and byproducts.

  • Lyophilization:

    • Freeze the purified solution and lyophilize to obtain the DSPE-PEG6-(COOH)2 conjugate as a white powder.

  • Characterization:

    • Confirm the structure and purity of the product using techniques such as 1H NMR and mass spectrometry.

Protocol 2: Formulation of Carboxylated LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs incorporating the synthesized DSPE-PEG6-(COOH)2.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • DSPE-PEG6-(COOH)2

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Ethanol (anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, DSPC, cholesterol, and DSPE-PEG6-(COOH)2 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mg/mL.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dilute the nucleic acid cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution and the nucleic acid solution into separate syringes.

    • Set the flow rate ratio to 3:1 (aqueous:organic).

    • Initiate mixing to form the LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours using a dialysis cassette (MWCO 10 kDa) to remove ethanol and raise the pH.

  • Concentration and Sterilization:

    • Concentrate the LNP formulation to the desired final concentration using centrifugal filters.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage:

    • Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.

Protocol 3: Characterization of Carboxylated LNPs

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • RiboGreen RNA quantitation kit

  • Triton X-100

Procedure:

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute an aliquot of the LNP formulation in PBS (pH 7.4).

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

  • Zeta Potential Measurement:

    • Dilute an aliquot of the LNP formulation in deionized water or a low salt buffer.

    • Measure the zeta potential using the DLS instrument equipped with an electrode.

  • Encapsulation Efficiency (EE) Measurement:

    • Prepare two sets of LNP samples.

    • To one set, add Triton X-100 (to a final concentration of 1%) to lyse the LNPs and release the encapsulated nucleic acid.

    • Add the RiboGreen reagent to both sets of samples (lysed and intact).

    • Measure the fluorescence intensity.

    • Calculate the EE using the following formula: EE (%) = [(Fluorescence of lysed LNPs) - (Fluorescence of intact LNPs)] / (Fluorescence of lysed LNPs) * 100

Visualizations

G cluster_synthesis Protocol 1: Synthesis of DSPE-PEG6-(COOH)2 DSPE_NH2 DSPE-NH2 Conjugation Conjugation Reaction DSPE_NH2->Conjugation PEG_COOH This compound EDC_NHS EDC / NHS in DMF PEG_COOH->EDC_NHS Activation Activated_PEG Activated PEG-NHS Ester EDC_NHS->Activated_PEG Activated_PEG->Conjugation Purification Dialysis Conjugation->Purification Final_Product DSPE-PEG6-(COOH)2 Purification->Final_Product G cluster_formulation Protocol 2 & 3: LNP Formulation & Characterization Workflow Lipid_Mix Lipid Mix in Ethanol (Ionizable, DSPC, Chol, DSPE-PEG6-(COOH)2) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics NA_Solution Nucleic Acid in Citrate Buffer (pH 4.0) NA_Solution->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Characterization Characterization Dialysis->Characterization Size_PDI Size & PDI (DLS) Characterization->Size_PDI Zeta Zeta Potential (DLS) Characterization->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Characterization->EE Final_LNP Carboxylated LNPs Characterization->Final_LNP G cluster_uptake General Cellular Uptake and Endosomal Escape Pathway LNP LNP in Extracellular Space Endocytosis Endocytosis (Clathrin/Caveolin-mediated or Macropinocytosis) LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5) Degradation Late_Endosome->Lysosome Fusion Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Cytosol_Release Cargo Release in Cytosol Endosomal_Escape->Cytosol_Release

Application Note & Protocol: Covalent PEGylation of Proteins Using Dicarboxylic Acid PEGs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a leading method for enhancing the therapeutic properties of protein-based drugs.[1][2] This modification can increase a protein's hydrodynamic size, which prolongs its circulatory half-life by reducing renal clearance and shields it from proteolytic degradation.[2][3] Furthermore, PEGylation can decrease the immunogenicity of the therapeutic protein.[2]

This document provides a detailed protocol for the PEGylation of proteins using a dicarboxylic acid PEG linker, specifically PEG6-(CH2CO2H)2. This process involves a two-step reaction. First, the terminal carboxylic acid groups on the PEG linker are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS ester. This activated PEG reagent then reacts with primary amine groups (the N-terminus and lysine ε-amino groups) on the protein to form stable amide bonds. The protocol covers the activation of the PEG linker, the conjugation reaction, and subsequent purification and characterization of the PEGylated protein.

Experimental Workflow for Protein PEGylation

The overall process involves preparing the protein and PEG reagents, activating the PEG linker, performing the conjugation reaction, and then purifying and characterizing the final product to ensure the desired degree of PEGylation and purity.

PEGylation_Workflow Experimental Workflow for Protein PEGylation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization Protein_Prep Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.4) Conjugation Conjugate Activated PEG with Protein via Primary Amines Protein_Prep->Conjugation PEG_Prep Prepare PEG-(COOH)2 and Activation Reagents (EDC/NHS) in Activation Buffer (e.g., MES, pH 6.0) Activation Activate PEG-(COOH)2 with EDC and NHS to form PEG-(NHS)2 PEG_Prep->Activation Activation->Conjugation Quench Quench Reaction (e.g., with Tris buffer) Conjugation->Quench Purify Purify PEG-Protein Conjugate Quench->Purify SEC Size-Exclusion Chromatography (SEC) Purify->SEC Removes excess PEG IEX Ion-Exchange Chromatography (IEX) Purify->IEX Separates by PEGylation degree Characterize Characterize Final Product SEC->Characterize IEX->Characterize SDS_PAGE SDS-PAGE Analysis Characterize->SDS_PAGE Assess MW shift & Purity Mass_Spec Mass Spectrometry (e.g., MALDI-TOF) Characterize->Mass_Spec Confirm MW & Degree of PEGylation

Caption: A flowchart of the protein PEGylation process.

Quantitative Data Summary: Reaction Parameters

Optimizing PEGylation conditions is critical to achieving the desired product profile, such as maximizing the yield of mono-PEGylated protein. The following table summarizes key parameters and their typical ranges for the EDC/NHS coupling of this compound to proteins.

ParameterTypical RangePurpose & Considerations
PEG Activation pH 5.0 - 6.5 (MES Buffer)Optimal pH for EDC/NHS chemistry to form the NHS-ester intermediate while minimizing hydrolysis.
Conjugation pH 7.0 - 8.5 (PBS Buffer)Balances the reactivity of the N-terminal amine (pKa ~7.6-8) and lysine ε-amines (pKa ~9.3-10.5). A lower pH (~7.0) can favor N-terminal modification.
Molar Ratio (EDC:NHS:COOH) 2:1:1 to 5:2:1Molar excess of EDC and NHS ensures efficient activation of the PEG carboxyl groups.
Molar Ratio (Activated PEG:Protein) 5:1 to 50:1This ratio is the primary determinant of the degree of PEGylation. Start with a 10-20 fold molar excess and optimize based on results.
Protein Concentration 1 - 20 mg/mLHigher protein concentrations can improve reaction efficiency. However, solubility must be maintained.
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C or on ice) can slow the reaction and the rate of NHS-ester hydrolysis, providing better control.
Reaction Time 30 minutes - 4 hoursTypically 30-60 minutes at room temperature or 2 hours on ice. Longer times may not increase yield due to hydrolysis of the activated PEG.

Experimental Protocols

Materials and Reagents:

  • Target Protein

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) or N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification Buffers (for SEC/IEX)

  • Deionized Water

  • Reaction tubes and standard laboratory equipment

Protocol 1: Activation of this compound with EDC/NHS

This protocol activates the carboxyl groups on the PEG linker to make them reactive towards primary amines on the protein.

  • Prepare Reagents: Allow all reagents to equilibrate to room temperature before opening to prevent condensation, as EDC and NHS are moisture-sensitive.

  • Dissolve PEG: Dissolve this compound in Activation Buffer to a final concentration of 10-50 mM.

  • Dissolve EDC/NHS: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer or deionized water.

  • Activation Reaction: Add EDC and Sulfo-NHS to the dissolved PEG solution. Use a molar ratio of approximately 2:1:1 of EDC:Sulfo-NHS:COOH groups. For a dicarboxylic PEG, this means a 4:2:1 ratio of EDC:Sulfo-NHS:PEG molecule.

  • Incubate: Mix gently and incubate at room temperature for 15-30 minutes. The resulting solution contains the activated PEG-NHS ester and is ready for immediate use in the conjugation step.

Protocol 2: PEGylation of Target Protein

  • Prepare Protein: The protein should be in the amine-free Conjugation Buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into the Conjugation Buffer via dialysis or desalting column.

  • Initiate Conjugation: Add the freshly activated PEG-NHS ester solution (from Protocol 1) to the protein solution. The volume of the added PEG solution should not exceed 10% of the total reaction volume to avoid significant changes in pH or buffer concentration.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. The primary amine in Tris will react with any remaining activated PEG-NHS esters. Incubate for an additional 15 minutes.

Protocol 3: Purification of the PEGylated Conjugate

Purification is essential to separate the desired PEGylated protein from unreacted protein, excess PEG reagents, and reaction byproducts.

  • Size-Exclusion Chromatography (SEC): This is the most common method to remove excess, unreacted PEG reagent and byproducts. PEGylation significantly increases the hydrodynamic radius of the protein, causing it to elute earlier than the smaller, unreacted protein and much earlier than the free PEG molecules.

    • Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the eluate by UV absorbance at 280 nm.

    • Pool the fractions corresponding to the high molecular weight PEGylated protein peak(s).

  • Ion-Exchange Chromatography (IEX): IEX is highly effective at separating proteins based on their degree of PEGylation (e.g., un-PEGylated, mono-PEGylated, di-PEGylated). The covalent attachment of neutral PEG chains shields the protein's surface charges, leading to weaker binding to the IEX resin.

    • Equilibrate a cation or anion exchange column with a low-salt binding buffer.

    • Load the sample (which may be the pooled SEC fractions).

    • Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl).

    • Typically, more highly PEGylated species will elute earlier (at lower salt concentrations) than less PEGylated or native protein. Collect and pool the desired fractions.

Protocol 4: Characterization of the PEGylated Protein

Characterization confirms the success of the conjugation and determines the purity and nature of the final product.

  • SDS-PAGE Analysis:

    • Run samples of the starting (native) protein, the crude reaction mixture, and the purified fractions on an SDS-PAGE gel.

    • Successful PEGylation is indicated by the appearance of new bands at a significantly higher apparent molecular weight. Due to the large hydrodynamic size of PEG, PEGylated proteins migrate much slower than their actual mass would predict. A mono-PEGylated protein might show a band shift of 1.5-2.0x the mass of the attached PEG.

    • The purity of the final product can be assessed by the absence of a band corresponding to the native protein.

  • Mass Spectrometry (MS):

    • MS is the definitive method for confirming the degree of PEGylation.

    • Analyze the native protein and the purified PEGylated protein using MALDI-TOF or ESI-MS.

    • The mass spectrum of the PEGylated protein will show a series of peaks corresponding to the protein covalently attached to one, two, or more PEG chains.

    • The mass difference between the native protein and the PEGylated species will confirm the covalent attachment and allow for calculation of the number of PEG molecules per protein molecule.

References

Application Notes and Protocols for Stable Amide Bond Formation with Peg6-(CH2CO2H)2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of therapeutic molecules with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics and small molecules.[1][2] This modification can lead to improved solubility, extended circulating half-life, reduced immunogenicity, and increased stability.[1][2] A robust and widely employed method for PEGylation involves the formation of a stable amide bond between a carboxylated PEG linker, such as Peg6-(CH2CO2H)2, and an amine-functionalized molecule.[1]

This document provides detailed application notes and experimental protocols for the synthesis of PEG-amide conjugates using this compound, a bifunctional linker that allows for further modifications or the creation of complex drug delivery systems.

Data Presentation: Comparative Analysis of Amide Coupling Methods

The selection of an appropriate coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table summarizes quantitative data and key characteristics of common coupling reagents used for PEGylation.

Coupling Reagent SystemTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Visualizing the Chemistry and Workflow

To aid in the conceptual understanding of the processes involved, the following diagrams illustrate the chemical reaction, a general experimental workflow, and a decision-making guide for selecting the appropriate coupling method.

G cluster_reaction Amide Bond Formation PEG_COOH This compound Activated_PEG Activated PEG Intermediate PEG_COOH->Activated_PEG Activation Amine R-NH2 (Molecule) Amide_Conjugate Stable Amide Bond PEG-CONH-R Amine->Amide_Conjugate Coupling_Reagents Coupling Reagents (e.g., EDC/NHS, HATU) Coupling_Reagents->Activated_PEG Activated_PEG->Amide_Conjugate Coupling

Caption: Chemical reaction for forming a stable amide bond.

G cluster_workflow Experimental Workflow A Prepare Reactants (PEG, Amine, Buffers) B Activate Carboxyl Groups of this compound A->B C Conjugation Reaction (Add Amine-Molecule) B->C D Quench Reaction C->D E Purify Conjugate (e.g., SEC, IEX, Dialysis) D->E F Characterize Final Product (e.g., LC-MS, SDS-PAGE) E->F G cluster_decision Coupling Method Selection Guide Start Start: Need to form PEG-amide bond Q1 Is the amine-containing molecule sensitive to pH? Start->Q1 Q2 Are rapid reaction kinetics and highest efficiency critical? Q1->Q2 Yes Method_EDC Use EDC/NHS Coupling Q1->Method_EDC No Method_HATU Use HATU Coupling Q2->Method_HATU Yes Q2->Method_EDC No

References

Peg6-(CH2CO2H)2: Detailed Application Notes and Protocols for Proteomics and Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peg6-(CH2CO2H)2, also known as 3,6,9,12,15,18-Hexaoxaicosanedioic acid, is a homobifunctional crosslinker belonging to the polyethylene glycol (PEG) family of reagents.[1] Its structure features a central hydrophilic chain of six ethylene glycol units, flanked by two terminal carboxylic acid groups. This configuration imparts valuable properties for a range of applications in proteomics, molecular biology, and drug development. The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, reduces aggregation, and can minimize non-specific binding.[2][3][4][5] The terminal carboxylic acids provide reactive handles for covalent conjugation to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides, typically through the formation of stable amide bonds.

This document provides detailed application notes and experimental protocols for the use of this compound in key areas of proteomics and molecular biology research.

Key Properties of this compound

PropertyValueReference
Molecular Formula C14H26O10
Molecular Weight 354.35 g/mol
CAS Number 77855-76-6
Appearance Solid or viscous liquid
Solubility Soluble in water and many organic solvents
Reactivity Carboxylic acid groups react with primary amines in the presence of activators (e.g., EDC, HATU) to form amide bonds.

Applications in Proteomics and Molecular Biology

The unique properties of this compound make it a versatile tool for a variety of applications, including:

  • Cross-linking Mass Spectrometry (XL-MS): As a homobifunctional crosslinker, this compound can be used to covalently link interacting proteins or different domains within a single protein. The defined spacer arm length provides distance constraints for structural modeling of proteins and protein complexes. The hydrophilic nature of the PEG linker can improve the solubility of cross-linked complexes, aiding in their analysis.

  • PROTAC (Proteolysis Targeting Chimera) Development: this compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. A key application is in the formation of "Homo-PROTACs," which are designed to induce the self-degradation of an E3 ubiquitin ligase.

  • Antibody-Drug Conjugate (ADC) Development: The PEG linker can be incorporated into ADCs to connect a cytotoxic drug to a monoclonal antibody. The hydrophilicity of the PEG moiety can help to overcome solubility issues associated with hydrophobic drugs and improve the pharmacokinetic properties of the ADC.

  • Surface Functionalization: this compound can be used to modify the surfaces of nanoparticles, beads, and biosensors. The PEG layer reduces non-specific protein adsorption, enhancing the signal-to-noise ratio in diagnostic assays and improving the biocompatibility of nanomaterials.

  • Peptide and Protein Modification: Conjugation with this compound can enhance the solubility and stability of peptides and proteins. This is particularly useful for therapeutic peptides that are prone to aggregation or rapid clearance in vivo.

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Cross-linking using this compound and EDC/NHS Chemistry

This protocol describes a general method for cross-linking interacting proteins using this compound.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Protein complex of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF (e.g., 100 mM).

    • Prepare fresh stock solutions of EDC (e.g., 100 mM in water or buffer) and NHS/Sulfo-NHS (e.g., 100 mM in water or buffer) immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS/Sulfo-NHS. A typical molar ratio is 1:2:5 (Peg6:EDC:NHS). The final concentration of this compound should be optimized for the specific protein complex, but a starting point is a 10-50 fold molar excess over the protein concentration.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Cross-linking Reaction:

    • Add the activated this compound solution to the protein sample. The final volume should be adjusted to achieve the desired final concentrations of the crosslinker and protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Sample Preparation for Analysis:

    • Remove excess crosslinker and quenching reagents by using a desalting column or by dialysis against a suitable buffer.

    • The cross-linked protein sample is now ready for analysis by SDS-PAGE, western blotting, or mass spectrometry.

Workflow for Protein Cross-linking and Analysis

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Downstream Analysis Protein Protein Complex Crosslinking Cross-linking Protein->Crosslinking Peg6 This compound Activation Activation of Peg6 Peg6->Activation EDC_NHS EDC/NHS EDC_NHS->Activation Activation->Crosslinking Quenching Quenching Crosslinking->Quenching Purification Purification Quenching->Purification Analysis SDS-PAGE / MS Purification->Analysis

Caption: Workflow for protein cross-linking using this compound.

Protocol 2: Synthesis of a Homo-PROTAC for VHL E3 Ligase Self-Degradation

This protocol outlines the synthesis of a Homo-PROTAC using this compound to dimerize a VHL E3 ligase ligand, leading to its degradation.

Materials:

  • VHL ligand with a primary amine handle (e.g., a derivative of VH032)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Reverse-phase HPLC for purification

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add HATU (2.2 equivalents) and DIPEA (4 equivalents) to the solution and stir for 5 minutes at room temperature.

    • Add the VHL ligand (2.2 equivalents) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired Homo-PROTAC.

  • Purification:

    • Once the reaction is complete, dilute the mixture with water and purify the crude product by reverse-phase HPLC.

    • Lyophilize the fractions containing the pure product to obtain the final Homo-PROTAC as a solid.

  • Characterization:

    • Confirm the identity and purity of the synthesized Homo-PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Signaling Pathway of VHL Homo-PROTAC Action

G cluster_complex Ternary Complex Formation cluster_ub Ubiquitination Cascade VHL1 VHL E3 Ligase VHL2 VHL E3 Ligase VHL1->VHL2 Ub transfer HomoPROTAC Homo-PROTAC (Peg6 linker) VHL1->HomoPROTAC VHL2->HomoPROTAC PolyUb Polyubiquitination VHL2->PolyUb HomoPROTAC->VHL1 HomoPROTAC->VHL2 Ub Ubiquitin E1 E1 E2 E2 E1->E2 Ub activation E2->VHL1 Ub conjugation Proteasome Proteasome PolyUb->Proteasome Degradation Degradation of VHL Proteasome->Degradation

Caption: Mechanism of VHL E3 ligase self-degradation induced by a Homo-PROTAC.

Quantitative Data and Expected Outcomes

While specific quantitative data for this compound can be application-dependent, the following tables summarize the expected trends and outcomes based on the known properties of PEG linkers.

Table 1: Expected Impact of this compound Conjugation on Peptide Solubility
PeptideSolubility without PEGExpected Solubility with this compound
Hydrophobic Peptide ALow (<0.1 mg/mL)Significantly Increased (e.g., >1 mg/mL)
Aggregation-prone Peptide BModerate (0.5 mg/mL) with aggregation over timeIncreased, with reduced aggregation

Note: The degree of solubility enhancement is dependent on the properties of the peptide and the final conjugate.

Table 2: Representative Mass Spectrometry Data for a Cross-linked Peptide Pair
FeatureExpected Value
Cross-linker Mass 354.35 Da
Observed Mass Shift Mass of Peptide 1 + Mass of Peptide 2 + 318.33 Da (loss of 2x H2O and 2x H from amines)
MS/MS Fragmentation Characteristic fragment ions from both peptides, confirming the cross-link.

Note: The exact mass shift will depend on the ionization state and any modifications.

Conclusion

This compound is a valuable and versatile tool for researchers in proteomics and molecular biology. Its hydrophilic nature and bifunctional reactivity enable a wide range of applications, from elucidating protein structures through cross-linking mass spectrometry to developing novel therapeutics like PROTACs and ADCs. The protocols and information provided in this document serve as a guide for the effective implementation of this compound in various research and development workflows. As with any chemical reagent, optimization of reaction conditions is crucial for achieving the desired outcomes in specific applications.

References

Attaching Dicarboxylic Acid PEG Linkers to Solid Supports: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral components in drug development and bioconjugation, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1] The specific linker, Hexaethylene glycol-bis(carboxymethyl) ether (Peg6-(CH2CO2H)2), is a hydrophilic, bifunctional spacer containing two terminal carboxylic acid groups.[2][3] This symmetrical structure is particularly useful in the synthesis of homo-PROTACs (Proteolysis Targeting Chimeras), which involve the dimerization of small molecules.[2][4] This document provides detailed protocols and application notes for the covalent attachment of this compound to amine-functionalized solid supports, a critical step in solid-phase synthesis strategies.

Principle of Amide Bond Formation

The attachment of this compound to an amine-functionalized solid support is typically achieved through the formation of a stable amide bond. The carboxylic acid moieties of the PEG linker are first activated to form a more reactive species that is susceptible to nucleophilic attack by the primary amines on the solid support. A widely employed and efficient method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt). The additive forms a more stable active ester intermediate, which then reacts with the amine to form the amide linkage.

Quantitative Data Summary

The efficiency of the coupling reaction is influenced by several factors, including the type of solid support, the solvent, and the molar ratios of the reactants. The following table summarizes typical molar equivalents and reaction conditions for the coupling of a dicarboxylic acid PEG linker to an amine-functionalized resin. It is important to note that optimization is often necessary for specific applications.

ParameterMolar Equivalents (relative to amine sites on resin)Typical Range/ValueReference
This compound2 - 5 eqOptimization may be required
EDC or DIC2 - 5 eq
NHS or HOBt2 - 5 eq
DIPEA (N,N-Diisopropylethylamine)4 - 10 eqUsed as a non-nucleophilic base
Solvent-DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
Reaction Time-1 - 6 hours
Temperature-Room Temperature

Experimental Protocols

Materials and Reagents
  • Amine-functionalized solid support (e.g., Amino-functionalized polystyrene resin, PEGA resin)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Piperidine (for Fmoc deprotection if applicable)

  • Reaction vessel for solid-phase synthesis

  • Shaker or rocker

Protocol for Attaching this compound to an Amine-Functionalized Resin

This protocol is a general guideline and may require optimization based on the specific resin and desired loading capacity.

Step 1: Resin Swelling and Preparation

  • Weigh the desired amount of amine-functionalized resin into a suitable reaction vessel.

  • Add sufficient anhydrous DMF to swell the resin (typically 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • If the resin is Fmoc-protected, deprotect the amine groups by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) to remove the deprotection solution and any residual reagents.

Step 2: Activation of this compound

  • In a separate vial, dissolve this compound (5 equivalents relative to the resin's amine loading) and NHS (5 equivalents) in anhydrous DMF.

  • Add EDC-HCl (5 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid groups. The activation reaction is most efficient at a pH of 4.5-7.2.

Step 3: Coupling to the Solid Support

  • Drain the DMF from the swollen resin.

  • Immediately add the pre-activated this compound solution to the resin.

  • Add DIPEA (10 equivalents) to the reaction mixture.

  • Agitate the mixture at room temperature for 2-6 hours. The reaction of the NHS-activated linker with primary amines is most efficient at a pH of 7-8.

Step 4: Washing

  • After the coupling reaction, drain the reaction mixture from the resin.

  • Wash the resin extensively to remove unreacted reagents and byproducts. A typical washing sequence is:

    • DMF (3 times)

    • DCM (3 times)

    • MeOH (3 times)

    • DCM (3 times)

  • Dry the resin under vacuum.

Step 5 (Optional): Capping of Unreacted Amines

To prevent side reactions in subsequent synthetic steps, any unreacted amine groups on the solid support can be capped.

  • Swell the resin in DMF.

  • Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • React for 30 minutes at room temperature.

  • Wash the resin as described in Step 4.

  • Dry the resin under vacuum.

Quantification of PEG Linker Loading

Determining the loading of the PEG linker onto the solid support is crucial for subsequent reactions. One common method involves the spectrophotometric quantification of a chromophore released after a chemical treatment. If an Fmoc-protected amine was used on the resin, the loading can be determined by treating a known weight of the dried, PEGylated resin with 20% piperidine in DMF and measuring the absorbance of the released dibenzofulvene-piperidine adduct at approximately 301 nm.

Diagrams

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Linker Activation cluster_coupling Coupling Reaction cluster_capping Capping (Optional) resin Amine-Functionalized Solid Support swell Swell in DMF resin->swell deprotect Fmoc Deprotection (if applicable) swell->deprotect wash1 Wash with DMF deprotect->wash1 coupling Couple to Resin (2-6 h, RT) wash1->coupling Add Activated Linker + DIPEA peg This compound reagents EDC, NHS in DMF activate Pre-activate (15 min, RT) reagents->activate wash2 Wash Resin coupling->wash2 dry Dry Resin wash2->dry capping Cap Unreacted Amines dry->capping Optional wash3 Wash and Dry capping->wash3 final_product PEGylated Solid Support wash3->final_product Final Product reaction_scheme cluster_reaction Amide Bond Formation R_COOH This compound plus1 + R_COOH->plus1 EDC_NHS EDC / NHS plus1->EDC_NHS arrow1 -> EDC_NHS->arrow1 activated_ester Activated NHS Ester Intermediate arrow1->activated_ester plus2 + activated_ester->plus2 resin_NH2 H₂N-Solid Support plus2->resin_NH2 arrow2 -> resin_NH2->arrow2 amide_bond Peg6-CONH-Solid Support arrow2->amide_bond plus3 + amide_bond->plus3 byproducts NHS + Isourea byproduct plus3->byproducts

References

Application Notes and Protocols: PEG6-(CH2CO2H)2 Hydrogels for Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bifunctional carboxylated polyethylene glycol, specifically PEG6-(CH2CO2H)2, in the formation of hydrogels for tissue engineering applications. This document outlines the fundamental principles, detailed experimental protocols, and expected material properties, offering a guide for the development of advanced scaffolds for cell culture and regenerative medicine.

Introduction

Poly(ethylene glycol) (PEG) hydrogels are synthetic, biocompatible, and highly tunable materials widely used in tissue engineering and drug delivery. Their hydrophilic nature and resistance to protein adsorption provide a "blank slate" that can be functionalized with bioactive molecules to mimic the native extracellular matrix (ECM). This compound, a linear PEG with carboxylic acid groups at each terminus, is a versatile precursor for hydrogel formation. The terminal carboxyl groups allow for covalent crosslinking through various chemistries, most notably the formation of stable amide bonds with amine-containing molecules. This enables the creation of biodegradable and biocompatible hydrogels with tunable mechanical and biochemical properties.

The primary method for crosslinking this compound involves the use of carbodiimide chemistry, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS), to activate the carboxylic acid groups. These activated esters then readily react with multifunctional amine crosslinkers, such as diamino-PEGs or other polyamines, to form a stable three-dimensional hydrogel network. The properties of the resulting hydrogel, including stiffness, swelling behavior, and degradation rate, can be tailored by varying the molecular weight and concentration of the PEG-diacid and the crosslinker.

Data Presentation: Representative Hydrogel Properties

While specific data for this compound hydrogels are not extensively available in the literature, the following tables summarize representative quantitative data from various PEG-based hydrogel systems crosslinked via mechanisms that result in similar network structures. These values can serve as a starting point for designing experiments with this compound.

Table 1: Mechanical Properties of Representative PEG-Based Hydrogels

PEG DerivativeCrosslinkerPolymer Concentration (wt%)Compressive Modulus (kPa)Reference
4-arm PEG-MalVPM Peptide4~10[1]
4-arm PEG-MalVPM Peptide5~20[1]
4-arm PEG-MalVPM Peptide7.5~50[1]
4-arm PEG-MalVPM Peptide10~100[1]
PEGDA (3.4 kDa)-10~30[2]
PEGDA (3.4 kDa)-20~200
PEGDA (10 kDa)-10~10
PEGDA (10 kDa)-20~80

Table 2: Swelling Properties of Representative PEG-Based Hydrogels

PEG DerivativeCrosslinkerPolymer Concentration (wt%)Swelling Ratio (q)Reference
4-arm PEG-MalVPM Peptide4~150
4-arm PEG-MalVPM Peptide10~50
4-arm PEG-VSYKNR Peptide5~35
8-arm PEG-VSYKNR Peptide5~25
PEGDA (3.4 kDa)-10~15
PEGDA (10 kDa)-10~25

Table 3: Cell Viability in Representative PEG-Based Hydrogels

Cell TypePEG Hydrogel SystemCulture DurationCell Viability (%)Reference
Murine Myoblasts (C2C12)4% 4-arm PEG-Mal with RGD3 daysHigh (qualitative)
Human Mesenchymal Stem CellsPEG-based with RGD14 days~80%
Adipose-Derived Stem CellsPEG-Gelatin14 days>85%
MIN6 Beta-CellsPEGDA-Dependent on cell density

Experimental Protocols

Protocol for Hydrogel Formation using this compound

This protocol describes the formation of a hydrogel by crosslinking this compound with a diamine using EDC/NHS chemistry.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Diamine crosslinker (e.g., diamino-PEG, Jeffamine®)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.0-6.0

Procedure:

  • Preparation of Polymer Solution: Dissolve this compound in MES buffer to the desired concentration (e.g., 10% w/v).

  • Activation of Carboxylic Acids:

    • Add EDC and NHS to the this compound solution. A molar ratio of 2:1 to 5:1 of EDC:NHS to carboxylic acid groups is recommended as a starting point.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to activate the carboxyl groups, forming NHS esters.

  • Crosslinking:

    • Prepare a solution of the diamine crosslinker in PBS. The molar ratio of amine groups to activated carboxylic acid groups should ideally be 1:1 for optimal crosslinking.

    • Rapidly add the diamine solution to the activated PEG solution and mix thoroughly.

  • Gelation:

    • The mixture will begin to gel. Gelation time can range from seconds to minutes depending on the concentration and reactivity of the components.

    • Cast the hydrogel into the desired shape (e.g., in a mold or as an injectable solution) before gelation is complete.

  • Washing: After complete gelation, wash the hydrogel extensively with PBS to remove any unreacted reagents and byproducts (e.g., urea).

Protocol for Measuring Swelling Ratio

This protocol outlines the procedure for determining the swelling ratio of the prepared hydrogels.

Materials:

  • Lyophilized hydrogel samples

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • Lint-free wipes

Procedure:

  • Dry Weight Measurement: Weigh the lyophilized hydrogel sample to obtain the dry weight (Wd).

  • Swelling: Immerse the dried hydrogel in PBS at 37°C.

  • Wet Weight Measurement: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel from the PBS, gently blot the surface with a lint-free wipe to remove excess surface water, and weigh it to obtain the swollen weight (Ws).

  • Equilibrium Swelling: Continue measurements until the swollen weight remains constant over several time points, indicating that equilibrium swelling has been reached.

  • Calculation: Calculate the swelling ratio (Q) using the following formula: Q = Ws / Wd

Protocol for Mechanical Testing (Compressive Modulus)

This protocol describes the determination of the compressive modulus of the hydrogel samples.

Materials:

  • Cylindrical hydrogel samples of defined dimensions

  • Mechanical tester with a suitable load cell

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height. Ensure the top and bottom surfaces are parallel.

  • Equilibration: Equilibrate the samples in PBS at 37°C before testing.

  • Compression Test:

    • Place the hydrogel sample between the compression platens of the mechanical tester.

    • Apply a pre-load to ensure contact between the sample and the platens.

    • Apply a compressive strain at a constant rate (e.g., 1 mm/min or 10% of the sample height per minute).

  • Data Analysis:

    • Record the resulting stress and strain data.

    • Plot the stress-strain curve.

    • The compressive modulus is determined from the slope of the linear region of the stress-strain curve, typically between 5% and 15% strain.

Protocol for Cell Viability Assay (Live/Dead Staining)

This protocol outlines a general procedure for assessing the viability of cells encapsulated within the hydrogels using a Live/Dead assay.

Materials:

  • Cell-laden hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Preparation of Staining Solution: Prepare the working staining solution by diluting Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions.

  • Washing: Gently wash the cell-laden hydrogels with PBS to remove cell culture medium.

  • Staining: Incubate the hydrogels in the Live/Dead staining solution for 30-45 minutes at 37°C, protected from light.

  • Imaging:

    • After incubation, gently wash the hydrogels with PBS.

    • Immediately visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

  • Quantification: Capture images from multiple random fields of view and quantify the number of live and dead cells to calculate the percentage of viable cells.

Visualizations

Experimental Workflows

Hydrogel_Synthesis_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization A Dissolve this compound in MES Buffer B Add EDC and NHS to activate carboxyl groups A->B D Mix activated PEG and crosslinker solutions B->D C Prepare diamine crosslinker solution in PBS C->D E Cast hydrogel and allow gelation D->E F Wash hydrogel with PBS E->F G Swelling Ratio Measurement F->G H Mechanical Testing (Compressive Modulus) F->H I Cell Viability Assay (Live/Dead) F->I

Workflow for PEG-diacid hydrogel synthesis and characterization.
Crosslinking Chemistry

EDC_NHS_Crosslinking PEG_COOH PEG-(COOH)₂ Activated_Ester PEG-(CO-NHS)₂ (Activated NHS Ester) PEG_COOH->Activated_Ester + EDC, NHS EDC EDC NHS NHS Hydrogel Crosslinked Hydrogel Network (Amide Bonds) Activated_Ester->Hydrogel Diamine H₂N-R-NH₂ (Diamine Crosslinker) Diamine->Hydrogel

EDC/NHS chemistry for crosslinking PEG-diacid with a diamine.
Cell Signaling Pathway

Integrin_Signaling cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin Binding FAK FAK Integrin->FAK Clustering pFAK p-FAK FAK->pFAK Autophosphorylation Src Src pFAK->Src Grb2_Sos Grb2/Sos Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Nucleus Nucleus pERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Integrin-mediated signaling pathway initiated by RGD peptides.

References

Functionalization of Quantum Dots with Dicarboxylated PEG: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, making them ideal fluorescent probes for a wide range of biomedical applications, including in vivo imaging, biosensing, and targeted drug delivery. However, for these applications, the surface of QDs must be modified to ensure biocompatibility, stability in physiological environments, and to provide functional groups for further conjugation. Polyethylene glycol (PEG) is a widely used polymer for surface modification as it reduces non-specific protein adsorption, minimizes uptake by the reticuloendothelial system, and improves circulation time.[1] This document provides a detailed protocol for the functionalization of quantum dots with a dicarboxylated PEG linker, specifically PEG6-(CH2CO2H)2, using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Method

The functionalization process involves the covalent attachment of the dicarboxylated PEG linker to amine-functionalized quantum dots. The chemistry proceeds in two main steps:

  • Activation of Carboxyl Groups: One of the carboxyl groups on the this compound linker is activated by EDC in the presence of NHS to form a more stable NHS ester. This reaction is most efficient at a slightly acidic pH (4.5-7.2).[2]

  • Coupling to Amine Groups: The NHS-activated PEG linker is then reacted with the primary amine groups on the surface of the quantum dots. This reaction, which forms a stable amide bond, is most efficient at a physiological to slightly basic pH (7-8).[2]

The resulting PEGylated quantum dots will have a surface decorated with the remaining terminal carboxyl groups from the PEG linker, which can then be used for subsequent conjugation of targeting ligands, therapeutic agents, or other biomolecules.

Experimental Protocols

Materials and Reagents
  • Amine-functionalized quantum dots (e.g., in borate buffer or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1x PBS (Phosphate Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Glycine or Tris, pH 8.0

  • Washing Buffer: 1x PBS with 0.05% Tween 20

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Centrifugal filter units (e.g., 100 kDa MWCO)

  • Standard laboratory equipment (vortex mixer, centrifuge, pH meter, etc.)

Protocol for Functionalization of Amine-QDs with this compound

This protocol is a two-step procedure that ensures efficient and controlled conjugation.

Step 1: Activation of this compound

  • Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF.

  • Reaction Setup: In a microcentrifuge tube, dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Activation: Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG solution. For example, for 100 µL of 10 mM PEG solution, add 5 µL of 1 M EDC and 2 µL of 1 M NHS.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Coupling of Activated PEG to Amine-Quantum Dots

  • Prepare Quantum Dots: If the amine-functionalized quantum dots are in a buffer containing primary amines (like Tris), they should be buffer-exchanged into the Coupling Buffer (PBS, pH 7.4) using a centrifugal filter unit. Adjust the concentration of the quantum dots to a working concentration (e.g., 1-8 µM).

  • Coupling Reaction: Add the NHS-activated this compound solution to the amine-functionalized quantum dots. A 100 to 500-fold molar excess of the activated PEG linker over the quantum dots is recommended to ensure complete surface coverage.

  • pH Adjustment: Ensure the pH of the reaction mixture is between 7.2 and 7.5 for optimal coupling.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle, continuous mixing.

Step 3: Quenching and Purification

  • Quenching: To quench any unreacted NHS-activated PEG, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: The PEGylated quantum dots need to be purified from excess PEG, unreacted crosslinkers, and quenching reagents. This is crucial for downstream applications.

    • Centrifugal Filtration: This is a common and effective method.

      • Add the reaction mixture to a centrifugal filter unit (choose a molecular weight cut-off significantly smaller than the PEGylated QDs, e.g., 100 kDa).

      • Centrifuge according to the manufacturer's instructions to remove the supernatant.

      • Resuspend the concentrated PEGylated QDs in the Washing Buffer.

      • Repeat the centrifugation and resuspension steps at least 3-4 times to ensure thorough purification.

    • Salting Out: This method can be used to precipitate the conjugated QDs, leaving smaller impurities in the solution.[3]

  • Final Resuspension and Storage: After the final wash, resuspend the purified PEGylated quantum dots in a suitable storage buffer (e.g., PBS). For long-term storage, sterile filter the solution and store at 4°C, protected from light.

Characterization of PEGylated Quantum Dots

It is essential to characterize the functionalized quantum dots to confirm successful PEGylation and to assess their properties for subsequent applications.

Parameter Method Expected Outcome Representative Data
Hydrodynamic Diameter Dynamic Light Scattering (DLS)An increase in the hydrodynamic diameter is expected due to the addition of the PEG layer. The increase will depend on the size of the PEG linker.Bare QDs: ~10-15 nmPEGylated QDs: ~20-30 nm[4]
Surface Charge Zeta Potential MeasurementA shift in the zeta potential towards a more negative value is expected due to the presence of the terminal carboxyl groups of the PEG linker.Bare Amine-QDs: Positive zeta potentialPEGylated QDs: Negative zeta potential (e.g., -10 to -30 mV)
Optical Properties UV-Vis and Fluorescence SpectroscopyThe characteristic absorbance and emission spectra of the quantum dots should be largely preserved. A slight red-shift in the emission peak may be observed. The quantum yield should be maintained or slightly decreased.Minimal change in the position of the first excitonic absorption peak.Fluorescence emission peak should remain sharp and symmetrical.
Confirmation of Functional Groups Fourier-Transform Infrared (FTIR) SpectroscopyThe appearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and the C-O-C stretch of the PEG backbone (~1100 cm⁻¹) can confirm successful conjugation.

Visual Representations

experimental_workflow Experimental Workflow for QD Functionalization cluster_activation Step 1: PEG Activation cluster_coupling Step 2: Coupling to QDs cluster_purification Step 3: Quenching & Purification prep_reagents Prepare this compound, EDC, and NHS mix_reagents Mix in Activation Buffer (pH 6.0) prep_reagents->mix_reagents incubate_activation Incubate for 15-30 min mix_reagents->incubate_activation add_activated_peg Add activated PEG to QDs incubate_activation->add_activated_peg prep_qds Prepare Amine-QDs in Coupling Buffer (pH 7.4) prep_qds->add_activated_peg incubate_coupling Incubate for 2 hours add_activated_peg->incubate_coupling quench Quench with Glycine/Tris incubate_coupling->quench purify Purify via Centrifugal Filtration quench->purify characterize Characterize Final Product purify->characterize

Caption: Workflow for functionalizing quantum dots with dicarboxylated PEG.

signaling_pathway EDC/NHS Coupling Chemistry PEG_COOH PEG-COOH O_acylisourea O-acylisourea intermediate (unstable) PEG_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester NHS-ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester Amide_bond Stable Amide Bond (PEG-CO-NH-QD) NHS_ester->Amide_bond + QD_NH2 QD-NH2 QD_NH2->Amide_bond

Caption: Reaction mechanism of EDC/NHS coupling for PEGylation of quantum dots.

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • Ensure the freshness of EDC and NHS solutions, as they are moisture-sensitive.

    • Verify the pH of the activation and coupling buffers.

    • Increase the molar excess of the activated PEG linker.

    • Confirm the presence of sufficient amine groups on the quantum dot surface.

  • Quantum Dot Aggregation:

    • Aggregation during the reaction can be minimized by using appropriate buffers and avoiding harsh vortexing.

    • Ensure the final PEGylated QDs are well-dispersed in a suitable buffer. Sonication can be used to break up aggregates, but should be used cautiously to avoid damaging the QDs.

  • Stoichiometry of Dicarboxylated PEG:

    • Using a large excess of this compound helps to favor the reaction of only one carboxyl group per PEG molecule with the quantum dot surface, leaving the other available for further functionalization.

Conclusion

The functionalization of quantum dots with this compound via EDC/NHS chemistry is a robust and versatile method for preparing biocompatible and functional nanoparticles for a variety of biomedical applications. The resulting carboxylated surface provides a platform for the attachment of a wide range of targeting moieties and therapeutic agents, making these PEGylated quantum dots valuable tools for researchers in drug development and diagnostics. Careful execution of the protocol and thorough characterization of the final product are essential for successful downstream applications.

References

Application Notes and Protocols for Peg6-(CH2CO2H)2 as a Crosslinker for Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peg6-(CH2CO2H)2, also known as hexaethylene glycol-bis(carboxymethyl) ether, is a flexible, hydrophilic, and biocompatible crosslinking agent increasingly utilized in the fabrication of biomaterials for tissue engineering, drug delivery, and regenerative medicine. Its polyethylene glycol (PEG) backbone imparts desirable properties such as increased water solubility and reduced immunogenicity to the resulting biomaterials. The terminal carboxylic acid groups allow for covalent crosslinking with amine-containing biopolymers like collagen, gelatin, and chitosan, forming stable amide bonds. This document provides detailed application notes and protocols for the use of this compound as a crosslinker.

Chemical Properties

PropertyValueReference
Chemical Formula C14H26O10[1]
Molecular Weight 354.35 g/mol [1]
Appearance Solid or viscous liquid[2]
Solubility Soluble in aqueous media[3][4]
Reactivity Terminal carboxylic acids react with primary amines

Applications in Biomaterials

This compound is a versatile crosslinker for a variety of biopolymers, enabling the formation of hydrogels with tunable properties.

Crosslinking of Amine-Containing Biopolymers

The primary application of this compound is the crosslinking of polymers containing primary amine groups, such as:

  • Collagen: Creating scaffolds for tissue engineering with enhanced mechanical stability and controlled degradation rates.

  • Gelatin: Forming hydrogels for drug delivery and wound healing applications.

  • Chitosan: Developing biocompatible hydrogels for cartilage regeneration and other biomedical uses.

The crosslinking reaction involves the activation of the carboxylic acid groups of this compound, typically with a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), followed by reaction with the amine groups on the biopolymer to form stable amide linkages.

Quantitative Data on Crosslinked Biomaterials

While specific quantitative data for biomaterials crosslinked exclusively with this compound is limited in publicly available literature, the following tables provide representative data from studies using similar PEG-dicarboxylate crosslinkers or comparable crosslinking strategies with relevant biopolymers. These values can serve as a guideline for expected material properties.

Table 1: Mechanical Properties of Crosslinked Hydrogels
BiopolymerCrosslinker SystemYoung's Modulus (kPa)Compressive Modulus (kPa)Reference
CollagenEDC/NHS15.08 ± 2.89-
Chitosan/PEGDAElectron Beam Irradiation20 - 120-
Gelatin/GTAGlutaraldehyde-1 - 5
Chitosan/PEG-dialdehydeSchiff Base0.8 - 2.5-

Note: These values are highly dependent on the concentration of the biopolymer, the crosslinker, and the crosslinking conditions.

Table 2: Swelling and Degradation Properties
BiopolymerCrosslinker SystemSwelling Ratio (%)Degradation TimeReference
CollagenEDC/NHS~1700Days to Weeks
ChitosanGenipin-Slower than non-crosslinked
GelatinEDC-Dependent on crosslinking density
CollagenPlant-based PolysaccharidesLower than non-crosslinked>25 days

Experimental Protocols

Protocol 1: Fabrication of a Gelatin-Peg6-(CH2CO2H)2 Hydrogel

This protocol describes the preparation of a gelatin hydrogel crosslinked with this compound using EDC/NHS chemistry.

Materials:

  • Gelatin (Type A or B)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare Gelatin Solution: Dissolve gelatin in MES buffer at 37°C to the desired concentration (e.g., 10% w/v).

  • Prepare Crosslinker Solution: Dissolve this compound, EDC, and NHS in MES buffer. The molar ratio of EDC/NHS to the carboxylic acid groups of this compound should be optimized, a common starting point is a 2:1 ratio of EDC:NHS and a 1:1 to 5:1 molar ratio of EDC to carboxylic acid groups.

  • Crosslinking Reaction: Mix the gelatin solution and the crosslinker solution thoroughly.

  • Gelation: Cast the mixture into a mold and allow it to gel at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 4-24 hours).

  • Washing: After gelation, wash the hydrogel extensively with PBS to remove unreacted crosslinker and byproducts.

Workflow Diagram:

Gelatin_Hydrogel_Fabrication cluster_solutions Solution Preparation cluster_reaction Crosslinking cluster_purification Purification gelatin_sol Dissolve Gelatin in MES Buffer mix Mix Solutions gelatin_sol->mix crosslinker_sol Dissolve Peg6, EDC, NHS in MES Buffer crosslinker_sol->mix gelation Cast and Gel mix->gelation wash Wash with PBS gelation->wash hydrogel Final Hydrogel wash->hydrogel

Caption: Workflow for gelatin hydrogel fabrication.

Protocol 2: Characterization of Hydrogel Properties

1. Swelling Ratio Measurement

  • Record the initial weight of the lyophilized hydrogel sample (Wd).

  • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • Continue until the weight remains constant (equilibrium swelling).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

2. Rheological Characterization

Rheology is used to determine the viscoelastic properties of the hydrogel. A standard protocol involves a series of tests on a rheometer.

  • Time Sweep: To determine the gelation time.

  • Strain Sweep: To identify the linear viscoelastic region (LVER).

  • Frequency Sweep: To determine the storage modulus (G') and loss modulus (G'') as a function of frequency within the LVER.

Workflow Diagram:

Rheology_Workflow start Hydrogel Sample time_sweep Time Sweep (Determine Gelation Time) start->time_sweep strain_sweep Strain Sweep (Determine LVER) time_sweep->strain_sweep freq_sweep Frequency Sweep (Measure G' and G'') strain_sweep->freq_sweep data_analysis Data Analysis freq_sweep->data_analysis

Caption: Rheological characterization workflow.

3. In Vitro Biocompatibility Assessment

Biocompatibility can be assessed by culturing cells (e.g., fibroblasts) on or within the hydrogel and evaluating cell viability and proliferation.

  • Sterilize hydrogel samples (e.g., using UV irradiation or ethylene oxide).

  • Seed cells onto the hydrogel surface or encapsulate them within the hydrogel precursor solution before gelation.

  • Culture the cell-laden hydrogels in appropriate cell culture medium.

  • Assess cell viability at different time points (e.g., 1, 3, and 7 days) using assays such as the Live/Dead assay or MTT assay.

Signaling Pathway Diagram (Hypothetical):

This diagram illustrates the general concept of how a biomaterial scaffold crosslinked with this compound can support cell adhesion and signaling, promoting tissue regeneration.

Cell_Signaling_Pathway cluster_ecm Biomaterial Scaffold cluster_cell Cell cluster_response Cellular Response Scaffold Gelatin-Peg6-(CH2CO2H)2 Hydrogel RGD RGD motifs on Gelatin Integrin Integrin Receptor RGD->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Actin Actin Cytoskeleton FAK->Actin Regulates Proliferation Proliferation Actin->Proliferation Differentiation Differentiation Actin->Differentiation ECM_production ECM Production Actin->ECM_production

Caption: Cell-scaffold interaction pathway.

Conclusion

This compound is a valuable crosslinker for creating biocompatible and tunable biomaterials. By following the provided protocols and considering the representative data, researchers can effectively utilize this molecule to develop advanced scaffolds and delivery systems for a wide range of biomedical applications. Further optimization of crosslinking conditions and thorough characterization are essential for specific applications to achieve the desired material properties and biological performance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PEG6-(CH2CO2H)2 Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the conjugation efficiency of PEG6-(CH2CO2H)2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a primary amine?

A1: this compound is a homo-bifunctional PEG linker with a terminal carboxylic acid group at each end.[1][2][3] To conjugate it to a molecule containing a primary amine (like a protein or peptide), a two-step carbodiimide-mediated coupling reaction is typically employed. First, one of the carboxylic acid groups is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This activation step forms a semi-stable NHS ester. In the second step, the NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, thus covalently linking the PEG molecule.

Q2: Why is my conjugation efficiency with this compound consistently low?

A2: Low conjugation efficiency can stem from several factors. A primary cause is the hydrolysis of the activated NHS ester, which competes with the desired amine conjugation reaction. This hydrolysis is highly dependent on the pH of the reaction buffer. Other common issues include the use of inappropriate buffers containing primary amines, poor quality or hydrolyzed reagents (EDC and NHS are moisture-sensitive), and suboptimal reactant concentrations.

Q3: How does pH affect the conjugation efficiency of this compound?

A3: pH is a critical parameter in the two-step conjugation process. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2. However, the subsequent reaction of the NHS-activated PEG with the primary amine of the target molecule is most efficient at a neutral to slightly basic pH of 7-8.5. Therefore, a two-step protocol with a pH shift is often recommended for optimal results. It is crucial to find a balance, as higher pH values also significantly accelerate the hydrolysis of the NHS ester, which deactivates the PEG linker.

Q4: What are the recommended buffers for this conjugation reaction?

A4: It is essential to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the intended reaction. For the activation step (with EDC/NHS), a buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 5-6 is commonly recommended. For the conjugation step, an amine-free buffer like phosphate-buffered saline (PBS) at pH 7.2-7.5 is a suitable choice. Buffers to avoid include Tris and glycine.

Q5: How can I confirm that the conjugation has been successful?

A5: Several analytical techniques can be used to assess the extent of PEGylation. SDS-PAGE is a common method where the increase in molecular weight of the PEGylated product can be visualized as a band shift compared to the unconjugated molecule. Chromatographic methods like Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) can separate PEGylated species from the unreacted molecule. For more detailed characterization, techniques such as HPLC, mass spectrometry, and NMR spectroscopy can be employed to determine the degree of PEGylation and identify the sites of conjugation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Hydrolysis of EDC/NHS reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time.Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.
Inappropriate buffer: Use of amine-containing buffers (e.g., Tris, glycine) competes with the target molecule for the activated PEG.Use an amine-free buffer for the reaction. A two-buffer system (e.g., MES for activation, PBS for conjugation) is recommended.
Suboptimal pH: Incorrect pH for either the activation or conjugation step can significantly reduce efficiency.For the two-step protocol, perform the activation at pH 5-6 and the conjugation at pH 7.2-7.5.
Low reactant concentration: Dilute reaction conditions can lead to poor conjugation efficiency.If possible, increase the concentration of the target molecule and the PEG linker.
Precipitation During Reaction Excess EDC: High concentrations of EDC can cause precipitation of some proteins.Reduce the amount of EDC used in the activation step.
Inconsistent Results pH fluctuation: During the reaction, the hydrolysis of the NHS ester can lead to a drop in pH, affecting the reaction rate.Use a more concentrated buffer to maintain a stable pH throughout the reaction.
Variable reagent quality: Impurities in the PEG linker or solvents can lead to inconsistent outcomes.Use high-purity PEG reagents and anhydrous, amine-free solvents like DMSO or DMF if needed for initial dissolution.

Data Presentation

Table 1: Effect of pH on NHS Ester Hydrolysis and Amine Reactivity

pHNHS Ester Stability (Half-life)Primary Amine ReactivityCompeting Hydrolysis Rate
6.0High (Hours)Low (protonated amines)Low
7.0Moderate (Hours)ModerateModerate
7.4DecreasedGoodIncreased
8.0Low (Minutes)HighHigh
8.5Very Low (Minutes)Very HighVery High
9.0Extremely Low (< 9 min)HighestHighest

This table summarizes the general relationship between pH and the key reactions involved in NHS ester chemistry. Optimal conditions often represent a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free buffer)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer.

  • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Add a 10 to 50-fold molar excess of EDC and Sulfo-NHS to the this compound solution. The optimal ratio may need to be determined empirically.

  • Incubate the reaction mixture for 15-30 minutes at room temperature.

Step 2: Conjugation to the Protein

  • Optional: Remove excess EDC and byproducts by passing the activated PEG solution through a desalting column equilibrated with Coupling Buffer. This also serves to raise the pH for the conjugation step.

  • If a desalting column is not used, add the activated PEG solution directly to the protein solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.

  • The molar ratio of activated PEG to the protein will need to be optimized. A starting point is often a 10- to 20-fold molar excess of PEG.

  • Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the protein's stability.

Step 3: Quenching the Reaction

  • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-activated PEG.

  • Incubate for 15-30 minutes at room temperature.

Step 4: Purification of the PEGylated Protein

  • Remove unreacted PEG and byproducts using a suitable purification method such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or dialysis.

Protocol 2: Characterization of Conjugation Efficiency by SDS-PAGE

Materials:

  • PEGylated protein sample

  • Unconjugated protein control

  • SDS-PAGE gels and running buffer

  • Protein loading buffer

  • Protein stain (e.g., Coomassie Brilliant Blue)

Procedure:

  • Prepare samples of the unconjugated protein and the purified PEGylated protein at the same concentration.

  • Mix the protein samples with loading buffer and heat as required by the specific protein's protocol.

  • Load the samples onto the SDS-PAGE gel.

  • Run the gel according to standard procedures.

  • Stain the gel to visualize the protein bands.

  • Compare the band of the PEGylated protein to the unconjugated control. A successful conjugation will result in a band with a higher apparent molecular weight. The presence of a band at the original molecular weight in the PEGylated sample lane indicates incomplete conjugation.

Visualizations

G cluster_activation Step 1: Activation (pH 5-6) cluster_conjugation Step 2: Conjugation (pH 7.2-7.5) cluster_side_reaction Competing Side Reaction PEG_COOH This compound Activated_PEG Activated PEG-NHS Ester PEG_COOH->Activated_PEG Activation (MES Buffer) EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_PEG Conjugated_Product PEGylated Product Activated_PEG->Conjugated_Product Conjugation (PBS Buffer) Hydrolyzed_PEG Hydrolyzed PEG-COOH (Inactive) Activated_PEG->Hydrolyzed_PEG Hydrolysis (H2O, higher pH) Target_Amine Target Molecule (e.g., Protein-NH2) Target_Amine->Conjugated_Product

Caption: Workflow for the two-step conjugation of this compound.

Caption: Chemical pathway of EDC/NHS mediated PEG conjugation.

References

Common problems with EDC/NHS coupling reactions and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reactions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and optimize their conjugation experiments.

Understanding the EDC/NHS Reaction

EDC is a zero-length crosslinker that activates carboxyl groups (-COOH) to form a highly reactive O-acylisourea intermediate[1][2][3]. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which regenerates the carboxyl group[1][4]. To increase efficiency and create a more stable intermediate, NHS or its water-soluble analog, Sulfo-NHS, is added. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is significantly more resistant to hydrolysis and can then react efficiently with a primary amine (-NH2) to form a stable amide bond.

EDC_NHS_Mechanism Carboxyl R-COOH (Carboxylic Acid) O_acylisourea O-acylisourea intermediate (unstable) Carboxyl->O_acylisourea + EDC EDC EDC O_acylisourea->Carboxyl competing reaction NHS_Ester Amine-reactive NHS ester (semi-stable) O_acylisourea->NHS_Ester + NHS Hydrolysis1 Hydrolysis NHS NHS / Sulfo-NHS NHS_Ester->Carboxyl competing reaction Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + Amine Hydrolysis2 Hydrolysis Amine R'-NH2 (Primary Amine) Hydrolysis1->Carboxyl Hydrolysis2->Carboxyl

The two-step reaction mechanism of EDC/NHS coupling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS coupling reactions?

A1: The EDC/NHS coupling process involves two steps, each with a different optimal pH range.

  • Activation Step: The activation of carboxyl groups with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .

  • Coupling Step: The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly basic pH, ranging from pH 7.0 to 8.5 .

For a two-step protocol, it is recommended to perform the activation in a buffer like MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.

Q2: What are the recommended buffers for this reaction?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these groups will compete with the intended reaction.

Reaction StepRecommended BuffersBuffers to Avoid
Activation (pH 4.5-6.0) MES (2-(N-morpholino)ethanesulfonic acid) is a common and effective choice.Acetate, Tris, Glycine, Phosphate (can reduce EDC reactivity).
Coupling (pH 7.0-8.5) Phosphate-buffered saline (PBS), Borate buffer, HEPES, Sodium bicarbonate buffer.Tris, Glycine (contain competing primary amines).

Q3: How should I prepare and store EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and must be handled carefully to maintain their activity.

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before opening, always allow the reagent vials to warm completely to room temperature to prevent condensation from forming on the cold powder.

  • Preparation: Prepare solutions immediately before use, as the reagents hydrolyze in aqueous environments. If using an organic solvent, high-quality, anhydrous DMF or DMSO can be used to prepare stock solutions that may be stored for 1-2 months at -20°C.

Q4: What is the recommended molar ratio of EDC and NHS to my molecule?

A4: The optimal molar ratio can vary, but a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing molecule. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups. Another source suggests a 1:10:25 molar ratio of protein to EDC to NHS. Optimization is often necessary to achieve the highest yield for a specific application.

Q5: What are common quenching reagents and when should they be used?

A5: Quenching stops the reaction by consuming unreacted NHS esters or deactivating EDC.

  • To quench unreacted NHS esters: Reagents containing a primary amine are used. Common choices include Tris, glycine, ethanolamine, or hydroxylamine, typically added to a final concentration of 10-50 mM.

  • To quench EDC: In a two-step protocol, EDC can be quenched after the activation step (before adding the second molecule) using a thiol-containing compound like 2-mercaptoethanol (e.g., 20mM final concentration). This prevents EDC from activating carboxyl groups on the second molecule.

Troubleshooting Guide

Troubleshooting_Workflow Start Problem: Low Coupling Yield Check_pH Is the pH optimal for both reaction steps? Start->Check_pH Check_Reagents Are reagents active? (Properly stored/handled?) Check_pH->Check_Reagents Yes Fix_pH Adjust buffer pH: Activation: 4.5-6.0 Coupling: 7.0-8.5 Check_pH->Fix_pH No Check_Buffer Is the buffer free of competing amines/carboxyls? Check_Reagents->Check_Buffer Yes Fix_Reagents Use fresh reagents. Equilibrate to RT before opening. Check_Reagents->Fix_Reagents No Check_Hydrolysis Was the reaction performed promptly after reagent prep? Check_Buffer->Check_Hydrolysis Yes Fix_Buffer Use recommended buffers (e.g., MES for activation, PBS for coupling). Check_Buffer->Fix_Buffer No Success Yield Improved Check_Hydrolysis->Success Yes Fix_Hydrolysis Minimize delays between reagent prep and use. Consider lowering temperature. Check_Hydrolysis->Fix_Hydrolysis No Fix_pH->Check_pH Fix_Reagents->Check_Reagents Fix_Buffer->Check_Buffer Fix_Hydrolysis->Check_Hydrolysis

A troubleshooting workflow for low EDC/NHS coupling efficiency.
Issue 1: Low or No Coupling Yield

This is the most frequent problem and can often be traced to reaction conditions or reagent quality.

Potential CauseRecommended Action & Explanation
Suboptimal pH Verify the pH of your reaction buffers using a calibrated pH meter. The two reaction steps (activation and coupling) have distinct and critical pH requirements.
Inactive Reagents EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. You can assess the activity of NHS esters spectrophotometrically.
Inappropriate Buffer Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the reaction, drastically reducing yield. Use recommended buffers like MES for activation and PBS or Borate for coupling.
Hydrolysis of Intermediates The O-acylisourea and NHS ester intermediates are both susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases significantly with pH. Perform the reaction as quickly as possible after preparing reagents. Proceed to the amine coupling step promptly after the carboxyl activation step.
Issue 2: Precipitation During the Reaction

Precipitation of proteins or other molecules can significantly reduce yield.

Potential CauseRecommended Action & Explanation
High EDC Concentration In some cases, very high concentrations of EDC can lead to the precipitation of proteins. If you observe precipitation after adding EDC, try reducing the amount used in subsequent experiments.
Protein Aggregation The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step prior to the reaction to ensure compatibility.
Issue 3: High Background / Non-specific Binding

This is particularly problematic in applications like immunoassays or surface-based binding studies.

Potential CauseRecommended Action & Explanation
Insufficient Quenching After the coupling reaction, unreacted NHS esters can remain on the surface or molecule. These can later react non-specifically. Ensure the quenching step is sufficient by using an adequate concentration of a quenching agent (e.g., 100 mM Tris or ethanolamine) and allowing sufficient incubation time (e.g., 15-30 minutes).
Aggregation of Reagents Poorly dissolved or aggregated reagents can lead to non-specific binding. Prepare fresh EDC and NHS solutions just before use and ensure they are fully dissolved.

Quantitative Data Summary

Table 1: NHS Ester Hydrolysis Rate

The stability of the amine-reactive NHS ester is highly dependent on pH. Hydrolysis is a competing reaction that reduces coupling efficiency.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
7.0Room Temp~7 hours
8.64°C10 minutes
9.0Room TempMinutes
Table 2: Common Reagent Concentrations & Ratios
ParameterRecommended Starting PointNotes
EDC Concentration 2 mM - 10 mMCan be a 2- to 10-fold molar excess over carboxyl groups.
NHS/Sulfo-NHS Concentration 5 mM - 10 mMCan be a 2- to 5-fold molar excess over carboxyl groups.
Molar Ratio (Protein:EDC:NHS) 1:10:25Highly application-dependent and should be optimized.
Quenching Agent Concentration 10 mM - 100 mMe.g., Hydroxylamine, Tris, Glycine, Ethanolamine.

Experimental Protocols

Protocol 1: Two-Step Coupling of Two Proteins

This protocol is adapted from procedures that activate a carboxyl-containing protein (Protein #1) first, then quenches the EDC before adding an amine-containing protein (Protein #2) to prevent self-polymerization.

Two_Step_Workflow Start Start: Equilibrate Reagents to RT Prep_P1 Dissolve Protein #1 in Activation Buffer (pH 5-6) Start->Prep_P1 Activate Add EDC and NHS Incubate 15 min @ RT Prep_P1->Activate Quench Quench EDC with 2-Mercaptoethanol Activate->Quench Purify Optional: Purify activated Protein #1 via desalting column Quench->Purify Adjust_pH Adjust pH to 7.2-7.5 Purify->Adjust_pH Add_P2 Add Protein #2 Incubate 2 hours @ RT Adjust_pH->Add_P2 Quench2 Quench unreacted NHS esters (e.g., with Hydroxylamine) Add_P2->Quench2 Purify_Final Purify final conjugate via desalting column Quench2->Purify_Final End End: Conjugated Protein Purify_Final->End

A typical workflow for a two-step EDC/NHS protein coupling experiment.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

  • EDC and NHS (or Sulfo-NHS).

  • Protein #1 (with carboxyl groups) and Protein #2 (with primary amines).

  • EDC Quenching Reagent: 2-Mercaptoethanol.

  • NHS Ester Quenching Reagent: 1 M Hydroxylamine, pH 8.5.

  • Desalting columns.

Procedure:

  • Equilibrate EDC and NHS vials to room temperature before opening.

  • Dissolve Protein #1 in Activation Buffer.

  • Add EDC (e.g., to a final concentration of ~2mM) and NHS or Sulfo-NHS (~5mM) to the Protein #1 solution. Incubate for 15 minutes at room temperature.

  • Add 2-mercaptoethanol to a final concentration of 20mM to quench the EDC. This step is crucial to prevent EDC from reacting with Protein #2.

  • (Optional but recommended) Remove excess quenching agent and inactivated crosslinker using a desalting column equilibrated with Coupling Buffer. This step also serves to adjust the pH for the next step.

  • If a desalting column was not used, adjust the pH of the solution to 7.2-7.5 with Coupling Buffer.

  • Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio. Allow the reaction to proceed for 2 hours at room temperature.

  • Quench the reaction by adding hydroxylamine to a final concentration of 10mM to hydrolyze any unreacted NHS esters.

  • Purify the final conjugate using a desalting column to remove excess quenching reagent and other byproducts.

Protocol 2: Coupling a Ligand to a Carboxylated Surface

This protocol is ideal for immobilizing proteins or other amine-containing ligands onto surfaces like beads or sensor chips.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: PBS, pH 7.2-7.5.

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST).

  • Quenching Buffer: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.5.

  • EDC and Sulfo-NHS.

  • Carboxylated surface (e.g., beads).

  • Amine-containing ligand to be coupled.

Procedure:

  • Surface Preparation: Wash the carboxylated surface 2-3 times with Activation Buffer to remove any storage solutions or preservatives.

  • Carboxyl Activation: Prepare a fresh activation solution of EDC (e.g., 2 mM) and Sulfo-NHS (e.g., 5 mM) in Activation Buffer. Add this solution to the surface and incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Wash the surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.

  • Ligand Coupling: Immediately add your amine-containing ligand, dissolved in Coupling Buffer, to the activated surface. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to block any unreacted NHS-ester sites. Incubate for 15-30 minutes.

  • Final Washes: Wash the surface 3-5 times with Washing Buffer to remove non-covalently bound ligand and quenching reagent.

References

How to prevent aggregation of nanoparticles during PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions to prevent the aggregation of nanoparticles during and after PEGylation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your PEGylation experiments in a question-and-answer format.

Issue 1: Nanoparticles aggregate immediately upon addition of the PEG reagent.

  • Probable Causes:

    • Suboptimal pH: The pH of your nanoparticle suspension may be at or near the isoelectric point of the nanoparticles, minimizing electrostatic repulsion and causing them to crash out of the solution upon the addition of another reagent.[1]

    • High Ionic Strength: The reaction buffer may have a high salt concentration, which can screen the surface charges on the nanoparticles, reduce the repulsive forces between them, and lead to aggregation.[1][2]

    • High Nanoparticle Concentration: Working with highly concentrated nanoparticle solutions increases the probability of intermolecular interactions and cross-linking, especially when using bifunctional PEGs.[2][3]

    • Improper Mixing: Adding the PEG reagent too quickly can create localized areas of high concentration, inducing aggregation before the PEG molecules have a chance to coat the nanoparticle surfaces evenly.

  • Solutions & Recommendations:

    • Optimize pH: Before adding the PEG reagent, adjust the pH of the nanoparticle suspension to a value that ensures high colloidal stability (typically 2-3 units away from the isoelectric point). This pH must also be compatible with your chosen conjugation chemistry. For instance, reactions involving NHS esters are more efficient at a slightly basic pH (7.0-8.0).

    • Use Low Ionic Strength Buffers: Whenever possible, perform the PEGylation reaction in a buffer with low ionic strength (e.g., HEPES or MES buffer at 10 mM) to maximize electrostatic repulsion between particles.

    • Control Reagent Addition: Add the dissolved PEG reagent drop-wise or in small aliquots to the nanoparticle suspension while stirring or vortexing gently. This ensures a more uniform reaction environment.

    • Work at Lower Concentrations: Try diluting the nanoparticle suspension before beginning the PEGylation process to increase the distance between particles.

Issue 2: Aggregation is observed after the purification step.

  • Probable Causes:

    • Incomplete PEGylation: Insufficient surface coverage with PEG chains leaves hydrophobic or reactive patches on the nanoparticle surfaces, which can interact and cause aggregation. This can result from suboptimal reaction time, temperature, or an insufficient molar ratio of PEG to nanoparticles.

    • Inadequate PEG Density/Length: The density or molecular weight of the PEG chains may not be sufficient to provide the necessary steric hindrance to prevent aggregation, particularly in challenging environments like high-salt buffers.

    • Harsh Purification Methods: Certain purification techniques can induce aggregation. High-speed centrifugation can create pellets that are difficult to redisperse, while freeze-drying (lyophilization) can cause aggregation due to the stresses of freezing and dehydration.

    • Inappropriate Storage Buffer: Resuspending the purified nanoparticles in a buffer with the wrong pH or high ionic strength can reverse the stability achieved during PEGylation.

  • Solutions & Recommendations:

    • Optimize Reaction Conditions: Increase the molar excess of the PEG reagent, extend the reaction time, or adjust the temperature to drive the reaction to completion.

    • Select Appropriate PEG: Use a PEG with a higher molecular weight (MW ≥ 2 kDa is often recommended) to provide a thicker protective layer. Ensure the PEG density is high enough to achieve a "brush" conformation, which offers superior steric protection compared to the "mushroom" conformation.

    • Choose a Gentle Purification Method:

      • Dialysis: Effective for removing small molecules and excess PEG, though it can be time-consuming.

      • Tangential Flow Filtration (TFF): A scalable and efficient method for purifying PEGylated nanoparticles.

      • Size Exclusion Chromatography (SEC): Can separate PEGylated nanoparticles from free PEG and smaller reactants.

      • If using centrifugation, avoid overly high speeds and long spin times. Consider including gentle resuspension techniques like probe sonication on low power.

    • Optimize Storage Buffer: Resuspend and store your final PEGylated nanoparticles in a low-ionic-strength buffer at a pH where they exhibit maximum colloidal stability.

Issue 3: Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI > 0.3).

  • Probable Causes:

    • A high PDI indicates a broad size distribution, which is often a sign of partial aggregation or an inconsistent PEGylation reaction.

    • The presence of dust or a small number of very large aggregates can disproportionately affect DLS results.

  • Solutions & Recommendations:

    • Review and Optimize Protocol: Re-evaluate your entire PEGylation and purification protocol for any of the issues mentioned above that could lead to inconsistent results.

    • Filter Before Measurement: Always filter your sample through an appropriate syringe filter (e.g., 0.22 µm) immediately before performing DLS analysis to remove dust and large aggregates.

    • Purify to Narrow Distribution: If optimization doesn't resolve the issue, use a purification technique like Size Exclusion Chromatography (SEC) to isolate a more monodisperse fraction of your nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that cause nanoparticle aggregation, and how does PEGylation prevent this?

Aggregation is primarily driven by attractive van der Waals and hydrophobic forces between nanoparticles. In solution, this is counteracted by repulsive forces, which can be electrostatic (surface charge) or steric (a physical barrier). PEGylation prevents aggregation by creating a dense, hydrophilic cloud of polymer chains on the nanoparticle surface. This layer provides powerful steric hindrance, physically preventing other particles from getting close enough for attractive forces to take effect. This is often referred to as creating a "stealth" nanoparticle.

Caption: Mechanism of nanoparticle stabilization via PEGylation.

Q2: How do the Molecular Weight (MW) and surface density of PEG affect stability?

Both PEG MW and surface density are critical factors.

  • Molecular Weight (MW): Longer PEG chains (higher MW) create a thicker hydrophilic layer, offering more effective steric protection against protein adsorption and aggregation. Generally, a PEG MW of 2 kDa to 5 kDa is considered necessary to adequately shield the nanoparticle surface.

  • Surface Density: This determines the conformation of the PEG chains. At low densities, PEG lies flat in a "mushroom" conformation. As density increases, the chains are forced to extend outwards into a "brush" conformation. The brush conformation provides a much denser and more effective steric barrier.

ParameterEffect on Stability & PerformanceTypical Range/TargetReferences
PEG Molecular Weight (MW) Higher MW increases hydrodynamic size and provides a thicker steric barrier, reducing protein adsorption and improving circulation time.2 kDa - 10 kDa
PEG Surface Density Higher density leads to a "brush" conformation, which is more effective at preventing protein binding and aggregation than the "mushroom" state.> 0.1 PEG/nm² (application dependent)
Zeta Potential Successful PEGylation typically shifts the zeta potential towards neutral (~0 mV) as the surface charge is shielded.Shift towards -5 to +5 mV
Polydispersity Index (PDI) A measure of the width of the size distribution. A low PDI indicates a uniform, non-aggregated sample.< 0.25 is desirable

Q3: What is the role of pH during and after the PEGylation process?

The pH is critical for two main reasons:

  • Colloidal Stability: For nanoparticles that rely on electrostatic repulsion for stability, the pH of the buffer must be kept away from their isoelectric point to prevent initial aggregation.

  • Reaction Efficiency: The conjugation chemistry used to attach PEG often has a specific optimal pH range. For example, the common reaction between an N-hydroxysuccinimide (NHS) ester-activated PEG and a primary amine on the nanoparticle surface is most efficient at a pH between 7 and 9. After purification, the storage buffer should be at a pH that ensures long-term stability of the final product.

Q4: How can I quantitatively confirm that PEGylation was successful?

While DLS and zeta potential provide strong indirect evidence, several techniques can quantify the amount of PEG on the nanoparticle surface:

  • Thermogravimetric Analysis (TGA): Measures the weight loss of a dried sample as it is heated. The weight loss corresponding to the thermal decomposition of PEG can be used to calculate the PEG content.

  • Nuclear Magnetic Resonance (NMR): Can be used to quantify surface PEG density, often by using an internal standard.

  • High-Performance Liquid Chromatography (HPLC): Methods have been developed to separate and quantify unbound PEG from PEG that has been chemically removed from the nanoparticle surface.

  • Colorimetric Assays: Indirectly quantify PEGylation by measuring the number of unreacted functional groups remaining on the nanoparticle surface after the reaction (e.g., using a TNBS assay for primary amines).

Experimental Protocols

Protocol 1: General "Grafting-To" PEGylation of Amine-Functionalized Nanoparticles

This protocol describes a common method using an NHS-activated PEG to modify nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., -NH₂) in a low molarity buffer (e.g., 10 mM HEPES, pH 7.5).

  • Methoxy-PEG-Succinimidyl Valerate (mPEG-SVA) or mPEG-NHS ester (MW 2-5 kDa).

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

  • Quenching Solution: 1 M Tris-HCl or Ethanolamine, pH 8.5.

  • Purification/Storage Buffer: e.g., 10 mM PBS or saline, pH 7.4.

  • Centrifugal filter units (with appropriate Molecular Weight Cut-Off, e.g., 100 kDa).

Procedure:

  • Nanoparticle Preparation: Suspend the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS reagent in the Reaction Buffer to achieve a concentration that will provide a 50- to 100-fold molar excess relative to the available amine groups on the nanoparticles.

  • PEGylation Reaction:

    • Add the freshly prepared PEG solution to the nanoparticle suspension.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle end-over-end mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to react with and deactivate any remaining mPEG-NHS. Let it react for 15 minutes.

  • Purification:

    • Transfer the reaction mixture to a centrifugal filter unit.

    • Centrifuge according to the manufacturer's instructions to separate the PEGylated nanoparticles from excess PEG and reaction byproducts.

    • Discard the flow-through.

    • Wash the nanoparticles by resuspending them in the storage buffer and repeating the centrifugation step. Perform at least three wash cycles.

  • Final Product: After the final wash, recover the concentrated PEGylated nanoparticles from the filter unit and resuspend them in the desired volume of storage buffer.

  • Characterization: Characterize the purified nanoparticles using DLS and zeta potential to confirm an increase in hydrodynamic diameter and a shift in surface charge towards neutral.

PEGylation_Workflow NP_Prep 1. Nanoparticle Suspension (pH 8.5) Reaction 3. Mix & Incubate (2h, RT, Gentle Mixing) NP_Prep->Reaction PEG_Prep 2. Prepare Fresh mPEG-NHS Solution PEG_Prep->Reaction Quench 4. Quench Reaction (Tris or Ethanolamine) Reaction->Quench Purify 5. Purify via Centrifugal Filtration (3x Washes) Quench->Purify Characterize 6. Characterize (DLS, Zeta Potential) Purify->Characterize Final Final Product: Stable PEGylated NPs Characterize->Final

Caption: A typical workflow for the "grafting-to" PEGylation method.

Protocol 2: Troubleshooting Flowchart for Aggregation Issues

Use this logical guide to diagnose the cause of aggregation in your experiments.

Troubleshooting_Flowchart Start Start: Aggregation Observed When When does aggregation occur? Start->When Immediate Immediately upon adding PEG When->Immediate Immediate PostPurify After purification or during storage When->PostPurify Post-Purification Check_pH_Ionic Check pH & Ionic Strength of Reaction Buffer Immediate->Check_pH_Ionic Check_Reaction Review PEGylation Reaction (Ratio, Time, Temp) PostPurify->Check_Reaction Is_pH_Optimal Is pH optimal for stability AND reaction? Check_pH_Ionic->Is_pH_Optimal Is_Ionic_Low Is ionic strength low? Is_pH_Optimal->Is_Ionic_Low Yes Adjust_pH Action: Adjust pH (e.g., pH 8.0-8.5) Is_pH_Optimal->Adjust_pH No Change_Buffer Action: Use low salt buffer (e.g., 10mM HEPES) Is_Ionic_Low->Change_Buffer No Check_Addition Check Reagent Addition & NP Concentration Is_Ionic_Low->Check_Addition Yes Slow_Addition Action: Add PEG slowly & dilute NPs Check_Addition->Slow_Addition Is_Ratio_High Is PEG:NP molar ratio high enough? Check_Reaction->Is_Ratio_High Increase_Ratio Action: Increase molar excess of PEG Is_Ratio_High->Increase_Ratio No Check_Purification Review Purification Method & Storage Buffer Is_Ratio_High->Check_Purification Yes Is_Method_Gentle Is method gentle? (e.g., no harsh pelleting) Check_Purification->Is_Method_Gentle Use_Gentle_Method Action: Use Dialysis/TFF. Optimize centrifugation. Is_Method_Gentle->Use_Gentle_Method No Is_Buffer_Optimal Is storage buffer low ionic strength? Is_Method_Gentle->Is_Buffer_Optimal Yes Change_Storage_Buffer Action: Resuspend in optimized low salt buffer Is_Buffer_Optimal->Change_Storage_Buffer No

Caption: A decision tree to troubleshoot nanoparticle aggregation.

References

Technical Support Center: The Critical Role of PEG Linker Length in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of polyethylene glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the PEG linker in a PROTAC, and why is its length so critical for efficacy?

A1: A PROTAC is a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The PEG linker is not merely a spacer; it is a crucial component that connects the ligand that binds to the target protein to the ligand that recruits the E3 ligase.[2][3] The length of this linker is a critical determinant of the PROTAC's effectiveness.[1] An optimal linker length is essential for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, if the linker is too long, it might not effectively bring the two proteins into the necessary proximity for efficient ubiquitination, or it could lead to non-productive binding orientations. Therefore, optimizing the PEG linker length is a critical step in the development of a potent PROTAC.

Q2: We observe good binary binding of our PROTAC to both the target protein and the E3 ligase, but see no significant degradation. What is a likely cause related to the linker?

A2: This is a common challenge in PROTAC development. A primary reason for this observation is a suboptimal linker length. Even with strong binding affinities to both the target protein and the E3 ligase individually, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and the E3 ligase is critical for the transfer of ubiquitin. It's possible that the current linker length results in a ternary complex geometry where the lysine residues on the target protein are not accessible to the E2-ubiquitin complex, thus preventing ubiquitination and subsequent degradation.

Q3: Our PROTAC shows decreased efficacy at higher concentrations. What is this phenomenon and how is it related to the linker?

A3: This phenomenon is known as the "hook effect". It occurs when, at high concentrations, the PROTAC molecules independently bind to the target protein and the E3 ligase, forming binary complexes (PROTAC:Target Protein and PROTAC:E3 Ligase) instead of the desired ternary complex. These binary complexes are non-productive and compete with the formation of the ternary complex, leading to a decrease in protein degradation. While the hook effect is primarily concentration-dependent, linker design can influence its severity. A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary complexes.

Q4: How does PEG linker length influence the cellular permeability and bioavailability of a PROTAC?

A4: The PEG linker significantly impacts the physicochemical properties of the PROTAC, which in turn affects its cell permeability and bioavailability. Longer PEG linkers can increase the molecular weight and polar surface area of the PROTAC, which may reduce its ability to cross the cell membrane. However, the hydrophilicity of PEG linkers can also improve the solubility of the PROTAC molecule. The flexibility of the linker also plays a role; some studies suggest that linkers that can fold to shield polar groups can improve cell permeability. Therefore, there is a delicate balance to be struck, and the optimal linker length for efficacy may need to be adjusted to achieve favorable pharmacokinetic properties.

Troubleshooting Guides

Problem 1: No degradation of the target protein is observed with our series of PEG-linked PROTACs.

Possible Causes & Solutions:

  • Suboptimal Linker Length Range: The selected range of PEG linker lengths may be entirely outside the optimal window for ternary complex formation.

    • Solution: Synthesize a broader range of PROTACs with significantly shorter and longer PEG linkers. Even small changes in linker length can have a profound impact on degradation efficacy.

  • Poor Cell Permeability: The physicochemical properties of the PROTACs, influenced by the linker, might be preventing them from reaching their intracellular target.

    • Solution: Assess the cell permeability of your PROTACs using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider that excessively long PEG linkers can negatively impact permeability.

  • Incorrect Linker Attachment Points: The points at which the linker is attached to the target-binding and E3-recruiting ligands are critical.

    • Solution: If possible, synthesize PROTACs with the linker attached to different solvent-exposed points on the ligands to explore alternative orientations for ternary complex formation.

Problem 2: Inconsistent or weak degradation is observed across different batches of the same PROTAC.

Possible Causes & Solutions:

  • Impurity Profile: Different batches may have varying levels or types of impurities that could interfere with the assay.

    • Solution: Ensure rigorous purification of each batch of PROTAC and confirm purity and identity using analytical techniques such as HPLC, LC-MS, and NMR.

  • Compound Instability: The PROTAC may be unstable in the cell culture medium or under storage conditions.

    • Solution: Evaluate the stability of the PROTAC in your experimental medium over the time course of the degradation experiment.

Quantitative Data on PEG Linker Length and PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7

Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.

Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC CompoundNumber of PEG UnitsDC50 (nM)Dmax (%)E3 LigaseCell Line
BTK Degrader 1< 4Impaired Binding-CRBNRamos
BTK Degrader 2 ≥ 4 1-40 >90 CRBN Ramos

Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system.

Table 3: Influence of PEG Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTAC CompoundLinker Length (atoms)Degradation ActivityE3 Ligase
TBK1 Degrader 1< 12No apparent activityVHL
TBK1 Degrader 2 > 12 Robust degradation VHL

Data summarized from a study on TBK1 degradation. A minimum linker length was required to observe degradation.

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and visualize the bands.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).

Protocol 2: Cell Viability Assay (e.g., MTS Assay)

This protocol is used to assess the cytotoxic effects of the PROTACs.

  • Cell Seeding:

    • Seed cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of each PROTAC linker variant for a specified time (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: Synthesize PROTAC Library with Varying PEG Linker Lengths step1 Step 1: Cell Treatment (Dose-response and time-course) start->step1 step2 Step 2: Western Blotting for Target Protein Levels step1->step2 step3 Step 3: Data Analysis (Quantify Degradation) step2->step3 decision Optimal Degradation Achieved? step3->decision step4 Step 4: Assess Off-Target Effects and Cytotoxicity decision->step4 Yes troubleshoot Troubleshoot: - Synthesize new linkers - Check permeability - Confirm ternary complex formation decision->troubleshoot No end End: Lead PROTAC Candidate Identified step4->end troubleshoot->start Iterate

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

References

Technical Support Center: Addressing Immunogenicity of PEGylated Compounds in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated compounds. This resource provides guidance on understanding, troubleshooting, and mitigating the immunogenicity of these compounds in vivo.

Frequently Asked Questions (FAQs)

Q1: What is PEG immunogenicity and why is it a concern?

A1: PEGylation is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by attaching polyethylene glycol (PEG) chains. While PEG was initially considered non-immunogenic, a growing body of evidence shows that it can elicit an immune response, leading to the formation of anti-PEG antibodies (APAs). The presence of these antibodies can lead to several complications, including accelerated blood clearance (ABC) of the PEGylated drug, reduced therapeutic efficacy, and hypersensitivity reactions, which can range from mild to life-threatening.

Q2: What are the primary mechanisms behind the formation of anti-PEG antibodies (APAs)?

A2: The formation of anti-PEG antibodies can occur through two main immunological pathways:

  • T-cell-dependent (TD) pathway: This pathway is typically activated by PEGylated proteins. B-cells recognize the PEG moiety, internalize the conjugate, and present peptides from the protein carrier to T-helper cells. This interaction leads to B-cell activation, proliferation, and differentiation into plasma cells that produce high-affinity anti-PEG IgG antibodies.

  • T-cell-independent (TI) pathway: This pathway is often triggered by PEGylated nanoparticles, such as liposomes, and some PEGylated proteins. The repetitive arrangement of PEG on the surface of these carriers can directly cross-link B-cell receptors, leading to the

Optimizing storage conditions for Peg6-(CH2CO2H)2 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for Peg6-(CH2CO2H)2 stock solutions to ensure experimental success for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid, lyophilized this compound should be stored at -20°C and kept desiccated.[1] Under these conditions, the chemical is stable for up to 36 months.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions by dissolving the lyophilized powder in a suitable solvent such as water, DMSO, or DMF.[2][3][4] For ease of handling, especially since many PEG acid reagents are low-melting solids, creating a stock solution is advisable. Unused stock solutions should be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. When stored at -20°C, the solution should be used within one month. For longer-term storage, -80°C is recommended, with a stability of up to six months. It is also advisable to store the solution under an inert gas like argon or nitrogen.

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in water. For bioconjugation applications, water-miscible organic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF) are also commonly used to prepare stock solutions. One supplier notes solubility in ethanol at 100 mg/mL.

Q4: How can I avoid moisture condensation when handling the solid compound?

A4: To prevent moisture condensation, allow the reagent bottle to equilibrate to room temperature before opening.

Q5: What are the signs of degradation in my this compound stock solution?

A5: While direct visual signs of degradation for this compound solutions are not well-documented in readily available literature, general indicators for PEG-containing reagents can include a decrease in pH of the solution, the appearance of precipitates, or a noticeable decrease in conjugation efficiency in your experiments. A study on a similar PEGylating reagent, mPEG-aldehyde, identified the formation of smaller aldehydes like formaldehyde and acrolein as degradation products under accelerated stability conditions. This suggests that monitoring the purity and performance of the reagent over time is crucial.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no reactivity in conjugation experiments 1. Degraded stock solution: The carboxylic acid groups may have degraded due to improper storage (e.g., exposure to moisture, multiple freeze-thaw cycles). 2. Incompatible buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer can compete with the intended reaction. 3. Suboptimal reaction pH: The activation of carboxylic acids with reagents like EDC/NHS is most efficient at a pH of 4.5-7.2, while the reaction with primary amines is more efficient at pH 7-8.1. Use a fresh stock solution: Prepare a new stock solution from lyophilized powder. Ensure to aliquot and store it properly to avoid future degradation. 2. Use a non-amine-containing buffer: Switch to a buffer such as PBS (20mM sodium phosphate, 150mM NaCl; pH 7.4), carbonate/bicarbonate buffer (100mM), or borate buffer (50mM). 3. Optimize reaction pH: Adjust the pH of your reaction steps to match the optimal conditions for the coupling chemistry being used.
Precipitation observed in the stock solution upon thawing 1. Poor solubility at low temperatures: The concentration of the stock solution may be too high for the solvent, causing it to precipitate when cold. 2. Freeze-thaw induced aggregation: Repeated freeze-thaw cycles can lead to the formation of aggregates.1. Gently warm and vortex: To increase solubility, you can warm the tube to 37°C and vortex or sonicate in an ultrasonic bath for a short period. If precipitation persists, consider preparing a more dilute stock solution. 2. Aliquot solutions: Always aliquot stock solutions to minimize the number of freeze-thaw cycles.
Inconsistent experimental results 1. Inaccurate concentration of stock solution: This could be due to weighing errors or solvent evaporation. 2. Variable activity of the stock solution: The solution may be degrading over time, leading to inconsistent performance.1. Careful preparation: Ensure accurate weighing of the lyophilized powder and use calibrated pipettes for solvent addition. Store stock solutions in tightly sealed vials. 2. Use freshly prepared or properly stored aliquots: For critical experiments, use a fresh aliquot of the stock solution that has been stored under recommended conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration of Stability Key Considerations
Lyophilized Solid-20°C36 monthsKeep desiccated
Stock Solution-20°C1 monthAliquot to avoid freeze-thaw cycles
Stock Solution-80°C6 monthsAliquot and store under inert gas for long-term stability

Table 2: Stock Solution Preparation for this compound (MW: 354.35 g/mol )

Desired Concentration Volume of Solvent for 1 mg Volume of Solvent for 5 mg Volume of Solvent for 10 mg
1 mM2.8221 mL14.1103 mL28.2207 mL
5 mM0.5644 mL2.8221 mL5.6441 mL
10 mM0.2822 mL1.4110 mL2.8221 mL

This table is adapted from data provided by commercial suppliers for preparing stock solutions.

Experimental Protocols & Visualizations

General Experimental Workflow for Bioconjugation using this compound

The terminal carboxylic acids of this compound can be coupled to primary amines on a target molecule (e.g., a protein) using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of NHS (N-hydroxysuccinimide) to enhance efficiency.

G General Bioconjugation Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step peg This compound edc_nhs Add EDC and NHS in amine-free buffer (pH 4.5-7.2) peg->edc_nhs activated_peg Activated PEG-NHS Ester edc_nhs->activated_peg reaction Mix and incubate (pH 7-8) activated_peg->reaction Add to target target_protein Amine-containing Target Molecule target_protein->reaction conjugated_product PEGylated Product reaction->conjugated_product purification Purify (e.g., SEC, Dialysis) conjugated_product->purification Remove excess reagents final_product Purified Conjugate purification->final_product

Caption: A typical workflow for protein PEGylation using a carboxylated PEG linker.

PROTAC Synthesis and Protein Degradation Pathway

This compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.

G PROTAC-Mediated Protein Degradation cluster_assembly Ternary Complex Formation cluster_degradation Protein Degradation Pathway protac PROTAC (Target Binder - PEG Linker - E3 Ligase Ligand) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Ubiquitination of POI ternary->ubiquitination Induces proteasome 26S Proteasome ubiquitination->proteasome Recognition degradation POI Degradation proteasome->degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

References

Technical Support Center: Scaling Up Peg6-(CH2CO2H)2 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Peg6-(CH2CO2H)2 conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this specific PEGylation process. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound conjugation from bench scale to pilot or manufacturing scale?

A1: Scaling up this compound conjugation reactions introduces several challenges that can impact reaction efficiency, product purity, and overall yield. Key challenges include:

  • Mixing and Homogeneity: Ensuring uniform mixing of reactants in larger vessels is critical. Inadequate mixing can lead to localized high concentrations of reagents, resulting in side reactions, aggregation, and a heterogeneous product profile.[1]

  • Heat Transfer: Conjugation reactions can be exothermic. Inefficient heat dissipation in large-scale reactors can lead to temperature gradients, affecting reaction kinetics and potentially causing product degradation.

  • Reagent Addition Strategy: The rate and method of adding the activated this compound and coupling agents (like EDC/NHS) become more critical at scale to maintain optimal reaction conditions and avoid undesirable side reactions.[2]

  • Purification and Downstream Processing: The increased volume of the reaction mixture can make purification more challenging. Chromatographic methods used at the bench scale may not be linearly scalable, requiring significant process development to handle larger volumes and maintain resolution.[][4]

  • Process Control and Monitoring: Maintaining tight control over critical process parameters such as pH, temperature, and reaction time is more complex in larger systems.[1]

  • Product Heterogeneity: The formation of a mixture of different PEGylated species (mono-, di-, poly-PEGylated) and positional isomers is a common issue that is often exacerbated at larger scales.

Q2: How does the bifunctional nature of this compound impact the conjugation reaction at a larger scale?

A2: The two carboxylic acid groups in this compound can lead to intermolecular cross-linking of your target molecule (e.g., a protein with multiple available amine groups). At the higher concentrations often used in scale-up, the probability of one PEG molecule reacting with two separate protein molecules increases, leading to the formation of high molecular weight aggregates. These aggregates can be difficult to remove during purification and may impact the biological activity and immunogenicity of the final product. Careful optimization of the molar ratio of PEG to the target molecule and controlled reagent addition are crucial to minimize cross-linking.

Q3: What are the recommended starting points for optimizing the molar ratio of reactants for a scaled-up process?

A3: While the optimal molar ratio is specific to the reactants, a common starting point for optimization is a slight molar excess of the activated PEG reagent relative to the available reactive sites on the target molecule. A Design of Experiments (DoE) approach is highly recommended to systematically evaluate the impact of varying the molar ratios of this compound, the activating agents (e.g., EDC and NHS), and the target molecule. The goal is to maximize the yield of the desired PEGylated species while minimizing the formation of aggregates and unreacted starting materials.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency / Low Yield 1. Inefficient activation of carboxylic acid groups. 2. Suboptimal pH of the reaction buffer. 3. Hydrolysis of activated PEG ester. 4. Steric hindrance on the target molecule.1. Increase the molar ratio of EDC/NHS to this compound. Ensure reagents are fresh and anhydrous. 2. For amine conjugation, maintain the pH between 7.0 and 8.5 for the reaction with the activated PEG. The activation step itself is more efficient at a lower pH (4.5-6.0). 3. Add the activated PEG to the protein solution immediately after activation. Avoid preparing large stock solutions of the activated PEG. 4. Consider using a longer PEG spacer to overcome steric hindrance.
High Levels of Aggregation 1. Intermolecular cross-linking by the bifunctional PEG. 2. High local concentrations of reactants due to poor mixing. 3. Hydrophobic interactions of the payload. 4. Inappropriate buffer conditions.1. Decrease the molar ratio of PEG to the target molecule. Optimize the reaction time to favor mono-conjugation. 2. Improve mixing efficiency. Consider slower, controlled addition of the activated PEG. 3. Screen different formulation buffers to improve the solubility of the conjugate. 4. Perform buffer scouting to identify conditions that minimize aggregation.
Product Heterogeneity (Multiple PEGylated Species) 1. Multiple reactive sites on the target molecule with similar reactivity. 2. Lack of control over reaction stoichiometry and time.1. If possible, use site-specific conjugation methods. If using random conjugation, precise control over reaction conditions is key. 2. Implement a Design of Experiments (DoE) to optimize the molar ratio, reaction time, and temperature to favor the formation of the desired product. Quench the reaction at the optimal time point.
Difficulty in Purifying the Final Product 1. Similar physicochemical properties of the desired product and impurities (e.g., positional isomers, closely related PEGylated species). 2. Inefficient separation method at a larger scale.1. A multi-step purification strategy may be necessary, combining different chromatography techniques such as ion-exchange (IEX), size-exclusion (SEC), and hydrophobic interaction chromatography (HIC). 2. Develop and optimize the purification method at a smaller scale before scaling up. Consider the scalability of the chosen resin and column dimensions. SEC is effective for removing unreacted PEG and aggregates, while IEX can separate species based on the degree of PEGylation.
Inconsistent Batch-to-Batch Results 1. Poorly defined process parameters. 2. Variability in raw material quality. 3. Inadequate process monitoring.1. Clearly define and document all critical process parameters (CPPs) such as reactant concentrations, addition rates, mixing speeds, temperature, and reaction times. 2. Implement robust quality control for all incoming raw materials, including the this compound and the target molecule. 3. Utilize in-process controls (IPCs) to monitor the progress of the reaction and ensure consistency.

Experimental Protocols

Key Experiment: Activation of this compound with EDC/NHS

This protocol outlines a general procedure for the activation of the carboxylic acid groups on this compound for subsequent conjugation to primary amines on a target molecule.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Target molecule (e.g., protein) in a suitable reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mg/mL).

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation Reaction:

    • In a suitable reaction vessel, add the this compound solution.

    • Add a molar excess of EDC and NHS (e.g., 1.5 equivalents of each per carboxyl group on the PEG).

    • Stir the reaction mixture at room temperature for 15-30 minutes. The activation is most efficient at a pH between 4.5 and 7.2.

  • Conjugation Reaction:

    • Immediately after activation, add the activated PEG-NHS ester solution to the solution containing the target molecule. A typical molar excess of 20-fold PEG to protein can be a starting point for optimization.

    • The volume of the organic solvent from the PEG stock should ideally not exceed 10% of the total reaction volume.

    • Maintain the pH of the conjugation reaction between 7.0 and 8.5 to facilitate the reaction with primary amines.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours, with gentle stirring.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, SEC-HPLC).

  • Quenching:

    • Once the desired level of conjugation is achieved, quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris or glycine, to consume any unreacted PEG-NHS esters.

  • Purification:

    • Proceed immediately to purification to remove unreacted PEG, byproducts, and to separate the different PEGylated species. Size-exclusion chromatography is commonly used to remove unreacted PEG and aggregates.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_activation 2. PEG Activation cluster_conjugation 3. Conjugation cluster_purification 4. Quenching & Purification prep_peg Dissolve this compound in Anhydrous Solvent activation Mix PEG, EDC, NHS (pH 4.5-6.0) Stir for 15-30 min prep_peg->activation prep_edc_nhs Prepare Fresh EDC/NHS in Activation Buffer prep_edc_nhs->activation prep_protein Prepare Target Molecule in Reaction Buffer conjugation Add Activated PEG to Target (pH 7.0-8.5) Incubate 0.5-2 hrs prep_protein->conjugation activation->conjugation monitoring In-Process Monitoring (e.g., SEC-HPLC) conjugation->monitoring quenching Quench Reaction (e.g., Tris Buffer) conjugation->quenching monitoring->conjugation Optimize Time purification Purify Conjugate (e.g., SEC, IEX) quenching->purification

Caption: Workflow for this compound conjugation via EDC/NHS chemistry.

troubleshooting_logic cluster_yield Low Yield? cluster_aggregation High Aggregation? cluster_purity Poor Purity? start Scale-Up Issue Identified check_activation Verify Activation Efficiency (Fresh EDC/NHS, pH) start->check_activation Yes check_mixing Improve Mixing (Slower Addition Rate) start->check_mixing Yes optimize_purification Optimize Chromatography (Multi-modal Approach) start->optimize_purification Yes check_hydrolysis Minimize Activated PEG Hydrolysis (Immediate Use) check_activation->check_hydrolysis check_ratio Optimize Molar Ratios (DoE Approach) check_hydrolysis->check_ratio check_peg_ratio Reduce PEG:Target Ratio check_mixing->check_peg_ratio check_buffer Screen Buffers for Solubility check_peg_ratio->check_buffer control_reaction Tighten Reaction Control (Time, Temp, pH) optimize_purification->control_reaction

Caption: Troubleshooting logic for common scale-up challenges.

References

Technical Support Center: Purification of Biomolecules Post-Conjugation with PEG6-(CH2CO2H)2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted PEG6-(CH2CO2H)2 from experimental samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to assist in your purification workflow.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the purification process in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

This compound is a hydrophilic bifunctional crosslinker containing a six-unit polyethylene glycol (PEG) spacer terminated with two carboxylic acid groups. Its molecular weight is approximately 354.35 g/mol , and it is soluble in water and ethanol.[1] The terminal carboxylic acids react with primary amines on biomolecules, such as proteins or peptides, to form stable amide bonds. After a conjugation reaction, it is crucial to remove any unreacted or excess this compound to ensure the purity of the final conjugated biomolecule. This purity is essential for accurate downstream applications and to avoid potential interference from the free linker.

Q2: What are the primary methods for removing unreacted this compound?

The most effective methods for removing small, unreacted PEG linkers like this compound from a reaction mixture containing a much larger biomolecule are based on significant differences in molecular size and other physicochemical properties. The primary techniques include:

  • Dialysis: A membrane-based technique that separates molecules based on a molecular weight cut-off (MWCO).[1]

  • Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic radius.[]

  • Tangential Flow Filtration (TFF): A rapid membrane-based method for buffer exchange and separation of molecules by size.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as Reverse-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) can be used for high-resolution purification.[]

Q3: How do I choose the most suitable purification method for my experiment?

The selection of the optimal purification method depends on several factors, including the size and stability of your target biomolecule, the required level of purity, the sample volume, and the available laboratory equipment. The following decision-making workflow can help guide your choice.

G cluster_start cluster_decision1 cluster_decision2 cluster_methods cluster_end start Reaction Mixture (Bioconjugate + Unreacted PEG) decision1 Need for high purity and have access to chromatography equipment? start->decision1 decision2 Large Sample Volume (>10 mL)? decision1->decision2 No hplc HPLC (RP-HPLC, HIC) decision1->hplc Yes tff Tangential Flow Filtration (TFF) decision2->tff Yes sec Size Exclusion Chromatography (SEC) decision2->sec No end_product Purified Bioconjugate hplc->end_product tff->end_product dialysis Dialysis sec->dialysis Alternative for small volumes sec->end_product dialysis->end_product

A decision workflow for selecting a suitable purification method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unreacted this compound still present after purification. Dialysis: Incorrect Molecular Weight Cut-Off (MWCO) of the membrane. Insufficient dialysis time or buffer volume.For this compound (MW: ~354 Da), use a dialysis membrane with a low MWCO, such as 1-3 kDa, to ensure the linker can pass through while retaining the larger biomolecule.[1] Increase dialysis time (e.g., overnight) and use a large volume of fresh buffer with multiple changes.
SEC: Inappropriate column choice.Use a desalting column with a suitable exclusion limit for small molecules, such as a Sephadex G-25 or G-50 resin.
Low recovery of the conjugated biomolecule. Dialysis: The biomolecule is passing through the membrane. Non-specific binding to the membrane.Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. Pre-condition the membrane as per the manufacturer's instructions and consider using a membrane material known for low protein binding (e.g., regenerated cellulose).
SEC/HPLC: Non-specific binding to the column matrix. The biomolecule is precipitating on the column.Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a higher ionic strength. Check the solubility of your conjugate in the chosen buffer and adjust the pH or add solubilizing agents if necessary.
Poor separation of linker and conjugate in chromatography. SEC: The sample volume is too large for the column.For optimal resolution in SEC, the sample volume should not exceed 30% of the total column bed volume.
HPLC: Inappropriate column chemistry or gradient.Experiment with different column stationary phases (e.g., C8 instead of C18 for RP-HPLC) to alter selectivity. Optimize the elution gradient to improve the resolution between the unreacted linker and the conjugated product.

Experimental Protocols

Below are detailed methodologies for the key experiments cited for the removal of unreacted this compound.

1. Dialysis

This method is suitable for removing the small PEG linker from a significantly larger biomolecule when sample dilution is not a major concern.

  • Materials:

    • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa).

    • Dialysis buffer (e.g., Phosphate-Buffered Saline - PBS).

    • Reaction mixture containing the bioconjugate and unreacted this compound.

    • Stir plate and stir bar.

    • A large beaker or container for the dialysis.

  • Procedure:

    • Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions, which may involve boiling and extensive washing. Dialysis cassettes are often supplied ready to use.

    • Load Sample: Carefully load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.

    • Dialysis Setup: Place the sealed dialysis tubing or cassette into a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume).

    • Stirring: Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing, which facilitates efficient diffusion.

    • Perform Dialysis: Conduct the dialysis at a low temperature (e.g., 4°C) for several hours or overnight to maintain the stability of the biomolecule.

    • Buffer Exchange: For efficient removal of the unreacted PEG linker, change the dialysis buffer at least two to three times.

    • Sample Recovery: Once the dialysis is complete, carefully remove the tubing or cassette from the buffer and recover the purified bioconjugate.

2. Size Exclusion Chromatography (SEC)

This is a rapid and effective method for separating molecules based on their size. It is particularly useful for removing small molecules like this compound from larger proteins.

  • Materials:

    • Desalting column (e.g., packed with Sephadex G-25 or G-50 resin).

    • Equilibration/running buffer (e.g., PBS).

    • Reaction mixture.

    • Fraction collection tubes.

  • Procedure:

    • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This step removes any storage solutions and ensures the column is properly conditioned for the separation.

    • Sample Application: Carefully apply the reaction mixture to the top of the column. For optimal separation, the sample volume should be a small fraction of the total column volume.

    • Elution: Begin the elution with the running buffer. The larger bioconjugate will travel faster through the column and elute first, while the smaller, unreacted this compound will enter the pores of the resin and elute later.

    • Fraction Collection: Collect fractions as the sample elutes from the column.

    • Analysis: Analyze the collected fractions (e.g., by UV-Vis spectrophotometry at 280 nm for proteins) to identify the fractions containing the purified bioconjugate.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the recommended purification techniques.

Purification Technique Parameter Recommended Value/Range Notes
Dialysis Molecular Weight Cut-Off (MWCO)1 - 3 kDaShould be at least 10-20 times smaller than the molecular weight of the biomolecule to ensure its retention.
Buffer to Sample Volume Ratio≥ 100:1A larger buffer volume will result in more efficient removal of the small linker.
Size Exclusion Chromatography (SEC) Resin TypeSephadex G-25, G-50, or equivalentThe choice of resin depends on the size of the biomolecule being purified.
Sample Volume< 30% of total column volumeSmaller sample volumes generally lead to better resolution.
Tangential Flow Filtration (TFF) Membrane MWCO3-5 times smaller than the biomoleculeThis ensures high retention of the target molecule while allowing the small PEG linker to pass through.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the purification of a biomolecule after conjugation with this compound.

G cluster_start cluster_purification cluster_process cluster_analysis cluster_end start Bioconjugation Reaction (Biomolecule + this compound) purification Select Purification Method (Dialysis, SEC, TFF, or HPLC) start->purification dialysis Dialysis (Low MWCO Membrane) purification->dialysis Large size difference, small volume sec Size Exclusion Chromatography (Desalting Column) purification->sec Rapid removal needed tff Tangential Flow Filtration (Diafiltration) purification->tff Large volume analysis Analyze Fractions/ Purified Sample (e.g., UV-Vis, SDS-PAGE) dialysis->analysis sec->analysis tff->analysis end_product Pure Bioconjugate analysis->end_product

A generalized workflow for the purification process.

References

Validation & Comparative

A Comparative Guide to Dicarboxylic Acid PEG Linkers: A Focus on PEG4, PEG6, and PEG8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable linker is a critical determinant of success in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of these complex molecules.[1][2][3][4] This guide provides an objective comparison of three discrete, homobifunctional dicarboxylic acid PEG linkers: PEG4-(CH2CO2H)2, Peg6-(CH2CO2H)2, and PEG8-(CH2CO2H)2. The information presented, supported by experimental data, is intended to aid in the rational design of next-generation therapeutics.

The Impact of PEG Linker Length on Bioconjugate Properties

The length of the PEG chain in a linker can significantly influence the physicochemical and biological properties of the resulting conjugate.[5] A key advantage of PEG linkers is their hydrophilicity, which can help to mitigate aggregation issues associated with hydrophobic drugs or proteins. Generally, as the PEG chain length increases, so does the hydrophilicity and the hydrodynamic radius of the conjugate. This can lead to reduced renal clearance and a longer plasma half-life. However, there is a potential trade-off, as longer linkers may sometimes lead to decreased in vitro potency due to steric hindrance.

Quantitative Data Comparison

The following tables summarize the key physicochemical properties of the linkers and the impact of PEG linker length on the pharmacokinetic and in vitro cytotoxicity of bioconjugates, based on data synthesized from multiple studies.

Table 1: Physicochemical Properties of Dicarboxylic Acid PEG Linkers

PropertyPEG4-(CH2CO2H)2This compoundPEG8-(CH2CO2H)2
Molecular Weight ( g/mol ) 266.24354.35442.46
Number of PEG units 468
Spacer Arm Length (Å) ~17.7~25.1~32.5
Solubility High in aqueous mediaHigh in aqueous mediaHigh in aqueous media
Functional Groups Two terminal carboxylic acidsTwo terminal carboxylic acidsTwo terminal carboxylic acids
Reactivity Reacts with primary amines via amide bond formationReacts with primary amines via amide bond formationReacts with primary amines via amide bond formation

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

Linker LengthClearance Rate (mL/day/kg)Area Under the Curve (AUC) (µg·h/mL)Reference
PEG4 1605,600
PEG8 2809,800

Note: Data is synthesized from a study on PEGylated glucuronide-MMAE linkers. While not specific to dicarboxylic acid linkers, it demonstrates the general trend of reduced clearance and increased exposure with longer PEG chains, plateauing around PEG8.

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity

Targeting MoietyCell LineLinkerIC50 (ng/mL)Fold Change vs. No PEGReference
Anti-CD30 mAb Karpas-299No PEG~101.0
Anti-CD30 mAb Karpas-299PEG4~101.0
Anti-CD30 mAb Karpas-299PEG8~101.0
Affibody NCI-N87No PEG-1.0
Affibody NCI-N874 kDa PEG-6.5-fold decrease in cytotoxicity

Note: The impact of PEG linker length on in vitro cytotoxicity can be context-dependent. In some cases, as with certain monoclonal antibodies, it has a negligible effect. In other instances, such as with smaller targeting moieties like affibodies, longer PEG chains can lead to a significant reduction in potency.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Protein Conjugation with Dicarboxylic Acid PEG Linkers via EDC/NHS Chemistry

This protocol describes the conjugation of a dicarboxylic acid PEG linker to primary amine groups on a protein, such as lysine residues, through the formation of stable amide bonds.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • HOOC-PEGn-COOH (n=4, 6, or 8)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.5

  • Coupling Buffer: 0.1 M PBS or borate buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Coupling Buffer.

  • PEG Linker Activation:

    • Dissolve the HOOC-PEGn-COOH linker in the Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups.

  • Conjugation:

    • Immediately add the activated PEG linker solution to the protein solution. A molar ratio of PEG linker to protein of 10:1 to 50:1 is a common starting point and should be optimized.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.

  • Purification: Purify the conjugate from excess reagents and unconjugated linker using size-exclusion chromatography.

  • Characterization:

    • Determine the degree of PEGylation using techniques such as SDS-PAGE, SEC, and mass spectrometry.

    • Assess the purity and aggregation state of the conjugate by SEC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a bioconjugate.

Materials:

  • Target cancer cell line

  • Control (antigen-negative) cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Bioconjugates (with PEG4, PEG6, and PEG8 linkers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the bioconjugates in cell culture medium and add them to the cells. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each conjugate.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and biological pathways.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation protein Protein/Antibody conjugation Conjugation protein->conjugation peg4 PEG4-(CH2CO2H)2 activation EDC/NHS Activation peg4->activation peg6 This compound peg6->activation peg8 PEG8-(CH2CO2H)2 peg8->activation activation->conjugation purification Purification (SEC) conjugation->purification sds_page SDS-PAGE purification->sds_page sec SEC-HPLC purification->sec mass_spec Mass Spectrometry purification->mass_spec in_vitro In Vitro Cytotoxicity purification->in_vitro pk_study Pharmacokinetic Study purification->pk_study

Caption: Experimental workflow for comparing bioconjugates with different PEG linkers.

adc_moa cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment adc Antibody-Drug Conjugate (with PEG Linker) binding Binding adc->binding 1. Targeting antigen Tumor Cell Antigen antigen->binding internalization Internalization (Endocytosis) binding->internalization 2. Internalization lysosome Lysosome internalization->lysosome 3. Trafficking drug_release Drug Release lysosome->drug_release 4. Payload Release cytotoxicity Cell Death (Apoptosis) drug_release->cytotoxicity 5. Cytotoxicity

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

Conclusion

The choice between PEG4, PEG6, and PEG8 dicarboxylic acid linkers requires a careful balance of competing factors. While longer PEG chains, such as PEG8, can enhance the pharmacokinetic properties of a bioconjugate, this may come at the cost of reduced in vitro potency, particularly for smaller targeting scaffolds. This compound, with its intermediate length, offers a potential compromise and has found utility in applications such as PROTACs. Ultimately, the optimal linker length is application-dependent and must be determined empirically through a systematic evaluation of the resulting bioconjugates. The protocols and comparative data provided in this guide offer a framework for conducting such studies, enabling researchers to rationally design more effective and safer therapeutics.

References

A Head-to-Head Comparison: PEG6-(CH2CO2H)2 Non-Cleavable Linkers Versus Cleavable Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical design element in the development of targeted drug delivery systems such as antibody-drug conjugates (ADCs). The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the stability, efficacy, and safety of the conjugate. This guide provides an objective, data-driven comparison between a hydrophilic, non-cleavable linker component, PEG6-(CH2CO2H)2, and various classes of cleavable linkers.

The fundamental difference between these two approaches lies in their drug release mechanisms. Non-cleavable linkers, like those incorporating this compound, rely on the complete lysosomal degradation of the targeting antibody to release the payload.[1] In contrast, cleavable linkers are designed to release the drug in response to specific triggers in the tumor microenvironment or within the cancer cell, such as changes in pH, redox potential, or the presence of specific enzymes.[2] This distinction has significant implications for the conjugate's pharmacokinetic profile, therapeutic window, and overall performance.[1]

Mechanism of Action: Stability vs. Targeted Release

This compound Non-Cleavable Linkers: These linkers form a stable covalent bond between the drug and the antibody. The polyethylene glycol (PEG) component enhances the hydrophilicity and solubility of the ADC, which can be advantageous when working with hydrophobic payloads.[3] The release of the cytotoxic agent is contingent upon the internalization of the ADC and the subsequent proteolytic degradation of the antibody backbone within the lysosome. This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[1] The inherent stability of this linkage in systemic circulation is a key advantage, potentially leading to a wider therapeutic window and reduced off-target toxicity.

Cleavable Linkers: This category encompasses a variety of linkers with distinct release mechanisms:

  • Hydrazone Linkers: These are acid-sensitive linkers designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) compared to the bloodstream.

  • Peptide Linkers: Often containing dipeptide sequences like valine-citrulline (Val-Cit), these linkers are substrates for lysosomal proteases such as cathepsin B, which are frequently overexpressed in tumor cells.

  • β-Glucuronide Linkers: These are cleaved by the enzyme β-glucuronidase, which is present in the lysosomes of tumor cells.

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.

Quantitative Performance Data

The following tables summarize key quantitative data from comparative studies on the performance of non-cleavable PEGylated linkers and various cleavable linkers.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

ADCLinker TypePayloadCell LineIC50 (nM)Reference
C16 Site A-PEG6-C2-MMADNon-cleavable (PEGylated)MMADBxPC30.3
Sulfatase-cleavable ADCCleavable (Sulfatase)-HER2+ cells0.061 and 0.111
Non-cleavable ADCNon-cleavable-HER2+ cells0.609
Val-Ala ADCCleavable (Peptide)-HER2+ cells0.092
Trastuzumab-β-galactosidase-MMAECleavable (β-galactosidase)MMAE-0.0088
Trastuzumab-Val-Cit-MMAECleavable (Peptide)MMAE-0.0143
Kadcyla® (T-DM1)Non-cleavable (Thioether)DM1-0.033
Anti-EpCAM-PEG4Mal-DM1Cleavable (PEGylated)DM1HCT-15More potent than SMCC-linked
Anti-EpCAM-SMCC-DM1Non-cleavable (Thioether)DM1HCT-15Less potent than PEG4Mal-linked

Note: Lower IC50 values indicate higher potency. Direct comparison across different studies should be made with caution due to variations in experimental conditions.

Table 2: Comparative In Vivo Efficacy in Xenograft Models

ADCLinker TypePayloadXenograft ModelDoseTumor Growth InhibitionReference
Site A-PEG6-C2-Aur3377Non-cleavable (PEGylated)Aur3377BxPC310 mg/kg (single dose)High
Site I-PEG6-C2-MMADNon-cleavable (PEGylated)MMADBxPC310 mg/kg (single dose)High
Site A-PEG6-C2-MMADNon-cleavable (PEGylated)MMADBxPC310 mg/kg (single dose)Reduced efficacy due to instability
Trastuzumab-SPP-DM1Cleavable (Disulfide)DM1JIMT-115 mg/kgSimilar to T-DM1
T-DM1Non-cleavable (Thioether)DM1JIMT-115 mg/kgSimilar to T-SPP-DM1
Trastuzumab-DXd (Enhertu®)Cleavable (Peptide)DXdNCI-N8710 mg/kgHigh
T-DM1Non-cleavable (Thioether)DM1NCI-N8710 mg/kgModerate

Table 3: Comparative Plasma Stability

ADC Linker TypePayloadStability in Human PlasmaKey FindingsReference
Non-cleavable (Thioether)DM1Generally highIncreased plasma stability compared to many cleavable linkers.
Cleavable (Val-Cit)MMAEVariableCan be prone to premature drug release depending on conjugation site.
Cleavable (Sulfatase)-High (t1/2 > 7 days in mouse plasma)More stable than Val-Ala and Val-Cit linkers in mouse plasma.
Cleavable (Val-Ala/Val-Cit)-Low (hydrolyzed within 1h in mouse plasma)Susceptible to premature cleavage in mouse plasma.
Cleavable (Silyl ether)MMAEHigh (t1/2 > 7 days in human plasma)More stable than traditional hydrazone and carbonate linkers.
Cleavable (Hydrazone)-Low (t1/2 = 2 days in human plasma)Prone to hydrolysis in plasma.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cell culture by 50% (IC50).

Protocol Outline:

  • Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates at an optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Treat the cells with the different concentrations of the test articles.

  • Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a non-linear regression curve fit.

Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.

Protocol Outline:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Collection: At each time point, aliquot the plasma sample and store at -80°C.

  • Analysis of Intact ADC:

    • Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.

  • Analysis of Released Payload:

    • Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).

    • Analyze the supernatant containing the free payload by LC-MS/MS.

  • Data Analysis: Quantify the amount of intact ADC or released payload over time to determine the stability of the linker.

In Vivo Efficacy Study (Xenograft Model)

This study assesses the anti-tumor activity of an ADC in a living organism.

Protocol Outline:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-cleavable ADC, cleavable ADC).

  • ADC Administration: Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy.

Visualizing the Mechanisms and Workflows

Cleavable_vs_NonCleavable cluster_0 This compound Non-Cleavable Linker Pathway cluster_1 Cleavable Linker Pathway NC_ADC ADC in Circulation (Stable) NC_Internalization Internalization into Target Cell NC_ADC->NC_Internalization Binding to Antigen NC_Lysosome Lysosomal Trafficking NC_Internalization->NC_Lysosome NC_Degradation Antibody Degradation NC_Lysosome->NC_Degradation Proteases NC_Release Payload-Linker-AA Complex Release NC_Degradation->NC_Release NC_Action Intracellular Action NC_Release->NC_Action C_ADC ADC in Circulation (Stable) C_Internalization Internalization into Target Cell C_ADC->C_Internalization Binding to Antigen C_Trigger Encounter Trigger (e.g., Low pH, Enzymes) C_Internalization->C_Trigger C_Cleavage Linker Cleavage C_Trigger->C_Cleavage C_Release Payload Release C_Cleavage->C_Release C_Action Intracellular Action C_Release->C_Action C_Bystander Bystander Effect (Antigen-Negative Cells) C_Release->C_Bystander If Payload is Membrane-Permeable

Caption: Mechanisms of drug release for non-cleavable and cleavable linkers.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies Start ADC Synthesis & Characterization InVitro In Vitro Evaluation Start->InVitro InVivo In Vivo Evaluation InVitro->InVivo Cytotoxicity Cytotoxicity Assay (IC50) Stability Plasma Stability Assay Cleavage Linker Cleavage Assay Analysis Data Analysis & Comparison InVivo->Analysis Efficacy Xenograft Efficacy Study PK Pharmacokinetics (PK) Study

Caption: General experimental workflow for comparing ADC linkers.

Conclusion

The decision between a this compound-based non-cleavable linker and a cleavable linker is a critical juncture in the design of targeted drug delivery systems. Non-cleavable PEGylated linkers offer the significant advantage of enhanced plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicities. However, their efficacy is strictly dependent on the internalization and degradation of the antibody, and they typically lack a bystander effect.

Cleavable linkers, on the other hand, provide the versatility of triggered drug release and the potential for a potent bystander effect, which can be crucial for treating heterogeneous tumors. This often comes with the trade-off of potentially lower plasma stability and a narrower therapeutic window.

Ultimately, the optimal choice is context-dependent and requires a thorough evaluation of the target antigen's biology, the payload's properties, and the desired therapeutic outcome. The experimental data and protocols provided in this guide serve as a foundation for making an informed, data-driven decision in the development of next-generation targeted therapies.

References

The Strategic Role of PEG6-(CH2CO2H)2 in PROTAC Design: A Comparative Guide for E3 Ligase Targeting

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] The linker, far from being a passive spacer, plays a critical role in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5] This guide provides a comparative analysis of the efficacy of PROTACs incorporating a Peg6-(CH2CO2H)2 linker moiety, with a focus on its performance when targeting different E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).

The this compound linker is a polyethylene glycol (PEG)-based structure characterized by its hydrophilicity and flexibility. Its symmetric nature, with terminal carboxylic acid groups, allows for versatile conjugation to both the warhead and the E3 ligase ligand. The inclusion of a PEG linker in a PROTAC can enhance aqueous solubility and cell permeability, properties that are often challenging for these high molecular weight molecules. However, the choice of E3 ligase in conjunction with a specific linker can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

Comparative Performance of Linkers in PROTACs

While direct head-to-head comparisons of this compound-containing PROTACs targeting the same POI but different E3 ligases are not extensively documented, we can infer performance characteristics from studies comparing flexible PEG-based linkers with more rigid alkyl-based linkers across the two most utilized E3 ligases, CRBN and VHL. The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical evaluation.

Below is a summary of the general performance characteristics of PROTACs with different linker types and their engagement with CRBN and VHL E3 ligases for the degradation of the well-studied target, Bromodomain-containing protein 4 (BRD4).

Linker TypeE3 Ligase RecruitedTarget ProteinPROTAC ExampleDC50 (Degradation)Dmax (Degradation)Cell LineKey Observations
PEG-based CRBNBRD4dBET1pM range>90%MV-4-11, MOLM-13PEG linkers can support high potency.
Alkyl-based VHLBRD4MZ1Low nM range>90%HeLaAlkyl linkers can also be highly effective.
PEG-based VHLBRD4Not specifiedPotent>90%Not specifiedPEG linkers are viable for VHL-based PROTACs.
Alkyl-based CRBNBRD4PROTAC 1< 1 nM>90%Burkitt's lymphoma (BL) cellsDemonstrates high potency with alkyl linkers for CRBN.

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.

Signaling Pathways and Experimental Workflows

The efficacy of a PROTAC is underpinned by its ability to induce the formation of a stable ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The following diagrams illustrate the general mechanism of action and a typical experimental workflow for evaluating PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with Peg6 linker) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) PROTAC->E3_Ligase recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome targeted to E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Ubiquitination->POI tags POI Degradation POI Degradation Proteasome->Degradation results in Ub Ubiquitin Ub->Ubiquitination

PROTAC-mediated protein degradation pathway.

Experimental_Workflow start PROTAC Synthesis (with Peg6 linker) cell_culture Cell Culture & PROTAC Treatment start->cell_culture ubiquitination_assay In Vitro Ubiquitination Assay start->ubiquitination_assay spr_itc Biophysical Assays (SPR/ITC for Ternary Complex) start->spr_itc lysis Cell Lysis & Protein Quantification cell_culture->lysis western_blot Western Blot Analysis (Degradation Assay) lysis->western_blot data_analysis Data Analysis (DC50, Dmax, Kd) western_blot->data_analysis ubiquitination_assay->data_analysis spr_itc->data_analysis end Efficacy & MoA Determination data_analysis->end

Workflow for PROTAC efficacy evaluation.

Experimental Protocols

To rigorously assess the efficacy of a this compound-containing PROTAC, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.

1. Cell Seeding and Treatment:

  • Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 16-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the POI overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the chemiluminescent signal using an imaging system.

4. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the POI band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to facilitate the ubiquitination of the target protein.

1. Reaction Setup:

  • Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., purified VHL-ElonginB-ElonginC or DDB1-CRBN), the purified POI, and biotinylated ubiquitin in ubiquitination buffer.

  • Add the PROTAC at various concentrations or a vehicle control.

2. Ubiquitination Reaction:

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

3. Detection of Ubiquitination:

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with streptavidin-HRP to detect biotinylated ubiquitin.

  • Alternatively, probe with an antibody specific to the POI to visualize the appearance of higher molecular weight ubiquitinated species.

4. Data Analysis:

  • Analyze the intensity of the bands corresponding to polyubiquitinated POI.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the kinetics and affinity of binding events, including the formation of the ternary complex.

1. Immobilization of E3 Ligase:

  • Immobilize a purified and tagged E3 ligase (e.g., His-tagged VHL complex) onto an SPR sensor chip.

2. Binary Interaction Analysis:

  • Flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.

  • In a separate experiment, determine the binary KD between the PROTAC and the POI.

3. Ternary Interaction Analysis:

  • Prepare solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

  • Flow these solutions over the immobilized E3 ligase.

  • The resulting sensorgrams will provide the kinetic parameters for the formation of the ternary complex.

4. Data Analysis and Cooperativity:

  • Fit the sensorgram data to appropriate binding models to determine the on-rates (ka), off-rates (kd), and dissociation constants (KD) for both binary and ternary interactions.

  • Calculate the cooperativity factor (α), which indicates how the binding of one component influences the binding of the other.

Conclusion

The this compound linker offers favorable physicochemical properties for PROTAC development, including enhanced solubility and permeability. Its flexibility can accommodate the formation of productive ternary complexes with various E3 ligases and target proteins. However, the optimal choice of E3 ligase to pair with a this compound-based PROTAC is highly context-dependent and requires empirical validation through rigorous experimental evaluation. The protocols outlined in this guide provide a framework for researchers to systematically assess the efficacy of their PROTACs, enabling the rational design of potent and selective protein degraders. By carefully considering the interplay between the linker and the E3 ligase, the full therapeutic potential of targeted protein degradation can be realized.

References

A Comparative Guide to the Characterization of Peg6-(CH2CO2H)2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bifunctional polyethylene glycol (PEG) linkers such as Peg6-(CH2CO2H)2 (3,6,9,12,15,18-Hexaoxaeicosanedioic acid) is critical for ensuring the quality, efficacy, and reproducibility of novel therapeutics and bioconjugates. This guide provides an objective comparison of mass spectrometry with other analytical techniques for the characterization of this discrete PEG conjugate, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

The characterization of this compound, a homogenous compound with a defined molecular weight of 354.35 g/mol and the molecular formula C14H26O10, can be accomplished using several analytical methods. Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are primary techniques for confirming identity, purity, and structural integrity.

ParameterMass Spectrometry (ESI/MALDI)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight Confirmation, Purity AssessmentStructural Elucidation, Purity AssessmentPurity Assessment, Quantification
Sample Requirement Low (µg to ng)High (mg)Low (µg)
Resolution High (Isotopic Resolution Possible)Atomic LevelMolecular Level
Quantitative Accuracy Semi-quantitative to QuantitativeHighly QuantitativeHighly Quantitative
Throughput HighLow to MediumHigh
Structural Information Limited to Fragmentation DataDetailed ConnectivityIndirect (Retention Time)

Mass Spectrometry for this compound Characterization

Mass spectrometry is a powerful tool for the direct confirmation of the molecular weight of this compound. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like PEG-diacids from a liquid phase. When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, ESI-MS provides highly accurate mass measurements, which are invaluable for confirming the elemental composition.

Expected ESI-MS Data for this compound:

Ion SpeciesCalculated m/z
[M+H]+355.1599
[M+Na]+377.1418
[M+K]+393.1158
[M-H]-353.1453

Note: The observed ions and their relative intensities can vary depending on the solvent system and instrument settings.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is another soft ionization technique that is particularly useful for analyzing polymers. It typically produces singly charged ions, which simplifies spectral interpretation.

Expected MALDI-TOF MS Data for this compound:

Ion SpeciesCalculated m/z
[M+Na]+377.14
[M+K]+393.12

Note: Sodium and potassium adducts are common in MALDI analysis of PEGs.

Comparison with Alternative Characterization Methods

While mass spectrometry excels at providing molecular weight information, other techniques offer complementary data for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a definitive method for the structural confirmation of this compound. It provides information about the chemical environment of each proton in the molecule, allowing for the verification of the repeating ethylene glycol units and the terminal carboxylic acid groups. A certificate of analysis for this compound confirms that its ¹H NMR spectrum is consistent with its structure. Quantitative NMR (qNMR) can also be employed for highly accurate purity assessments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound. Since PEG-diacids lack a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often used. When coupled with mass spectrometry (LC-MS), HPLC can separate impurities from the main compound and provide molecular weight information for each component.

Experimental Protocols

Protocol 1: ESI-MS Analysis of this compound
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent system.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 100-1000

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the peaks corresponding to the expected protonated and adducted species of this compound.

Protocol 2: ¹H NMR Analysis of this compound
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.

  • Data Processing and Analysis: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and assign them to the corresponding protons in the this compound structure. The large signal from the ethylene glycol protons should be clearly distinguishable from the protons adjacent to the carboxylic acid groups.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Interpretation start Start with this compound Sample dissolve Dissolve in appropriate solvent (e.g., ACN/Water for MS, D2O for NMR) start->dissolve lc_ms LC-MS Analysis dissolve->lc_ms maldi MALDI-TOF MS Analysis dissolve->maldi nmr NMR Analysis dissolve->nmr ms_data Mass Spectrum Analysis: - Confirm Molecular Weight - Identify Adducts - Assess Purity lc_ms->ms_data maldi->ms_data nmr_data NMR Spectrum Analysis: - Confirm Structure - Assign Protons - Assess Purity nmr->nmr_data end Comprehensive Characterization Report ms_data->end nmr_data->end

Caption: Experimental workflow for the characterization of this compound.

comparison_logic cluster_technique Analytical Technique cluster_info Primary Information Obtained ms Mass Spectrometry (ESI/MALDI) mw Molecular Weight and Purity ms->mw nmr NMR Spectroscopy structure Detailed Molecular Structure nmr->structure hplc HPLC (ELSD/CAD) purity_quant Purity and Quantification hplc->purity_quant mw->structure Limited Structural Info structure->mw Confirms MW purity_quant->mw Separates by MW

Caption: Logical relationship between analytical techniques and information obtained.

Navigating the Structural Maze: A Comparative Guide to the NMR Analysis of Peg6-(CH2CO2H)2 and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the world of polyethylene glycol (PEG) linkers, a thorough understanding of their structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of the NMR analysis of Peg6-(CH2CO2H)2 (3,6,9,12,15,18-Hexaoxaeicosanedioic acid) and its derivatives, supported by experimental data and protocols, and benchmarked against alternative analytical methods.

The Power of NMR in PEG Analysis

NMR spectroscopy offers an unparalleled, non-destructive window into the molecular structure of PEG derivatives. Both ¹H and ¹³C NMR are instrumental in confirming the identity, purity, and structural integrity of these versatile molecules. Key information such as the length of the ethylene glycol chain, the nature of the end-groups, and the presence of impurities can be readily elucidated.

A critical aspect in the ¹H NMR analysis of high molecular weight PEGs is the consideration of ¹³C satellite peaks. These peaks arise from the 1.1% natural abundance of the ¹³C isotope and can have integrations comparable to the terminal group protons, potentially leading to erroneous interpretations if not correctly assigned[1].

Deciphering the Spectra: this compound

While specific, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in the literature, we can predict the expected chemical shifts based on the analysis of similar PEG-dicarboxylic acid structures and general principles of NMR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by a prominent singlet or a complex multiplet for the ethylene glycol backbone protons and distinct signals for the methylene protons adjacent to the carboxylic acid groups.

  • -O-CH₂-CH₂-O- (PEG backbone): A strong signal, typically observed around 3.6 ppm. Due to the repeating nature of the ethylene oxide units, this signal is often a singlet or a narrowly dispersed multiplet.

  • -O-CH₂-COOH (Methylene adjacent to carboxyl): These protons are in a more electron-withdrawing environment compared to the backbone protons and are therefore expected to appear downfield, likely in the range of 4.1-4.3 ppm as a singlet.

  • -COOH (Carboxylic acid proton): This proton is acidic and its chemical shift is highly dependent on the solvent and concentration. It typically appears as a broad singlet at a chemical shift greater than 10 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. For this compound, we anticipate the following signals:

  • -O-CH₂-CH₂-O- (PEG backbone): The carbons of the repeating ethylene glycol units are in a similar chemical environment and are expected to resonate around 70 ppm.

  • -O-CH₂-COOH (Methylene adjacent to carboxyl): This carbon is deshielded by the adjacent oxygen and carboxylic acid group, and its signal is anticipated to be in the range of 68-72 ppm.

  • -COOH (Carboxyl carbon): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear significantly downfield, typically in the region of 170-180 ppm.

Comparative Analysis: NMR of this compound Derivatives

Modification of the terminal carboxylic acid groups in this compound to form derivatives such as esters or amides leads to predictable changes in the NMR spectra.

Derivative TypeKey Functional GroupExpected ¹H NMR Shift ChangesExpected ¹³C NMR Shift Changes
Methyl Ester -COOCH₃Appearance of a new singlet around 3.7 ppm for the methyl protons.Shift of the carbonyl carbon signal slightly upfield compared to the carboxylic acid.
Ethyl Ester -COOCH₂CH₃Appearance of a quartet around 4.2 ppm (methylene) and a triplet around 1.3 ppm (methyl).Shift of the carbonyl carbon signal slightly upfield.
Amide -CONH₂Appearance of broad signals for the amide protons, typically between 5-8 ppm.Shift of the carbonyl carbon signal to a slightly different position compared to the acid.

Experimental Corner: Protocols for NMR Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of the PEG derivative.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). DMSO-d₆ can be particularly useful for resolving hydroxyl or carboxylic acid protons[2].

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Relaxation Delay: A delay of at least 5 times the longest T₁ is recommended for accurate integration, especially when comparing signals from the polymer backbone and end groups.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Standard proton-decoupled experiment.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • Relaxation Delay: A sufficient relaxation delay is crucial for quantitative analysis.

Beyond NMR: A Multi-faceted Approach to Characterization

While NMR is a powerful tool, a comprehensive characterization of this compound and its derivatives often involves complementary techniques.

Alternative Analytical Techniques:

TechniqueInformation ProvidedAdvantagesLimitations
MALDI-TOF Mass Spectrometry Provides information on the molecular weight distribution and confirms the mass of the parent molecule and its derivatives.[3][4][5]High sensitivity, ability to analyze polydisperse samples.May not provide detailed structural information about the end groups.
FTIR Spectroscopy Confirms the presence of key functional groups such as C=O (carboxylic acid/ester), O-H (carboxylic acid), and C-O-C (PEG backbone). The C=O stretch for the carboxylic acid is typically observed around 1760 cm⁻¹.Fast and simple analysis, provides a fingerprint of the molecule.Does not provide detailed structural connectivity information.
Size Exclusion Chromatography (SEC) Determines the molecular weight distribution and purity of the polymer.Provides information on polydispersity.May not be sensitive to small changes in the end groups.

Visualizing the Workflow

To streamline the analytical process, a logical workflow is essential.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound or Derivative purification Purification synthesis->purification nmr NMR Analysis (1H & 13C) purification->nmr maldi MALDI-TOF MS purification->maldi ftir FTIR Spectroscopy purification->ftir sec SEC purification->sec data_analysis Data Interpretation & Structural Confirmation nmr->data_analysis maldi->data_analysis ftir->data_analysis sec->data_analysis comparison Comparison with Alternative Techniques data_analysis->comparison

Caption: Experimental workflow for the analysis of this compound.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on a clear understanding of the relationships between molecular structure and the resulting signals.

logical_relationships cluster_nmr NMR Spectroscopy cluster_other_techniques Other Techniques structure Molecular Structure (this compound) h_nmr 1H NMR - Chemical Shift - Integration - Multiplicity structure->h_nmr Proton Environments c_nmr 13C NMR - Chemical Shift structure->c_nmr Carbon Environments maldi MALDI-TOF MS - Molecular Weight structure->maldi Molecular Mass ftir FTIR - Functional Groups structure->ftir Vibrational Modes structural_confirmation Structural Confirmation h_nmr->structural_confirmation c_nmr->structural_confirmation maldi->structural_confirmation ftir->structural_confirmation

Caption: Logical flow from molecular structure to spectroscopic data.

References

In Vitro Efficacy of Peg6-(CH2CO2H)2-type Linkers in Homo-PROTACs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vitro validation of the activity of conjugates utilizing a PEG-based dicarboxylic acid linker, exemplified by the potent Homo-PROTAC, CM11. The data presented herein demonstrates the efficacy of this linker in inducing the self-degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key mechanism for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the performance of such conjugates against relevant controls.

Comparative Analysis of In Vitro Activity

The in vitro activity of the VHL-targeting Homo-PROTAC CM11, which incorporates a PEG-based linker, was compared against its parent VHL ligand (VH032) and a stereoisomeric negative control (CMP 98). CM11 demonstrated a significant increase in cellular activity, effectively inducing the degradation of the long isoform of VHL (pVHL30).

CompoundDescriptionTargetIn Vitro Activity (DC50)Key Findings
CM11 Homo-PROTAC composed of two VHL ligands joined by a PEG5 linker.pVHL30 (long isoform of VHL)< 100 nMPotent and rapid self-degradation of VHL in various cell lines. Dimerizes pVHL30 with high avidity.
VH032 Parent VHL ligand.VHL> 1000-fold less active than CM11Lacks the degradation-inducing activity of the bivalent conjugate.
CMP 98 Stereoisomeric negative control for CM11.VHLInactiveHighlights the stereospecificity of the induced degradation.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to validate the activity of the Peg6-(CH2CO2H)2-type conjugate, CM11.

Cell Culture and Treatment
  • Cell Lines: Human cervical carcinoma (HeLa), renal cell carcinoma (786-O), and osteosarcoma (U2OS) cell lines were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells were seeded in appropriate well plates and allowed to adhere overnight. Stock solutions of CM11, VH032, and CMP 98 in DMSO were diluted to the desired concentrations in culture medium and added to the cells for the indicated time points.

Western Blotting for Protein Degradation
  • Objective: To quantify the degradation of VHL protein levels following treatment with the conjugate.

  • Procedure:

    • After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Total protein concentration was determined using a BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane was incubated overnight at 4°C with a primary antibody specific for VHL. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

    • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Isothermal Titration Calorimetry (ITC) for Binding Affinity
  • Objective: To determine the binding affinity and stoichiometry of the conjugate to the VHL protein.

  • Procedure:

    • Recombinant VHL protein was purified and dialyzed against the ITC buffer.

    • The CM11 compound was dissolved in the same buffer.

    • The ITC experiment was performed by titrating the compound into the protein solution in the calorimeter cell.

    • The heat changes upon binding were measured to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway and the experimental workflow for validating the activity of the this compound-type conjugate.

G cluster_pathway VHL Self-Degradation Pathway VHL1 VHL E3 Ligase Ternary Ternary Complex (VHL-PROTAC-VHL) VHL1->Ternary VHL2 VHL E3 Ligase VHL2->Ternary PROTAC This compound Conjugate (CM11) PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb E1, E2 Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation VHL Degradation Proteasome->Degradation

Caption: VHL Self-Degradation Pathway Induced by a Homo-PROTAC.

G cluster_workflow In Vitro Validation Workflow start Cell Seeding treatment Treatment with Conjugate/Controls start->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-VHL) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

A Comparative Guide to Animal Models for Efficacy Testing of PEGylated Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an appropriate animal model is a cornerstone of preclinical drug development. This is particularly true for evaluating the efficacy of drugs utilizing polyethylene glycol (PEG) linkers, such as those based on a Peg6-(CH2CO2H)2 scaffold. PEGylation, the process of attaching PEG chains to a molecule, is a widely used technique to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. It can improve drug solubility, increase circulation half-life, and reduce immunogenicity. This guide provides a comparative overview of common animal models used to test the efficacy of PEGylated drugs, supported by experimental data and detailed protocols.

Overview of Relevant Animal Models

The choice of an animal model for testing PEGylated drugs is largely dictated by the therapeutic area of interest. Given that PEGylation is frequently employed in oncology, this guide will focus on cancer models. However, the principles discussed are applicable to other disease areas, such as autoimmune and inflammatory conditions.[1]

Table 1: Comparison of Common Animal Models for Efficacy Testing of PEGylated Drugs in Oncology

Animal ModelKey CharacteristicsAdvantagesDisadvantagesTypical Application for PEGylated Drugs
Mouse Models
Nude (Athymic) MiceT-cell deficient, allowing for the engraftment of human tumor cells (xenografts).Well-established, widely available, relatively low cost.[2]Lack of a fully functional immune system may not accurately reflect the tumor microenvironment in humans.[3]Standard for initial efficacy screening of PEGylated chemotherapeutics against human cancer cell lines.[4]
SCID (Severe Combined Immunodeficiency) MiceDeficient in both T and B cells, allowing for more robust engraftment of human tissues, including patient-derived xenografts (PDXs).[3]Higher engraftment success rate for a wider range of human tumors compared to nude mice.More susceptible to infections, requiring stricter housing conditions.Efficacy testing of PEGylated drugs on patient-derived tumors, which better recapitulate the heterogeneity of human cancers.
NOD/SCID MiceSCID mice with a NOD (non-obese diabetic) background, which have reduced natural killer (NK) cell function.Even higher engraftment rates for human hematopoietic and solid tumors.Similar disadvantages to SCID mice, with increased fragility.Testing PEGylated therapies against hematological malignancies and difficult-to-engraft solid tumors.
Syngeneic ModelsImmunocompetent mice are implanted with mouse-derived tumor cells.Intact immune system allows for the study of interactions between the PEGylated drug, the tumor, and the host immune response.Mouse tumors may not fully represent the complexity of human cancers.Evaluating the immunomodulatory effects of PEGylated drugs and combination therapies with immunotherapies.
Rat Models
Nude RatsSimilar to nude mice but larger, allowing for more extensive blood sampling and surgical manipulations.Larger size facilitates pharmacokinetic studies and allows for the implantation of larger tumors.Higher cost and slower breeding rates compared to mice.Pharmacokinetic/pharmacodynamic (PK/PD) modeling of PEGylated drugs where serial blood sampling is required.
Non-Rodent Models
RabbitsLarger size, different metabolic profile compared to rodents.Useful for toxicology and pharmacokinetic studies due to larger blood volumes.High cost, ethical considerations, and fewer available disease models.Primarily used for preclinical safety and pharmacokinetic assessments of PEGylated biologics.
Non-Human Primates (NHPs)Closest physiological and genetic similarity to humans.Highly predictive of human pharmacokinetics and immune responses.Significant ethical concerns, very high cost, and specialized housing and handling requirements.Reserved for late-stage preclinical testing of PEGylated biologics to confirm safety and pharmacokinetics before human trials.

Experimental Protocols for Efficacy Assessment

The following protocols outline standard procedures for evaluating the efficacy of a PEGylated drug in a mouse xenograft model, a commonly used system for preclinical cancer research.

  • Cell Culture : Human cancer cells (e.g., C26 colon carcinoma) are cultured in appropriate media and conditions until they reach the desired number for implantation.

  • Animal Preparation : 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.

  • Tumor Implantation : A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring : Tumors are allowed to grow until they reach a palpable size (e.g., 70-200 mm³). Tumor volume is measured 2-3 times per week using digital calipers. The tumor volume can be calculated using the modified ellipsoid formula: Volume = 1/2 (Length × Width²) .

  • Randomization : Once tumors reach the desired average volume, mice are randomly assigned to treatment and control groups (typically 8-10 mice per group).

  • Preparation of Formulation : The PEGylated drug and the non-PEGylated counterpart (or vehicle control) are formulated in a suitable sterile vehicle (e.g., phosphate-buffered saline).

  • Route of Administration : For many PEGylated drugs, intravenous (IV) injection via the lateral tail vein is a common route to ensure systemic delivery. The maximum bolus injection volume in mice is typically 5 ml/kg.

  • Dosing Schedule : The dosing schedule will depend on the pharmacokinetic profile of the drug. A common schedule might be a single injection or multiple injections over a period of several weeks. For example, a PEGylated liposomal doxorubicin formulation might be administered as a single 6 mg/kg intraperitoneal injection.

  • Tumor Volume Measurement : Tumor size is measured regularly throughout the study. The primary efficacy endpoint is often the inhibition of tumor growth in the treated groups compared to the control group.

  • Body Weight Monitoring : Animal body weight is monitored as an indicator of systemic toxicity. Significant weight loss may necessitate a dose reduction or cessation of treatment.

  • Survival Analysis : In some studies, animals are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size) to assess the impact of the treatment on overall survival.

  • Endpoint Analysis : At the end of the study, animals are euthanized, and tumors are excised for further analysis.

    • Histopathology : Tumors are fixed in formalin, embedded in paraffin, and sectioned for staining (e.g., Hematoxylin and Eosin) to assess tumor morphology, necrosis, and other pathological changes.

    • Immunohistochemistry (IHC) : Specific markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3) can be stained to investigate the mechanism of action of the drug.

    • Biomarker Analysis : Blood samples can be collected to measure relevant biomarkers, such as cytokines, using techniques like ELISA.

Quantitative Data Presentation

The efficacy of a PEGylated drug is often compared to its non-PEGylated form and a vehicle control. The following table provides an example of how such data can be summarized.

Table 2: Efficacy of PEGylated Doxorubicin (PLD) vs. Doxorubicin in a C26 Colon Carcinoma Mouse Model

Treatment Group (n=10)Dose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SDTumor Growth Inhibition (%)Mean Survival (Days)
Vehicle Control-1540 ± 210025
Doxorubicin5890 ± 15042.235
PEGylated Doxorubicin (PLD)5350 ± 9577.3>60*

*Data is hypothetical and compiled for illustrative purposes based on typical outcomes from preclinical studies.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological signaling pathways.

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment cell_culture 1. Tumor Cell Culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization into Treatment Groups monitoring->randomization treatment 5. Drug Administration (IV Injection) randomization->treatment tumor_measurement 6. Tumor & Body Weight Measurement treatment->tumor_measurement endpoint 7. Endpoint Analysis tumor_measurement->endpoint histopathology Histopathology endpoint->histopathology biomarkers Biomarker Analysis endpoint->biomarkers

Caption: Workflow for a preclinical in vivo efficacy study.

Many PEGylated anticancer drugs, such as doxorubicin, induce cell death through apoptosis. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death.

G chemo PEGylated Chemotherapy (e.g., Doxorubicin) dna_damage DNA Damage chemo->dna_damage Induces p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome Binds to cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis Executes

Caption: Intrinsic pathway of apoptosis induced by chemotherapy.

References

Unlocking Enhanced Bioconjugates: A Guide to the Homobifunctional Linker Peg6-(CH2CO2H)2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is a critical juncture in the design of effective bioconjugates. Among the diverse array of available options, the homobifunctional linker Peg6-(CH2CO2H)2 has emerged as a versatile and advantageous tool. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data and detailed protocols to inform the development of next-generation protein-protein conjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics.

The core advantages of this compound stem from its unique architecture: a discrete six-unit polyethylene glycol (PEG) chain flanked by two terminal carboxylic acid groups. This structure imparts a favorable balance of hydrophilicity, spacer length, and reactive handles, leading to bioconjugates with improved properties. The hydrophilic PEG backbone enhances the solubility of the resulting conjugate, a crucial feature when working with hydrophobic drugs or proteins prone to aggregation.[1][2] The defined length of the PEG6 chain provides a precise and consistent spacer arm, minimizing steric hindrance between conjugated molecules and preserving their biological activity.[3] The terminal carboxylic acid groups offer a straightforward route for conjugation to primary amines on biomolecules through the formation of stable amide bonds, typically achieved via carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5]

Comparative Analysis: this compound vs. Alternative Homobifunctional Linkers

The performance of a bioconjugate is intrinsically linked to the choice of its linker. The following tables provide a comparative overview of this compound against other dicarboxylic acid PEG linkers of varying lengths and a common non-PEG homobifunctional linker, Dithiobis(succinimidyl propionate) (DSP). The data presented is a synthesis of findings from multiple preclinical studies and serves to illustrate general trends.

Table 1: Comparison of Homobifunctional Dicarboxylic Acid PEG Linkers

FeatureHOOC-PEG2-COOHHOOC-PEG6-COOHHOOC-PEG12-COOH
Spacer Arm Length (Å) ~16~30~51
Hydrophilicity ModerateHighVery High
Conjugate Solubility GoodExcellentExcellent
Potential for Steric Hindrance HigherModerateLower
In Vitro Cytotoxicity of ADC HighHigh to ModerateModerate to Low
In Vivo Half-life of Conjugate ShorterModerateLonger
Potential for Immunogenicity LowLowLow

Note: The impact on in vitro cytotoxicity and in vivo half-life can be payload and target-dependent. Longer PEG chains can sometimes reduce potency due to steric hindrance but increase circulation time.

Table 2: Comparison of this compound with a Non-PEG Homobifunctional Linker

FeatureThis compoundDithiobis(succinimidyl propionate) (DSP)
Reactive Groups Carboxylic Acids (require activation)NHS Esters (amine-reactive)
Spacer Arm Length (Å) ~3012.0
Cleavability Non-cleavableCleavable (disulfide bond)
Hydrophilicity HighLow
Conjugate Solubility Enhances solubilityMay decrease solubility
Reaction Chemistry Two-step (activation and conjugation)One-step (direct reaction with amines)
Applications Stable conjugates, ADCs, protein crosslinkingReversible crosslinking, identifying protein interactions

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. The following protocols provide a framework for the activation of this compound and its conjugation to a protein, as well as a general method for assessing the in vitro cytotoxicity of an antibody-drug conjugate.

Protocol 1: Activation of this compound and Conjugation to a Protein (e.g., Antibody)

This protocol describes a two-step process for conjugating a protein containing primary amines (e.g., lysine residues) with this compound.

Materials:

  • This compound

  • Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add the EDC stock solution to the this compound solution, followed by the NHS (or Sulfo-NHS) stock solution. A typical molar ratio is 1:2:2 (Linker:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), it must be exchanged to PBS.

  • Conjugation:

    • Immediately after activation, add the activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized for the specific application (e.g., starting with a 10-fold molar excess of linker).

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary. The reaction of the NHS-activated linker with primary amines is most efficient at this pH range.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization:

    • Determine the concentration of the final conjugate using a protein assay (e.g., BCA or A280).

    • Characterize the conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and size-exclusion chromatography (SEC) to assess for aggregation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

This protocol outlines a method to evaluate the potency of an antibody-drug conjugate (ADC) prepared with a this compound linker on a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC with this compound linker

  • Control antibody (unconjugated)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated control antibody in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plate for 72-96 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Visualizing Workflows and Concepts

Diagrams can effectively illustrate complex processes and relationships. The following visualizations, created using the DOT language, depict the experimental workflow for protein conjugation and the influence of the PEG linker on ADC properties.

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein cluster_purification Purification & Characterization Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->ActivatedLinker Conjugate Protein-Linker Conjugate ActivatedLinker->Conjugate Protein Protein-NH2 Protein->Conjugate 2h RT or O/N 4°C Purification Desalting Column Conjugate->Purification Analysis SDS-PAGE / SEC Purification->Analysis

Caption: Experimental workflow for protein conjugation using this compound.

Caption: Influence of PEG linker length on key ADC properties.

References

A Comparative Guide to the Biocompatibility of PEG6-(CH2CO2H)2 Modified Surfaces for Biomedical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal surface chemistry for biomaterials is a critical step in ensuring device biocompatibility and therapeutic success. This guide provides a detailed comparison of PEG6-(CH2CO2H)2 modified surfaces with two leading alternatives: zwitterionic polymers and poly(2-oxazoline)s. The following sections present quantitative data on key biocompatibility markers, detailed experimental protocols for their assessment, and visual representations of experimental workflows and relevant biological pathways.

Executive Summary

The biocompatibility of a material is largely dictated by its interaction with biological systems at the nano-interface. Unwanted protein adsorption can trigger a cascade of adverse events, including cell adhesion, inflammation, and reduced device efficacy. Surface modification with hydrophilic polymers is a widely adopted strategy to mitigate these effects. This guide focuses on the performance of this compound, a polyethylene glycol derivative with terminal carboxylic acid groups, and compares it to zwitterionic polymers, such as poly(sulfobetaine methacrylate) (pSBMA) and poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC), and poly(2-oxazoline)s, specifically poly(2-ethyl-2-oxazoline) (PEtOx).

Performance Comparison: this compound vs. Alternatives

The choice of surface modification can significantly impact protein adsorption, cell adhesion, and the subsequent inflammatory response. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Protein Adsorption on Modified Surfaces

Surface ModificationProteinAdsorbed Mass (ng/cm²)Measurement Technique
Carboxyl-terminated PEG Fibrinogen~10-fold increase vs. -OH PEG[1]Surface Plasmon Resonance
AlbuminIncreased vs. neutral PEG[2]N/A
Zwitterionic (pSBMA) Fibrinogen< 0.3[3]Surface Plasmon Resonance
LysozymeMinimal adsorption[4]Ellipsometry
Zwitterionic (pMPC) FibrinogenUltralow fouling[5]Surface Plasmon Resonance
Plasma ProteinsSignificantly reducedN/A
Poly(2-ethyl-2-oxazoline) (PEtOx) Serum ProteinsExtremely low, similar to PEGAsymmetrical Flow Field-Flow Fractionation
Full Human Serum< 2 (for PMOXA)Optical Waveguide Lightmode Spectroscopy

Table 2: Cell Adhesion on Modified Surfaces

Surface ModificationCell TypeAdhesion LevelObservation
PEG-modified FibroblastsSignificantly reducedSmall, round cells sparsely scattered.
MacrophagesAdhered similarly to controlAdhesion did not correlate with inflammation.
Zwitterionic (pSBMA) S. epidermidis92% reduction vs. glassShort-term adhesion.
P. aeruginosa96% reduction vs. glassShort-term adhesion.
Zwitterionic (pMPC) MacrophagesReduced by 50% vs. unmodifiedImproved biocompatibility.
FibroblastsReduced by 40% vs. unmodifiedCircumvented undesired cell responses.
Poly(2-oxazoline) FibroblastsAdhesion and proliferation observedThermoresponsive detachment possible.

Table 3: Inflammatory Response to Modified Surfaces

Surface ModificationCell TypeKey MarkersOutcome
Carboxyl-terminated Surfaces MacrophagesAnti-inflammatory markersPromoted anti-inflammatory responses.
PEG-modified MacrophagesTNF-α, IL-1βProinflammatory response.
Zwitterionic (pMPC) M1 MacrophagesIL-1β, IL-6, TNF-α, Nitric OxideSignificantly reduced release of proinflammatory cytokines.
Poly(2-ethyl-2-oxazoline) (PEtOx) MacrophagesN/AReduced non-specific cellular uptake.
Dendrocytes, MacrophagesIncreased association (in liver)Suggests greater propensity to interact with immune components.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility. The following are protocols for the key experiments cited in this guide.

Protein Adsorption Measurement using Quartz Crystal Microbalance (QCM)

This protocol outlines the general procedure for quantifying protein adsorption on a modified surface.

Materials:

  • QCM instrument with sensor crystals

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Protein solution (e.g., Fibrinogen, Albumin) at a defined concentration in PBS

  • Syringes and tubing for fluid handling

Procedure:

  • Mount the surface-modified QCM sensor in the measurement cell.

  • Establish a stable baseline by flowing PBS over the sensor surface until the frequency and dissipation signals are constant.

  • Inject a known volume and concentration of the protein solution into the cell.

  • Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface.

  • Continue monitoring until the signals reach a plateau, indicating saturation of the surface.

  • Calculate the adsorbed mass per unit area using the Sauerbrey equation for rigid films, or more complex viscoelastic modeling if significant changes in dissipation are observed.

  • Rinse with PBS to remove loosely bound protein and determine the irreversibly adsorbed mass.

Cell Adhesion Assessment by Immunofluorescence Staining

This protocol describes how to visualize and quantify cell adhesion on different surfaces.

Materials:

  • Surface-modified substrates (e.g., coverslips)

  • Cell culture medium and cells (e.g., fibroblasts, macrophages)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., Bovine Serum Albumin or normal goat serum in PBS)

  • Primary antibody against a cytoskeletal protein (e.g., anti-vinculin, anti-paxillin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells onto the surface-modified substrates and incubate for a predetermined time (e.g., 24 hours).

  • Gently wash the substrates with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 5-10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI in the dark for 1 hour at room temperature.

  • Wash three times with PBS.

  • Mount the substrates on microscope slides using antifade mounting medium.

  • Image the stained cells using a fluorescence microscope.

  • Quantify cell adhesion by counting the number of adherent cells per unit area from multiple random fields of view.

Macrophage Inflammatory Response Evaluation by ELISA

This protocol details the measurement of pro-inflammatory cytokines secreted by macrophages cultured on biomaterial surfaces.

Materials:

  • Surface-modified substrates in a multi-well plate format

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium

  • Lipopolysaccharide (LPS) for stimulation (optional)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Plate reader

Procedure:

  • Seed macrophages onto the surface-modified substrates and a tissue culture plastic control.

  • Incubate for a specified period (e.g., 24 hours).

  • For stimulated conditions, add LPS to the culture medium and incubate for a further period (e.g., 4-24 hours).

  • Collect the cell culture supernatant from each well.

  • Perform the ELISA for the target cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

  • Briefly, this involves adding the supernatant to antibody-coated wells, followed by a series of incubation and washing steps with detection antibodies and a substrate solution.

  • Measure the absorbance using a plate reader at the appropriate wavelength.

  • Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve.

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex processes. The following are Graphviz (DOT language) scripts to generate diagrams for the experimental workflows and a key signaling pathway.

Experimental Workflow for Biocompatibility Assessment

experimental_workflow cluster_prep Surface Preparation cluster_assays Biocompatibility Assays cluster_analysis Data Analysis & Comparison start Start: Select Substrate mod_peg Modify with This compound start->mod_peg mod_zwit Modify with Zwitterionic Polymer start->mod_zwit mod_pox Modify with Poly(2-oxazoline) start->mod_pox protein_adsorption Protein Adsorption (QCM) mod_peg->protein_adsorption cell_adhesion Cell Adhesion (Immunofluorescence) mod_peg->cell_adhesion inflammatory_response Inflammatory Response (ELISA) mod_peg->inflammatory_response mod_zwit->protein_adsorption mod_zwit->cell_adhesion mod_zwit->inflammatory_response mod_pox->protein_adsorption mod_pox->cell_adhesion mod_pox->inflammatory_response analyze_protein Quantify Adsorbed Protein Mass protein_adsorption->analyze_protein analyze_cell Quantify Adherent Cell Number cell_adhesion->analyze_cell analyze_inflammation Quantify Cytokine Concentration inflammatory_response->analyze_inflammation compare Compare Performance analyze_protein->compare analyze_cell->compare analyze_inflammation->compare

Caption: Workflow for assessing the biocompatibility of modified surfaces.

Macrophage Activation Signaling Pathway

macrophage_signaling cluster_surface Biomaterial Surface cluster_extracellular Extracellular cluster_membrane Macrophage Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response biomaterial Modified Surface protein Protein Adsorption biomaterial->protein receptor Integrin/Toll-like Receptors protein->receptor Binding pi3k_akt PI3K/Akt receptor->pi3k_akt nfkb NF-κB receptor->nfkb jak_stat JAK/STAT receptor->jak_stat m2 M2 Polarization (Anti-inflammatory) pi3k_akt->m2 m1 M1 Polarization (Pro-inflammatory) nfkb->m1 jak_stat->m1 jak_stat->m2 cytokines_pro TNF-α, IL-6, IL-1β m1->cytokines_pro cytokines_anti IL-10, TGF-β m2->cytokines_anti

References

A Researcher's Guide to Quantitative Protein Labeling: A Comparative Analysis of Peg6-(CH2CO2H)2 and Alternative Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and quantitative labeling of proteins is a cornerstone of modern molecular analysis. The choice of labeling reagent is critical, influencing not only the efficiency and specificity of conjugation but also the ultimate performance of the labeled protein in downstream applications. This guide provides an objective comparison of protein labeling with Peg6-(CH2CO2H)2, a homobifunctional NHS ester with a discrete hexa-ethylene glycol (PEG) spacer, against a landscape of alternative labeling strategies. We present a synthesis of available data, detailed experimental protocols, and visual workflows to empower informed decisions in your research.

At a Glance: Comparing Protein Labeling Chemistries

The selection of a protein labeling strategy is dictated by the target protein's characteristics, the desired degree of labeling, and the intended application. N-hydroxysuccinimide (NHS) esters, such as this compound, are a popular choice for their ability to efficiently react with primary amines. However, a range of other chemistries offer distinct advantages in terms of specificity and bioorthogonality.

FeatureNHS Ester Chemistry (e.g., this compound)Maleimide ChemistryClick Chemistry (Copper-catalyzed or Strain-promoted)
Target Functional Group Primary amines (-NH2) on lysine residues and the N-terminus.[1]Thiol groups (-SH) on cysteine residues.[1]Bioorthogonal handles (e.g., azides and alkynes) introduced into the protein.[1]
Reaction pH 7.0 - 9.0 (optimal ~8.5).[2][3]6.5 - 7.54.0 - 7.0 (Copper-catalyzed); Physiological pH (Strain-promoted)
Reaction Speed 30 minutes to a few hours at room temperature.Fast, typically complete within 1-2 hours at room temperature.Very fast, often complete in minutes.
Bond Formed Stable amide bond.Stable thioether bond.Stable triazole ring.
Specificity Can lead to heterogeneous labeling due to multiple lysine residues.High specificity for often less abundant cysteine residues.Extremely high specificity due to the bioorthogonal nature of the reaction.
Key Advantage Well-established, simple one-step reaction.Site-specific labeling on native or engineered cysteines.Highly specific and efficient, allowing for multi-step labeling strategies.
Potential Drawback Potential for protein inactivation due to labeling of critical lysine residues; hydrolysis of the NHS ester is a competing reaction.Requires a free thiol, which may necessitate reduction of disulfide bonds.Requires introduction of a bioorthogonal handle, which can be a multi-step process.

The Impact of the PEG Linker: A Focus on Peg6

The hexa-ethylene glycol (PEG6) spacer in this compound is not merely a linker; it imparts specific properties to the labeled protein. The length of the PEG chain is a critical parameter that can significantly influence the characteristics of the resulting conjugate.

Advantages of PEGylation:

  • Increased Hydrodynamic Radius: Longer PEG chains increase the effective size of the protein, which can lead to reduced renal clearance and a longer circulation half-life in vivo.

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG linker can improve the solubility and stability of the conjugated protein.

  • Reduced Immunogenicity: The PEG chain can create a steric shield, potentially decreasing the immunogenicity of the protein.

Considerations for PEG Linker Length:

The optimal PEG linker length is application-dependent. While longer PEG chains offer benefits in terms of in vivo circulation, shorter linkers may be preferable in situations where minimal steric hindrance is desired, such as in certain immunoassays or when studying protein-protein interactions. The Peg6 linker in this compound represents a mid-range length, offering a balance between these properties.

Quantitative Analysis of Protein Labeling: Experimental Protocols

To objectively compare different labeling reagents, it is essential to quantify the extent of labeling, often referred to as the Degree of Labeling (DOL) or stoichiometry. Below are detailed protocols for a typical NHS ester labeling reaction and the subsequent determination of the DOL.

Experimental Protocol: Protein Labeling with an NHS Ester (e.g., this compound)

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0).

  • NHS-ester labeling reagent (e.g., this compound).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., gel filtration or dialysis cassette).

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration that is 10-20 times higher than the desired final reaction concentration.

  • Labeling Reaction: Add the NHS ester stock solution to the protein solution. A molar excess of the NHS ester to the protein (typically 10- to 50-fold) is used. Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted labeling reagent using a gel filtration column or by dialysis.

Experimental Protocol: Determination of the Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically if the labeling reagent contains a chromophore.

Procedure:

  • Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the label.

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the label at 280 nm:

    Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • A280 = Absorbance of the labeled protein at 280 nm.

    • Amax = Absorbance of the labeled protein at the λmax of the label.

    • CF = Correction factor (A280 of the free label / Amax of the free label).

    • ε_protein = Molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    DOL = Amax / (ε_label × Protein Concentration (M))

    • ε_label = Molar extinction coefficient of the labeling reagent at its λmax.

For non-chromophoric labels like this compound, the DOL can be determined using mass spectrometry by comparing the mass of the labeled protein to the unlabeled protein.

Visualizing the Workflow and Comparisons

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification & Analysis Protein_Solution Protein in Amine-Free Buffer Mix Mix Protein and NHS-Ester Protein_Solution->Mix NHS_Ester_Stock Prepare NHS-Ester Stock Solution NHS_Ester_Stock->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Labeled Protein Quench->Purify Analyze Determine DOL Purify->Analyze

A typical workflow for protein labeling with an NHS ester.

G cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide Chemistry cluster_click Click Chemistry Protein_Lys Protein-Lys(NH2) Amide_Bond Protein-Lys(NH-CO-R) Protein_Lys->Amide_Bond pH 7.0-9.0 NHS_Ester R-NHS NHS_Ester->Amide_Bond Protein_Cys Protein-Cys(SH) Thioether_Bond Protein-Cys(S-R) Protein_Cys->Thioether_Bond pH 6.5-7.5 Maleimide R-Maleimide Maleimide->Thioether_Bond Protein_Azide Protein-Azide Triazole_Linkage Protein-Triazole-Probe Protein_Azide->Triazole_Linkage Cu(I) or Strain Alkyne_Probe Alkyne-Probe Alkyne_Probe->Triazole_Linkage

Comparison of reaction mechanisms for common protein labeling chemistries.

G cluster_protein cluster_short Short PEG Linker (e.g., PEG2) cluster_medium Medium PEG Linker (e.g., PEG6) cluster_long Long PEG Linker (e.g., PEG24) Protein Protein Short_Label Label Protein->Short_Label Medium_Label Label Protein->Medium_Label Long_Label Label Protein->Long_Label l1 Less steric hindrance Higher receptor access l2 Balanced properties l3 Increased half-life Improved solubility

Conceptual illustration of the effect of PEG linker length.

Conclusion

The quantitative analysis of protein labeling is a multifaceted process where the choice of reagent plays a pivotal role. This compound, as an NHS-activated PEG linker, offers a reliable and straightforward method for protein modification, providing a balance of hydrophilicity and linker length. However, for applications demanding higher specificity or bioorthogonality, alternative chemistries such as maleimide-based conjugation or click chemistry present compelling advantages. By understanding the underlying principles of these methods and employing rigorous quantitative analysis, researchers can select the optimal labeling strategy to advance their scientific goals.

References

A Comparative Guide to PEG6-(CH2CO2H)2 and Non-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall stability, solubility, pharmacokinetics, and efficacy of the final product. While polyethylene glycol (PEG) linkers have been the industry standard for decades, concerns about immunogenicity and non-biodegradability have led to the exploration of alternative linker technologies.[1] This guide provides an objective comparison of a specific PEG linker, PEG6-(CH2CO2H)2, with prominent non-PEG alternatives, namely polysarcosine and polypeptide linkers, supported by experimental data.

This compound Linker: Properties and Applications

This compound is a hydrophilic, discrete PEG (dPEG®) linker characterized by a chain of six ethylene glycol units flanked by two terminal carboxylic acid groups.[2] This structure imparts several advantageous properties for bioconjugation. The PEG spacer enhances the aqueous solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[3] The terminal carboxylic acids can be activated (e.g., using EDC and NHS) to react with primary amines on biomolecules, such as the lysine residues on antibodies, to form stable amide bonds.[2]

The key benefits of using PEG linkers like this compound include:

  • Improved Solubility and Stability : The hydrophilic nature of the PEG chain can prevent aggregation and improve the stability of the bioconjugate in biological fluids.[]

  • Enhanced Pharmacokinetics : PEGylation can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer circulation half-life.

  • Reduced Immunogenicity : The PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.

However, a significant drawback of PEG linkers is the potential for the induction of anti-PEG antibodies, which can lead to accelerated clearance of the bioconjugate and reduced efficacy.

Non-PEG Linkers: Emerging Alternatives

To address the limitations of PEG, researchers have developed several non-PEG linkers. This guide focuses on two promising alternatives: polysarcosine and polypeptide linkers.

Polysarcosine (PSar) Linkers:

Polysarcosine is a polypeptoid, a polymer of N-methylated glycine. It is considered a "stealth" polymer, similar to PEG, due to its high hydrophilicity and ability to reduce non-specific protein adsorption. Key advantages of PSar linkers include:

  • Low Immunogenicity : PSar is considered non-immunogenic and does not appear to elicit a specific antibody response.

  • Biodegradability : Unlike PEG, polysarcosine can be broken down into natural metabolites, avoiding long-term accumulation.

  • Improved Stability and Pharmacokinetics : Studies have shown that PSar-conjugated ADCs can exhibit slower clearance rates and longer half-lives compared to equivalent PEG-linked conjugates.

Polypeptide Linkers:

Polypeptide linkers are composed of sequences of naturally occurring amino acids. These linkers offer a high degree of tunability, allowing for precise control over length, flexibility, and cleavability. Advantages of polypeptide linkers include:

  • Biodegradability : They are readily degraded by endogenous proteases into natural amino acids.

  • Low Immunogenicity : The use of naturally occurring amino acids generally results in low immunogenicity.

  • Tunable Properties : The amino acid sequence can be engineered to achieve specific conformations and cleavage sites for controlled drug release.

Quantitative Data Comparison

The following tables summarize quantitative data from studies comparing the performance of PEG and non-PEG linkers in bioconjugates.

Table 1: In Vivo Pharmacokinetics of PEG vs. Non-PEG Linkers

Linker TypeBioconjugateAnimal ModelHalf-life (t½)Clearance RateReference
No PEGAffibody-Drug ConjugateMouse19.6 minutes-
4 kDa PEGAffibody-Drug ConjugateMouse49 minutes (2.5-fold increase)-
10 kDa PEGAffibody-Drug ConjugateMouse219.5 minutes (11.2-fold increase)-
PEG12Antibody-Drug Conjugate (DAR 8)Mouse-47.3 mL/day/kg
PSar12Antibody-Drug Conjugate (DAR 8)Mouse-38.9 mL/day/kg
Non-PEGylatedNanoparticlesRat-Higher clearance
PEGylatedNanoparticlesRat-Lower clearance (0.23 ± 0.01 %ID/g 1h p.i.)

Table 2: In Vitro Cytotoxicity of ADCs with PEG vs. Non-PEG Linkers

Linker TypeCell LineIC50Reference
No PEG (HM)NCI-N87 (HER2-positive)Lower IC50 (higher cytotoxicity)
4 kDa PEG (HP4KM)NCI-N87 (HER2-positive)4.5-fold higher IC50
10 kDa PEG (HP10KM)NCI-N87 (HER2-positive)22-fold higher IC50
PEG-IFNDaudi cells136 pg/mL
PSar-IFNDaudi cells80 pg/mL

Experimental Protocols

Protocol 1: Bioconjugation of an Antibody with this compound

This protocol describes the conjugation of this compound to an antibody via its primary amine groups.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a non-amine containing buffer like PBS.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions.

    • In a reaction vessel, add the this compound solution.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS for each carboxylic acid group on the PEG linker.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated PEG linker.

  • Conjugation:

    • Slowly add the activated PEG linker solution to the antibody solution. A 10- to 20-fold molar excess of the activated linker over the antibody is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-activated PEG.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated antibody using a desalting column to remove excess linker and other small molecules.

Protocol 2: Bioconjugation using a Polysarcosine (PSar) Linker

This protocol provides a general workflow for conjugating a PSar linker to a protein.

Materials:

  • Protein with a unique cysteine residue

  • Thioester-capped PSar

  • Tris-HCl buffer

  • Desalting column

  • FPLC system with an ion-exchange column (e.g., Mono S)

Procedure:

  • Protein Preparation: Prepare the cysteine-containing protein in Tris-HCl buffer to a concentration of approximately 5 mg/mL.

  • Conjugation:

    • Add the thioester-capped PSar powder to the protein solution (e.g., a 3-fold molar excess).

    • Incubate the mixture at room temperature for approximately 8 hours.

  • Purification:

    • Dilute the reaction mixture and pass it through a desalting column to remove small molecular weight impurities.

    • Further purify the conjugate using an FPLC system with a suitable ion-exchange column.

Visualizations

chemical_structures cluster_peg This compound cluster_psar Polysarcosine (PSar) Linker cluster_polypeptide Polypeptide Linker peg HOOC-CH2-(OCH2CH2)6-O-CH2-COOH psar R1-[N(CH3)CH2CO]n-R2 polypeptide R1-(Amino Acid)n-R2

Chemical structures of PEG, PSar, and polypeptide linkers.

bioconjugation_workflow Biomolecule Biomolecule (e.g., Antibody) Conjugation1 Conjugation Step 1 Biomolecule->Conjugation1 Linker Linker (PEG or Non-PEG) Activation Linker Activation Linker->Activation Payload Payload (e.g., Drug) Conjugation2 Conjugation Step 2 Payload->Conjugation2 Activation->Conjugation1 Intermediate Biomolecule-Linker Conjugation1->Intermediate Intermediate->Conjugation2 Purification Purification Conjugation2->Purification Characterization Characterization Purification->Characterization Final_Product Final Bioconjugate Characterization->Final_Product

A general workflow for the bioconjugation process.

adc_signaling_pathway ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Binding Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Lysosome Lysosome Internalization->Lysosome 3. Drug_Release Drug Release Lysosome->Drug_Release 4. Drug Free Drug Drug_Release->Drug Cellular_Target Cellular Target (e.g., DNA, Microtubules) Drug->Cellular_Target 5. Apoptosis Apoptosis (Cell Death) Cellular_Target->Apoptosis 6.

Mechanism of action for a typical antibody-drug conjugate.

Conclusion

The choice between this compound and non-PEG linkers for bioconjugation is highly dependent on the specific application and desired properties of the final product. PEG linkers offer well-established benefits in terms of solubility and pharmacokinetics. However, the potential for immunogenicity is a significant concern. Non-PEG alternatives like polysarcosine and polypeptides are gaining traction due to their low immunogenicity and biodegradability. Polysarcosine, in particular, has demonstrated comparable or even superior performance to PEG in some preclinical studies. As the field of bioconjugation continues to evolve, these alternative linkers are poised to play an increasingly important role in the development of next-generation therapeutics.

References

A Researcher's Guide to Confirming Amide Bond Formation Post-Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful formation of an amide bond is a critical step in bioconjugation. This guide provides a comprehensive comparison of key analytical techniques to confirm this pivotal chemical linkage, complete with experimental data, detailed protocols, and visual workflows to ensure confidence in your conjugation outcomes.

The creation of stable bioconjugates, such as antibody-drug conjugates (ADCs), relies on the robust formation of an amide bond between a protein and a payload. Verifying the successful creation of this bond is not merely a qualitative check but a quantitative necessity to ensure the efficacy, safety, and batch-to-batch consistency of the final product. This guide compares four widely used analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Techniques

Each method offers distinct advantages and is suited for different stages of the confirmation process, from initial reaction monitoring to in-depth structural characterization. The choice of technique will depend on the specific requirements of the analysis, including the nature of the bioconjugate, the desired level of detail, and the available instrumentation.

Technique Principle Key Advantages Key Limitations Typical Application
FTIR Spectroscopy Measures the absorption of infrared light by specific molecular vibrations. Amide bond formation is confirmed by the appearance of characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands.[1]Fast, non-destructive, provides clear functional group information, and is suitable for real-time reaction monitoring.[1]Can be difficult for quantitative analysis, and overlapping peaks can complicate interpretation in complex mixtures. Lower sensitivity compared to MS.Rapid, qualitative confirmation of amide bond formation and monitoring reaction kinetics.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei. The formation of an amide bond leads to characteristic chemical shifts of protons near the new linkage.Provides detailed structural information, including the connectivity of atoms. Can be used for quantitative analysis.Slower analysis time, requires a larger sample amount, and more expensive instrumentation. May have lower sensitivity for large proteins.Detailed structural confirmation and quantification of conjugation efficiency.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. Successful conjugation is confirmed by the detection of the expected molecular weight of the bioconjugate.Highly sensitive, provides accurate molecular weight, and can identify byproducts. Can be used to determine drug-to-antibody ratios (DARs).[2]Does not directly provide information about the specific functional groups formed. Can be destructive depending on the ionization method.Accurate mass confirmation of the final conjugate and determination of conjugation heterogeneity (e.g., DAR).
HPLC Separates molecules based on their physicochemical properties (e.g., hydrophobicity, charge). The formation of the conjugate is observed as a new peak with a different retention time from the starting materials.Excellent for monitoring reaction progress by separating reactants, products, and byproducts. Can be used for quantitative analysis of reaction yield and purity.Does not provide structural information on its own and requires method development.Monitoring reaction conversion, determining purity of the conjugate, and quantifying yield.

Detailed Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the direct detection of the amide functional group. The key spectral changes to monitor are the disappearance of the broad O-H stretching band of the carboxylic acid (typically 2500-3300 cm⁻¹) and the appearance of the Amide I (C=O stretch, ~1630-1680 cm⁻¹) and Amide II (N-H bend, ~1510-1580 cm⁻¹) bands.

Experimental Protocol:

  • Sample Preparation:

    • Acquire background spectra of the clean, empty sample holder (e.g., ATR crystal).

    • Acquire spectra of the starting materials (carboxylic acid-containing molecule and amine-containing biomolecule) individually. Lyophilized powders or concentrated solutions can be used.

    • For reaction monitoring, withdraw a small aliquot of the reaction mixture at various time points.

  • Data Acquisition:

    • Place a small amount of the sample onto the ATR crystal or into a suitable IR cell.

    • Collect the spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The typical spectral range for amide bond analysis is 4000-600 cm⁻¹.

  • Data Analysis:

    • Process the spectra by subtracting the background and correcting the baseline.

    • Compare the spectrum of the reaction mixture or final product with the spectra of the starting materials.

    • Confirm the decrease in the intensity of the O-H band of the carboxylic acid and the appearance and increase in intensity of the Amide I and Amide II bands.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start Reactants Acquire Spectra of Starting Materials Start->Reactants Reaction Initiate Conjugation Reaction Reactants->Reaction Aliquot Withdraw Aliquot Reaction->Aliquot FTIR FTIR Analysis Aliquot->FTIR Process Process Spectra (Background Subtraction, Baseline Correction) FTIR->Process Compare Compare Spectra (Reactants vs. Product) Process->Compare Confirm Confirm Amide Bands (Amide I & II) and Disappearance of O-H Compare->Confirm

FTIR Workflow for Amide Bond Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the local chemical environment of atoms. The formation of an amide bond results in characteristic downfield shifts of the α-protons adjacent to the nitrogen and the appearance of a broad signal for the amide N-H proton (typically 5-8.5 ppm).

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified and lyophilized sample (typically 1-5 mg for peptides, higher for larger proteins) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The final concentration should be in the range of 0.1-5 mM.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum. For more complex molecules, 2D experiments like COSY or HSQC may be necessary to resolve overlapping signals.

    • Ensure proper shimming of the magnetic field to obtain high-resolution spectra.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative number of protons.

    • Compare the chemical shifts of the protons in the product with those of the starting materials. Look for the appearance of the amide proton signal and shifts in the signals of neighboring protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start Dissolve Dissolve Purified Conjugate in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR Acquire 1D/2D NMR Spectra Transfer->NMR Process Process Spectrum (FT, Phasing, Baseline Correction) NMR->Process Analyze Analyze Chemical Shifts and Integrals Process->Analyze Confirm Confirm Amide Proton Signal and Neighboring Proton Shifts Analyze->Confirm

NMR Workflow for Amide Bond Confirmation
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the precise molecular weight of the bioconjugate, thereby confirming the addition of the payload to the biomolecule. For ADCs, MS is crucial for determining the drug-to-antibody ratio (DAR).

Experimental Protocol:

  • Sample Preparation:

    • Desalt the purified bioconjugate sample using methods like size-exclusion chromatography (SEC) or dialysis to remove non-volatile salts that can interfere with ionization.

    • Dilute the sample to an appropriate concentration (typically in the low µM to nM range) in a solvent compatible with the chosen ionization source (e.g., acetonitrile/water with a small amount of formic acid for ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectrum (if ESI is used, which produces a series of multiply charged ions) to obtain the zero-charge mass of the bioconjugate.

    • Compare the measured mass with the theoretical mass of the expected conjugate.

    • For heterogeneous samples like ADCs, analyze the distribution of species with different numbers of conjugated molecules to determine the average DAR.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start Desalt Desalt Purified Conjugate Start->Desalt Dilute Dilute in MS-compatible Solvent Desalt->Dilute MS Acquire Mass Spectrum (ESI or MALDI) Dilute->MS Deconvolute Deconvolute Spectrum (for ESI) MS->Deconvolute Compare Compare Measured Mass with Theoretical Mass Deconvolute->Compare DAR Determine DAR (for ADCs) Compare->DAR

MS Workflow for Amide Bond Confirmation
High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for monitoring the progress of a conjugation reaction and for assessing the purity of the final product. The formation of the amide bond and the addition of a payload will alter the physicochemical properties of the biomolecule, leading to a change in its retention time on an HPLC column.

Experimental Protocol:

  • Method Development:

    • Select an appropriate HPLC column and mobile phase system based on the properties of the starting materials and the expected product. Reversed-phase (e.g., C4, C8, C18) or size-exclusion chromatography are commonly used for bioconjugates.

    • Develop a gradient elution method to achieve good separation between the unconjugated biomolecule, the payload, and the final conjugate.

  • Sample Preparation:

    • At various time points during the reaction, quench a small aliquot of the reaction mixture.

    • Filter the samples to remove any particulate matter.

    • Dilute the samples in the mobile phase to an appropriate concentration for detection.

  • Data Acquisition:

    • Inject the samples onto the HPLC system.

    • Monitor the elution profile using a suitable detector, typically a UV detector set at a wavelength where the protein and/or the payload absorbs (e.g., 280 nm for proteins).

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times.

    • Calculate the percentage conversion of the starting material to the product by comparing the peak areas at different time points.

    • Assess the purity of the final product by calculating the percentage of the main product peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start Quench Quench Reaction Aliquot Start->Quench Filter Filter and Dilute Sample Quench->Filter HPLC Inject Sample and Run HPLC Filter->HPLC Analyze Analyze Chromatogram HPLC->Analyze Quantify Quantify Peak Areas (Conversion, Purity) Analyze->Quantify

HPLC Workflow for Reaction Monitoring

By employing a combination of these powerful analytical techniques, researchers can confidently confirm the successful formation of amide bonds in their bioconjugation products, ensuring the quality and reliability of these complex and vital molecules.

References

Biodistribution studies of nanoparticles coated with Peg6-(CH2CO2H)2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biodistribution of nanoparticles coated with polyethylene glycol (PEG) derivatives, with a focus on dicarboxyl-terminated PEG linkers such as PEG6-(CH2CO2H)2. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of how different PEG coatings influence nanoparticle fate in vivo, supported by experimental data and detailed protocols.

Introduction to PEGylation and Nanoparticle Biodistribution

Polyethylene glycol (PEG) is a widely utilized polymer for coating nanoparticles to enhance their systemic circulation time and reduce clearance by the immune system.[1] This "stealth" property is crucial for effective drug delivery to target tissues, such as tumors. The physicochemical properties of the PEG coating, including its molecular weight, density, and terminal functional groups, significantly dictate the in vivo biodistribution of the nanoparticles.[1][2][3][4] Nanoparticles coated with this compound, which possesses two terminal carboxylic acid groups, are designed for covalent attachment to amine-functionalized nanoparticle surfaces, offering a stable linkage. The hydrophilic PEG spacer increases the solubility of the nanoparticles in aqueous media. Understanding how such coatings compare to other PEG derivatives is vital for optimizing drug delivery systems.

Comparison of Biodistribution Profiles

The biodistribution of PEGylated nanoparticles is primarily assessed by measuring their accumulation in major organs over time. The following table summarizes quantitative data from various studies on different types of PEGylated nanoparticles.

Table 1: Comparative Biodistribution of PEGylated Nanoparticles in Different Organs

Nanoparticle CorePEG DerivativeAnimal ModelTime PointLiver (%ID/g)Spleen (%ID/g)Tumor (%ID/g)Blood (%ID/g)Reference
Gold (4 nm)PEG (1 kDa)Mice72 h~15~10~2.5N/A
Gold (10 nm)PEG (1 kDa)Mice24 h~20~15~4N/A
GoldPEG (5 kDa)Mice28 daysHighHighN/ALow
ChitosanmPEG (5 kDa)ICR Mice24 h~5~2N/A~10
ChitosanmPEG (20 kDa)ICR Mice24 h~3~1N/A~15
Mixed MicellesPEG2kMice24 h~10~5~8~15
Mixed MicellesPEG2k/PEG550Mice24 h~25~15~3~5

Note: The values are approximated from the graphical data presented in the cited literature. %ID/g = percentage of injected dose per gram of tissue. N/A = Not Available.

Key Factors Influencing Biodistribution:
  • PEG Molecular Weight (Chain Length): Longer PEG chains generally lead to prolonged circulation times and reduced uptake by the reticuloendothelial system (RES), which includes the liver and spleen. This is attributed to the increased hydrodynamic radius and more effective shielding of the nanoparticle surface.

  • PEG Surface Density: The density of PEG chains on the nanoparticle surface determines the conformation of the polymer layer. At low densities, PEG adopts a "mushroom" conformation, while at high densities, it forms a "brush" conformation, which provides more effective stealth properties. Increased PEG density has been shown to decrease macrophage uptake and prolong circulation half-life.

  • Nanoparticle Size and Core Material: The size of the nanoparticle core also plays a critical role in biodistribution. For instance, smaller gold nanoparticles (5-10 nm) tend to accumulate more in the liver, while larger ones may show broader distribution. The core material itself can also influence the ultimate fate of the nanoparticles.

  • Surface Charge: While PEGylation aims to create a neutral surface, residual charges can affect biodistribution. Both highly positive and highly negative surface charges can lead to increased liver uptake.

Alternatives to PEGylation

While PEG is considered the gold standard, concerns about potential immunogenicity have led to the exploration of alternative stealth polymers. These include:

  • Poly(N-vinylpyrrolidone)

  • Poly(2-oxazolines)

  • Polyglycerols

  • Hyaluronic acid

  • Polyaminoacids

These alternatives are being investigated for their ability to confer long-circulation properties similar to PEG while potentially offering better biocompatibility or biodegradability.

Experimental Protocols

A typical in vivo biodistribution study of nanoparticles involves several key steps, from nanoparticle preparation and administration to tissue analysis.

Nanoparticle Preparation and Characterization:
  • Synthesis: Nanoparticles are synthesized with the desired core material and coated with the specific PEG derivative (e.g., this compound). For quantitative tracking, nanoparticles can be labeled with a fluorescent dye (e.g., Cy5, DiD) or a radionuclide (e.g., 124I).

  • Characterization: The size, polydispersity index, and zeta potential of the PEGylated nanoparticles are determined using dynamic light scattering (DLS). The morphology is observed via transmission electron microscopy (TEM).

Animal Model and Administration:
  • Animal Selection: Immunocompromised mice (e.g., athymic nude mice) are often used for studies involving tumor models, while healthy rats or mice are used for general biodistribution and toxicity studies.

  • Administration: A predetermined dose of the nanoparticle dispersion is typically administered via intravenous (tail vein) injection.

In Vivo and Ex Vivo Imaging:
  • Whole-Body Imaging: Techniques like near-infrared fluorescence (NIRF) imaging or positron emission tomography (PET) can be used to monitor the whole-body distribution of the nanoparticles over time.

  • Tissue Harvesting: At selected time points (e.g., 1, 24, 72 hours), animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, brain, tumor) are harvested.

Quantification of Nanoparticle Accumulation:
  • Fluorescence Quantification: For fluorescently labeled nanoparticles, the organs are imaged ex vivo, and the fluorescence intensity is quantified.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For metallic nanoparticles (e.g., gold), the organs are digested, and the metal content is measured by ICP-MS to determine the number of nanoparticles per gram of tissue.

  • Radioactivity Measurement: For radiolabeled nanoparticles, the radioactivity in each organ is measured using a gamma counter.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for biodistribution studies and the factors influencing nanoparticle fate.

G cluster_prep Nanoparticle Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis synthesis Synthesis & Labeling characterization Characterization (DLS, TEM) synthesis->characterization admin IV Administration characterization->admin imaging Whole-Body Imaging (PET/NIRF) admin->imaging harvest Tissue Harvesting imaging->harvest quant Quantification (ICP-MS, Fluorescence) harvest->quant data data quant->data Data Analysis

Caption: Experimental workflow for nanoparticle biodistribution studies.

G cluster_properties PEG Coating Properties cluster_outcomes In Vivo Outcomes mw Molecular Weight circulation Blood Circulation Time mw->circulation influences density Surface Density density->circulation influences charge Terminal Group/Charge res RES Uptake (Liver/Spleen) charge->res influences circulation->res inversely related tumor Tumor Accumulation circulation->tumor enables res->tumor competes with

Caption: Factors influencing the biodistribution of PEGylated nanoparticles.

References

Safety Operating Guide

Proper Disposal of Peg6-(CH2CO2H)2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the proper disposal of Peg6-(CH2CO2H)2, a bifunctional PEG linker commonly used in scientific research and drug development. Adherence to these procedures is critical to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. While Polyethylene Glycol (PEG) compounds are generally considered to be of low toxicity and are biodegradable, they should still be handled and disposed of as chemical waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.[1] Standard laboratory personal protective equipment (PPE) should be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesANSI Z87.1 certified
Hand Protection Nitrile glovesChemical-resistant
Body Protection Laboratory coatStandard

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal contractor. This ensures that the waste is managed in accordance with all local, state, and federal regulations.

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated and compatible waste container. The original container is often a suitable choice.[2]

    • Ensure the waste container is made of a material compatible with polyethylene glycol and carboxylic acids. High-density polyethylene (HDPE) is generally a good option.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]

    • The storage area should be away from general laboratory traffic and have secondary containment to prevent the spread of any potential spills.

    • Ensure the container is kept closed except when adding waste.[3]

  • Arranging for Pickup:

    • Contact your institution's EHS office or the designated chemical waste management provider to schedule a pickup for the waste container.[4]

    • Do not attempt to transport the chemical waste off-site yourself.

Sink Disposal: Not Recommended

While some institutional guidelines may permit the sink disposal of small quantities of non-hazardous, water-soluble chemicals, this practice is strongly discouraged for this compound without explicit approval from your EHS office. Introducing chemicals into wastewater systems can have unintended environmental consequences and may be a violation of local regulations.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Safety Glasses, Gloves, Lab Coat) start->ppe container Select a Compatible Waste Container ppe->container labeling Label Container with 'Hazardous Waste' and Chemical Name container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Contact EHS for Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal Workflow for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Peg6-(CH2CO2H)2
Reactant of Route 2
Reactant of Route 2
Peg6-(CH2CO2H)2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.